molecular formula C13H17N5O6 B15596295 N6-Acetyloxymethyladenosine

N6-Acetyloxymethyladenosine

货号: B15596295
分子量: 339.30 g/mol
InChI 键: DBZGKIZPYZEYTN-QYVSTXNMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N6-Acetyloxymethyladenosine is a useful research compound. Its molecular formula is C13H17N5O6 and its molecular weight is 339.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C13H17N5O6

分子量

339.30 g/mol

IUPAC 名称

[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]methyl acetate

InChI

InChI=1S/C13H17N5O6/c1-6(20)23-5-17-11-8-12(15-3-14-11)18(4-16-8)13-10(22)9(21)7(2-19)24-13/h3-4,7,9-10,13,19,21-22H,2,5H2,1H3,(H,14,15,17)/t7-,9-,10-,13-/m1/s1

InChI 键

DBZGKIZPYZEYTN-QYVSTXNMSA-N

产品来源

United States

Foundational & Exploratory

What is the chemical structure of N6-Acetyloxymethyladenosine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N6-Acetyloxymethyladenosine, a modified nucleoside of potential interest in biomedical research and drug development. Due to the limited publicly available data on this specific compound, this document infers its properties and synthesis based on established principles of nucleoside chemistry and data from closely related analogs.

Chemical Structure and Identification

This compound is a derivative of the nucleoside adenosine (B11128), characterized by the presence of an acetyloxymethyl group attached to the exocyclic amine (N6) of the adenine (B156593) base.

Chemical Structure:

Molecular Formula: C₁₃H₁₇N₅O₆

InChI: InChI=1S/C13H17N5O6/c1-8(20)24-5-18-12-10-13(15-3-14-12)17-4-16-10)11-9(22)7(21)6(2-19)23-11/h3-4,6-7,9,11,19,21-22H,2,5H2,1H3,(H,14,15,18)/t6-,7-,9-,11-/m1/s1

SMILES: CC(=O)OCNC1=C2C(=NC=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)O">C@@HO

Physicochemical Data of Related Adenosine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
AdenosineC₁₀H₁₃N₅O₄267.2458-61-7
N6-MethyladenosineC₁₁H₁₅N₅O₄281.271867-73-8
N6-AcetyladenosineC₁₂H₁₅N₅O₅309.2816265-37-5
N6-HydroxymethyladenosineC₁₁H₁₅N₅O₅297.27Not Available

Proposed Experimental Protocol for Synthesis

The synthesis of this compound can be envisioned as a two-step process, starting from the commercially available precursor, adenosine. This proposed protocol is based on established methodologies for the modification of nucleosides.

Step 1: Synthesis of N6-Hydroxymethyladenosine

This step involves the hydroxymethylation of the N6-amino group of adenosine.

  • Materials: Adenosine, 37% Formaldehyde (B43269) solution, Water, Acetic Acid.

  • Procedure:

    • Dissolve 1 gram of adenosine in 50 mL of water. Gentle heating may be required to achieve full dissolution.

    • To the adenosine solution, add 10 mL of a 37% aqueous formaldehyde solution.

    • Adjust the pH of the reaction mixture to approximately 4.5 using acetic acid.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain N6-Hydroxymethyladenosine.

Step 2: Acetylation of N6-Hydroxymethyladenosine

This step involves the selective acetylation of the N6-hydroxymethyl group. To avoid acetylation of the ribose hydroxyls, a protection-deprotection strategy is advisable.

  • Materials: N6-Hydroxymethyladenosine, Acetic Anhydride (B1165640), Pyridine, Dichloromethane (B109758) (DCM), Methanolic Ammonia (B1221849).

  • Procedure:

    • Suspend N6-Hydroxymethyladenosine in anhydrous pyridine.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add an excess of acetic anhydride to the mixture. This will acetylate all hydroxyl groups, including those on the ribose sugar.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product into an organic solvent such as dichloromethane (DCM).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • The resulting per-acetylated intermediate is then subjected to selective deprotection of the ribose hydroxyl groups.

    • Dissolve the intermediate in a solution of methanolic ammonia and stir at room temperature.

    • Monitor the deprotection by TLC or HPLC until the desired product, this compound, is formed.

    • Purify the final product using silica gel column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

SynthesisWorkflow Adenosine Adenosine Hydroxymethylation Hydroxymethylation Adenosine->Hydroxymethylation Formaldehyde Formaldehyde Formaldehyde->Hydroxymethylation N6_Hydroxymethyladenosine N6-Hydroxymethyladenosine Hydroxymethylation->N6_Hydroxymethyladenosine Acetylation Per-acetylation N6_Hydroxymethyladenosine->Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetylation Peracetylated_Intermediate Per-acetylated Intermediate Acetylation->Peracetylated_Intermediate Deprotection Selective Deprotection Peracetylated_Intermediate->Deprotection MethanolicAmmonia Methanolic Ammonia MethanolicAmmonia->Deprotection N6_Acetyloxymethyladenosine This compound Deprotection->N6_Acetyloxymethyladenosine

Caption: Proposed synthetic workflow for this compound.

This guide provides a foundational understanding of this compound based on current chemical knowledge. Further experimental validation is necessary to confirm the proposed synthetic route and to fully characterize the physicochemical and biological properties of this compound.

The Synthesis and Purification of N6-Acetyloxymethyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of N6-Acetyloxymethyladenosine, a modified nucleoside of significant interest in biomedical research. Due to the absence of a standardized, publicly available protocol for this specific compound, this document outlines a scientifically grounded, multi-step approach derived from established methods for the synthesis of analogous N6-substituted adenosine (B11128) derivatives. The protocols and data presented herein are based on similar chemical transformations and are intended to serve as a foundational guide for researchers.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step pathway involving the protection of the ribose hydroxyl groups, subsequent N6-alkylation, and final deprotection. This strategy is designed to ensure regioselectivity and to facilitate purification.

Overall Reaction Scheme

cluster_protection Step 1: Protection cluster_alkylation Step 2: N6-Alkylation cluster_deprotection Step 3: Deprotection Adenosine Adenosine Protected_Adenosine 2',3',5'-Tri-O-acetyladenosine Adenosine->Protected_Adenosine Acetic Anhydride (B1165640), Pyridine N6_Protected_Intermediate N6-Acetyl-2',3',5'-tri-O-acetyladenosine Protected_Adenosine->N6_Protected_Intermediate Selective N-deacetylation (Implied Intermediate for Alkylation) N6_Alkylated_Intermediate N6-(Acetyloxymethyl)-2',3',5'-tri-O-acetyladenosine N6_Protected_Intermediate->N6_Alkylated_Intermediate Acetyloxymethyl Halide, Base Target_Molecule This compound N6_Alkylated_Intermediate->Target_Molecule Methanolic Ammonia (B1221849)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the synthesis and purification process.

Step 1: Protection of Ribose Hydroxyls - Synthesis of 2',3',5'-Tri-O-acetyladenosine

This initial step protects the hydroxyl groups on the ribose sugar, preventing them from reacting in the subsequent N6-alkylation step.

Methodology:

  • Suspend adenosine in pyridine.

  • Cool the suspension in an ice bath.

  • Add acetic anhydride dropwise to the cooled suspension with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding methanol.

  • Remove the solvent under reduced pressure.

  • Co-evaporate the residue with toluene (B28343) to remove residual pyridine.

  • The crude 2',3',5'-Tri-O-acetyladenosine can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: N6-Alkylation - Synthesis of N6-(Acetyloxymethyl)-2',3',5'-tri-O-acetyladenosine

This crucial step introduces the acetyloxymethyl group at the N6 position of the adenine (B156593) base. This is based on methodologies for regioselective N6-alkylation of adenosine derivatives.[1][2]

Methodology:

  • Dissolve the 2',3',5'-Tri-O-acetyladenosine in a suitable aprotic solvent (e.g., Dimethylformamide - DMF).

  • Add a non-nucleophilic base (e.g., Potassium Carbonate) to the solution.

  • Add the alkylating agent, acetyloxymethyl chloride or bromide, to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by TLC.

  • Filter the reaction mixture to remove the base.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica (B1680970) gel column chromatography.

Step 3: Deprotection - Synthesis of this compound

The final step involves the removal of the acetyl protecting groups from the ribose moiety to yield the target compound.

Methodology:

  • Dissolve the purified N6-(Acetyloxymethyl)-2',3',5'-tri-O-acetyladenosine in anhydrous methanol.

  • Bubble ammonia gas through the solution at 0°C or use a saturated solution of ammonia in methanol.

  • Seal the reaction vessel and stir at room temperature.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, evaporate the solvent under reduced pressure.

  • The resulting crude product is then subjected to final purification.

Purification and Characterization

Purification Protocol

Purification of the final this compound product is critical to remove any unreacted starting materials, byproducts, and residual reagents.

Methodology:

  • Dissolve the crude product from the deprotection step in a minimal amount of the mobile phase.

  • Load the dissolved sample onto a silica gel column.

  • Elute the column with a gradient of dichloromethane (B109758) and methanol.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product.

  • Evaporate the solvent to yield the purified this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Peaks corresponding to the protons of the adenine base, the ribose sugar, and the acetyloxymethyl group.
¹³C NMR Resonances for all carbon atoms in the molecule, confirming the structure.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of this compound.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Quantitative Data Summary

The following table summarizes the anticipated quantitative data for the synthesis of this compound, based on reported yields for analogous N6-alkylated adenosine compounds.[3] Actual yields may vary depending on reaction conditions and scale.

Reaction Step Product Theoretical Yield (%) Purity (Post-Purification)
Protection 2',3',5'-Tri-O-acetyladenosine80-90%>98%
N6-Alkylation N6-(Acetyloxymethyl)-2',3',5'-tri-O-acetyladenosine50-70%>95%
Deprotection & Purification This compound70-85%>99% (by HPLC)

Logical Relationships in Synthesis and Purification

The following diagram illustrates the logical flow and decision-making process involved in the synthesis and purification of this compound.

Start Start: Adenosine Protection Step 1: Protection (Acetylation) Start->Protection TLC_Check1 TLC Monitoring Protection->TLC_Check1 TLC_Check1->Protection Incomplete Purification1 Purification 1 (Recrystallization) TLC_Check1->Purification1 Reaction Complete Alkylation Step 2: N6-Alkylation Purification1->Alkylation TLC_Check2 TLC Monitoring Alkylation->TLC_Check2 TLC_Check2->Alkylation Incomplete Purification2 Purification 2 (Column Chromatography) TLC_Check2->Purification2 Reaction Complete Deprotection Step 3: Deprotection Purification2->Deprotection TLC_Check3 TLC Monitoring Deprotection->TLC_Check3 TLC_Check3->Deprotection Incomplete Final_Purification Final Purification (Column Chromatography/ Recrystallization) TLC_Check3->Final_Purification Reaction Complete Characterization Characterization (NMR, MS, HPLC) Final_Purification->Characterization End End: Pure this compound Characterization->End

References

An In-depth Technical Guide to N6-Methyladenosine (m6A): A Pivotal RNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

Preface: This technical guide addresses the core principles of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). Initial searches for "N6-acetyloxymethyladenosine" did not yield information on a compound with this specific name in widely available scientific literature. It is possible that this is a novel, less-studied, or proprietary molecule. Consequently, this whitepaper focuses on the extensively researched and closely related N6-methyladenosine (m6A), providing a comprehensive overview for researchers, scientists, and drug development professionals.

Discovery and Origin of N6-Methyladenosine (m6A)

N6-methyladenosine (m6A) was first discovered in the 1970s and is the most common post-transcriptional modification in eukaryotic cells.[1][2] It is a dynamic and reversible modification, crucial for many aspects of RNA metabolism. The installation, removal, and recognition of m6A are governed by a set of proteins often referred to as "writers," "erasers," and "readers," respectively.[3][4]

  • Writers (Methyltransferases): The m6A modification is primarily deposited by a methyltransferase complex. This complex's core components are METTL3 (Methyltransferase-like 3) and METTL14, with METTL3 being the catalytic subunit.[3] Other associated proteins like WTAP, VIRMA, KIAA1429, RBM15/15B, and ZC3H3 are also involved in this process.[3]

  • Erasers (Demethylases): The removal of the methyl group from N6-methyladenosine is carried out by demethylases. The two primary m6A erasers that have been identified are FTO (fat mass and obesity-associated protein) and ALKBH5 (alkB homolog 5).[1][2][3]

  • Readers (Binding Proteins): Reader proteins recognize the m6A modification and mediate its downstream effects. The YTH (YT521-B homology) domain-containing family of proteins, including YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2, are the most well-characterized m6A readers.[1][3] Other reader proteins include IGF2BP1/2/3 and HNRNPA2B1.[3]

Biological Functions of m6A

The m6A modification plays a critical role in regulating various cellular and biological processes by influencing RNA splicing, translation, stability, and localization.[4][5]

Biological ProcessRole of m6AKey Reader/Effector Proteins
mRNA Splicing m6A can act as a regulator for pre-mRNA splicing, promoting alternative splicing events.[1]YTHDC1, SRSF3, SRSF10[2]
mRNA Translation m6A modifications in the 5' or 3' UTRs can regulate gene expression by promoting the translation of mRNAs.[1]YTHDF1, eIF3[1][3]
mRNA Stability and Decay m6A can direct mRNAs to decay pathways, thereby regulating their stability.YTHDF2[1][3]
mRNA Export m6A is involved in the regulation of mRNA export from the nucleus.ALKBH5[1]
Non-coding RNA Processing m6A modification also occurs on non-coding RNAs and influences their processing and function.METTL16[1]

Signaling and Regulatory Pathways

The regulation of gene expression by m6A is a complex process involving the interplay of writers, erasers, and readers. The following diagram illustrates the general mechanism of m6A-mediated regulation.

m6A_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm pre_mRNA pre-mRNA Writer Writer Complex (METTL3/14, etc.) pre_mRNA->Writer Methylation mRNA mRNA Eraser_N Eraser (ALKBH5, FTO) mRNA->Eraser_N Demethylation Reader_N Reader (YTHDC1) mRNA->Reader_N Binding Export Export mRNA->Export Nuclear Export Writer->mRNA m6A Eraser_N->mRNA Splicing Splicing Reader_N->Splicing Alternative Splicing mRNA_cyto mRNA Export->mRNA_cyto Reader_C1 Reader (YTHDF1) mRNA_cyto->Reader_C1 Binding Reader_C2 Reader (YTHDF2) mRNA_cyto->Reader_C2 Binding Reader_C3 Reader (YTHDF3) mRNA_cyto->Reader_C3 Binding Translation Translation Reader_C1->Translation Promotes Decay mRNA Decay Reader_C2->Decay Promotes Reader_C3->Translation Synergizes with YTHDF1 Reader_C3->Decay Mediates m6A_Seq_Workflow start 1. RNA Isolation & Fragmentation ip 2. Immunoprecipitation with anti-m6A antibody start->ip lib_prep 5. Library Preparation (for both IP and input samples) start->lib_prep Input Control wash 3. Washing to remove non-specific binding ip->wash elute 4. Elution of m6A-containing RNA fragments wash->elute elute->lib_prep seq 6. High-Throughput Sequencing lib_prep->seq analysis 7. Bioinformatic Analysis (Peak Calling and Motif Analysis) seq->analysis

References

Unveiling the Physicochemical Landscape of N6-Modified Adenosines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide serves as a comprehensive resource on the physicochemical properties of N6-modified adenosines, with a primary focus on available data for N6-Acetyladenosine due to the limited public information on N6-Acetyloxymethyladenosine. The adenosine (B11128) scaffold, a cornerstone of numerous biological processes, undergoes various modifications that profoundly influence its function. Understanding the physicochemical characteristics of these modified nucleosides is paramount for researchers in drug discovery, chemical biology, and molecular diagnostics. This document provides a structured overview of known properties, relevant experimental methodologies, and associated biological pathways to facilitate further research and development.

Physicochemical Properties of N6-Acetyladenosine

PropertyValueSource
Molecular Formula C12H15N5O5PubChem[1]
Molecular Weight 309.28 g/mol PubChem[1]
IUPAC Name N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamidePubChem[1]
CAS Number 16265-37-5PubChem[1]
SMILES CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)O">C@@HOPubChem[1]
InChIKey SLLVJTURCPWLTP-WOUKDFQISA-NPubChem[1]

Experimental Protocols

Due to the scarcity of specific experimental protocols for this compound, a generalized workflow for a common technique used in the study of the related N6-methyladenosine (m6A), Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq), is provided below. This method is instrumental in identifying m6A modifications across the transcriptome.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) Protocol
  • RNA Extraction and Fragmentation: Total RNA is extracted from the cells or tissues of interest. The RNA is then chemically fragmented into smaller pieces, typically around 100 nucleotides in length.

  • Immunoprecipitation: The fragmented RNA is incubated with an antibody that specifically recognizes and binds to N6-methyladenosine. These antibodies are typically coupled to magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound RNA fragments. The m6A-containing RNA fragments are then eluted from the antibody-bead complex.

  • Library Preparation: The enriched RNA fragments are used as a template to synthesize cDNA. Sequencing adapters are then ligated to the ends of the cDNA fragments.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.

  • Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. Peaks in the read coverage indicate the locations of m6A modifications.

MeRIP_Seq_Workflow cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_sequencing Sequencing & Analysis rna_extraction 1. Total RNA Extraction fragmentation 2. RNA Fragmentation rna_extraction->fragmentation immunoprecipitation 3. m6A Immunoprecipitation fragmentation->immunoprecipitation washing 4. Washing immunoprecipitation->washing elution 5. Elution of m6A-RNA washing->elution library_prep 6. Library Preparation elution->library_prep sequencing 7. High-Throughput Sequencing library_prep->sequencing data_analysis 8. Data Analysis & Peak Calling sequencing->data_analysis

A generalized workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq).

Signaling Pathways

While no signaling pathways involving this compound have been documented, the related N6-methyladenosine (m6A) modification is known to be a critical regulator in various cellular processes, including cancer progression. The PI3K/AKT signaling pathway is one such pathway significantly influenced by m6A modifications.

m6A_PI3K_AKT_Pathway cluster_regulation m6A Regulation cluster_pathway PI3K/AKT Signaling cluster_downstream Downstream Effects m6A_regulators m6A Regulators (Writers, Erasers, Readers) mTORC2 mTORC2 m6A_regulators->mTORC2 increases expression PHLPP2 PHLPP2 m6A_regulators->PHLPP2 decreases expression PI3K PI3K AKT AKT PI3K->AKT cell_processes Cell Proliferation, Metabolism, Survival AKT->cell_processes mTORC2->AKT activates PHLPP2->AKT inhibits

Influence of N6-methyladenosine (m6A) on the PI3K/AKT signaling pathway.

The diagram above illustrates how m6A regulators can modulate the PI3K/AKT pathway. For instance, m6A methylation can act as a regulator by increasing the expression of the positive regulator mTORC2 and decreasing the expression of the negative regulator PHLPP2, ultimately impacting downstream cellular processes.

Conclusion

This guide provides a summary of the available physicochemical data for N6-Acetyladenosine, a close analog of this compound. The lack of specific public data for this compound highlights a gap in the current scientific literature and presents an opportunity for further investigation. The provided experimental protocol and signaling pathway diagram for the related and extensively studied N6-methyladenosine modification offer a valuable framework for researchers venturing into the study of novel adenosine modifications. Future research efforts are necessary to fully elucidate the properties and biological roles of a wider range of N6-substituted adenosines.

References

N6-Acetyloxymethyladenosine: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-acetyloxymethyladenosine is a derivative of adenosine (B11128) featuring an acyloxymethyl group at the N6 position. This modification has significant implications for the molecule's stability and biological activity, positioning it as a potential prodrug candidate. Understanding its stability under various conditions and its degradation pathways is crucial for its development and application in research and medicine. This technical guide provides an in-depth analysis of the predicted stability and degradation of this compound based on the established chemistry of acyloxymethyl prodrugs and adenosine analogs. It includes postulated degradation pathways, detailed experimental protocols for stability assessment, and quantitative data from related compounds to infer its stability profile.

Introduction

Adenosine, a purine (B94841) nucleoside, plays a pivotal role in various physiological processes. Chemical modification of adenosine is a common strategy to modulate its activity, improve its pharmacokinetic profile, or achieve targeted delivery. The N6-acetyloxymethyl modification introduces an ester-linked promoiety, which is a well-established strategy in prodrug design. Acyloxymethyl groups can mask polar functionalities, thereby increasing lipophilicity and cell membrane permeability. Once inside the cell or in the systemic circulation, these groups are designed to be cleaved by ubiquitous esterases, releasing the active parent molecule. The degradation of this compound is expected to yield N6-hydroxymethyladenosine, which is then predicted to spontaneously decompose to adenosine and formaldehyde (B43269).

Predicted Stability of this compound

pH-Dependent Chemical Stability

The hydrolysis of the ester linkage in the acyloxymethyl group is subject to both acid and base catalysis.

  • Acidic Conditions (pH < 4): The compound is expected to be relatively stable.

  • Neutral Conditions (pH 7.4): Moderate hydrolysis is anticipated. The half-life can vary significantly based on the specific molecular context. For similar N-acyloxymethyl derivatives, half-lives at pH 7.4 can range from minutes to several hours[1][2].

  • Basic Conditions (pH > 8): Rapid degradation is expected due to base-catalyzed hydrolysis of the ester.

Enzymatic Stability

The primary route of enzymatic degradation is expected to be through the action of esterases, which are abundant in plasma, liver, and other tissues[3][4].

  • Plasma Esterases: Carboxylesterases in human plasma are anticipated to efficiently hydrolyze the acetyloxymethyl group. The rate of hydrolysis can be influenced by the steric hindrance around the ester bond[3].

  • Intracellular Esterases: Once inside the cell, various intracellular esterases would also contribute to the cleavage of the prodrug moiety.

The following table summarizes the expected stability of this compound based on data from analogous acyloxymethyl prodrugs.

ConditionExpected Half-LifePrimary Degradation MechanismReference Compounds
Chemical Stability
pH 1-2 (Simulated Gastric Fluid)> 12 hoursAcid-catalyzed hydrolysis (slow)N-acyloxymethyl derivatives of tertiary amines[2]
pH 7.4 (Physiological pH)1 - 12 hoursSpontaneous hydrolysisAmino acid prodrugs with acyloxymethyl linkers[1]
pH 9-10< 1 hourBase-catalyzed hydrolysisN-acyloxymethyl derivatives of azetidin-2-one
Enzymatic Stability
Human Plasma (37 °C)< 1 hourEsterase-mediated hydrolysisAcyloxymethyl derivatives of NH-acidic drugs[3]
Caco-2 Cell Homogenate (37 °C)< 1 hourEsterase-mediated hydrolysisAmino acid prodrugs with acyloxymethyl linkers[1]
Porcine Liver Esterase< 30 minutesEsterase-mediated hydrolysisAcyloxymethyl drug derivatives[3]

Postulated Degradation Pathways

The degradation of this compound is predicted to occur in a two-step pathway: an initial enzymatic or chemical hydrolysis followed by a spontaneous decomposition.

Primary Degradation Pathway

The primary pathway involves the hydrolysis of the ester bond, followed by the release of the parent molecule.

Primary degradation pathway of this compound.
Secondary Degradation of Adenosine

The released adenosine is subject to further metabolic degradation by enzymes such as adenosine deaminase and adenosine kinase.

G Adenosine Adenosine Inosine Inosine Adenosine->Inosine Adenosine Deaminase AMP AMP Adenosine->AMP Adenosine Kinase

Metabolic pathways of the parent drug, Adenosine.

Experimental Protocols for Stability and Degradation Analysis

The following protocols are suggested for the comprehensive evaluation of this compound stability.

Synthesis of this compound

A plausible synthetic route involves the N6-alkylation of a protected adenosine derivative.

G Adenosine Adenosine Protected_Adenosine Protected Adenosine (e.g., N6-acetyl-2',3',5'-tri-O-acetyladenosine) Adenosine->Protected_Adenosine Protection (e.g., Ac₂O, Pyridine) N6_acetyloxymethyladenosine_protected Protected this compound Protected_Adenosine->N6_acetyloxymethyladenosine_protected N6-Alkylation (e.g., Acetoxymethyl chloride, Base) N6_acetyloxymethyladenosine This compound N6_acetyloxymethyladenosine_protected->N6_acetyloxymethyladenosine Deprotection (e.g., NH₃/MeOH)

A potential synthetic workflow for this compound.

Protocol:

  • Protection of Adenosine: Acetylate adenosine using acetic anhydride (B1165640) in pyridine (B92270) to protect the amino and hydroxyl groups.

  • N6-Alkylation: React the protected adenosine with acetoxymethyl chloride in the presence of a non-nucleophilic base (e.g., DBU) in an aprotic solvent (e.g., acetonitrile).

  • Deprotection: Remove the acetyl protecting groups using a solution of ammonia (B1221849) in methanol.

  • Purification: Purify the final product using column chromatography on silica (B1680970) gel.

Chemical Stability Assay (pH Profile)

Materials:

  • This compound

  • Buffers of various pH values (e.g., HCl for pH 1-2, phosphate (B84403) buffers for pH 5-8, borate (B1201080) buffers for pH 9-10)

  • HPLC system with a C18 column and UV detector

  • Constant temperature incubator or water bath (37 °C)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO).

  • Dilute the stock solution into the various pH buffers to a final concentration of ~10-50 µM.

  • Incubate the solutions at 37 °C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot and immediately quench the reaction by adding an equal volume of cold acetonitrile or by freezing.

  • Analyze the samples by HPLC to quantify the remaining amount of this compound and the formation of adenosine.

  • Calculate the pseudo-first-order rate constants and the half-life at each pH.

Enzymatic Stability Assay (Plasma and Cell Homogenates)

Materials:

  • This compound

  • Human plasma (or other species of interest)

  • Caco-2 cell homogenate (or other relevant cell line)

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system

  • Constant temperature incubator (37 °C)

Procedure:

  • Prepare a stock solution of this compound.

  • Pre-incubate the plasma or cell homogenate at 37 °C for 5 minutes.

  • Initiate the reaction by adding the this compound stock solution to the plasma or homogenate (final concentration ~1-10 µM).

  • At various time points, withdraw an aliquot and quench the enzymatic reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by HPLC or LC-MS/MS to quantify the parent compound and metabolites.

  • Calculate the half-life of this compound in the biological matrix.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used.

  • Detection: UV detection at approximately 260 nm.

  • Quantification: Based on a standard curve of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Provides higher sensitivity and specificity for metabolite identification.

  • Can be used to confirm the identity of degradation products (adenosine, N6-hydroxymethyladenosine).

Conclusion

While direct experimental data on this compound is scarce, a comprehensive understanding of its likely stability and degradation can be formulated based on the well-established chemistry of acyloxymethyl prodrugs. It is predicted to be a labile compound, particularly in the presence of esterases, which would facilitate the release of adenosine. The provided experimental protocols offer a robust framework for researchers to empirically determine the stability profile and degradation pathways of this and other similar adenosine derivatives. Such studies are essential for the rational design and development of novel adenosine-based therapeutics. The transient nature of the N6-hydroxymethyladenosine intermediate and the release of formaldehyde are important considerations for further toxicological and mechanistic studies[5][6][7][8].

References

In Vitro vs. In Vivo Stability of N6-Acetyloxymethyladenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Acetyloxymethyladenosine is a prodrug of N6-methyladenosine, a modified nucleoside with various biological activities. The acyloxymethyl group is a common promoiety used to enhance the permeability and bioavailability of parent drugs. Understanding the stability of such prodrugs is critical for predicting their pharmacokinetic profile and therapeutic efficacy. This technical guide provides an in-depth analysis of the expected in vitro and in vivo stability of this compound, drawing upon data from analogous acyloxymethyl prodrugs and established metabolic pathways. Due to the limited availability of direct experimental data for this compound, this guide synthesizes current knowledge to provide a robust predictive framework.

In Vitro Stability

The in vitro stability of a drug candidate is a key parameter assessed early in the drug discovery process. It provides insights into its intrinsic chemical and metabolic liabilities. For this compound, the primary routes of in vitro degradation are expected to be chemical hydrolysis and enzymatic cleavage, particularly in biological matrices like plasma and liver microsomes.

Chemical Stability in Aqueous Buffers

Acyloxymethyl esters can undergo hydrolysis in aqueous solutions. The rate of this chemical degradation is pH-dependent.

Table 1: Expected Chemical Stability of this compound in Aqueous Buffers

pHExpected Stability
< 4Relatively stable
7.4Moderate hydrolysis, half-life in the order of hours to days
> 8Increased rate of hydrolysis

Note: This data is extrapolated from the behavior of other acyloxymethyl esters and represents a general expectation.

Enzymatic Stability in Plasma

Plasma is rich in esterases, particularly carboxylesterases, which are known to rapidly hydrolyze ester-containing prodrugs. The N-acyloxymethyl linkage is a known substrate for these enzymes.

Table 2: Predicted In Vitro Plasma Stability of this compound

SpeciesPredicted Half-life (t½)Primary Enzymes Involved
Human< 5 minutesCarboxylesterases (hCE-1, hCE-2), Butyrylcholinesterase
Rat< 5 minutesCarboxylesterases (various isoforms)
Mouse< 5 minutesCarboxylesterases (various isoforms)

Note: These values are estimations based on published data for other N-acyloxymethyl prodrugs, which report half-lives in the range of 0.2-2.0 minutes in human plasma.

Enzymatic Stability in Liver Microsomes

Liver microsomes contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and carboxylesterases. While CYPs are less likely to be the primary metabolic route for the initial hydrolysis of the ester bond, microsomal esterases will play a significant role.

Table 3: Predicted In Vitro Liver Microsomal Stability of this compound

SpeciesPredicted Intrinsic Clearance (CLint)Predicted Half-life (t½)Primary Enzymes Involved
HumanHigh< 30 minutesCarboxylesterases, potentially CYPs for subsequent metabolism of N6-methyladenosine
RatHigh< 30 minutesCarboxylesterases, potentially CYPs
MouseHigh< 30 minutesCarboxylesterases, potentially CYPs

Note: The intrinsic clearance is expected to be high due to the presence of carboxylesterases. The exact half-life would need to be determined experimentally.

In Vivo Stability and Pharmacokinetics

The in vivo stability of this compound will be a direct consequence of its rapid in vitro hydrolysis. Following administration, the prodrug is expected to be quickly converted to its active form, N6-methyladenosine.

Predicted Pharmacokinetic Profile
  • Absorption: The lipophilic acyloxymethyl group is designed to enhance membrane permeability and oral absorption.

  • Distribution: Once absorbed, rapid hydrolysis in the blood and liver is expected to limit the systemic exposure of the intact prodrug. The distribution profile will likely be dominated by that of the released N6-methyladenosine.

  • Metabolism: The primary metabolic pathway will be the two-step hydrolysis of the N-acyloxymethyl group.

  • Excretion: The excretion profile will be that of N6-methyladenosine and its metabolites.

Table 4: Predicted In Vivo Pharmacokinetic Parameters for this compound

ParameterPredicted ValueRationale
Prodrug Half-life (t½) Very short (< 5 minutes)Rapid enzymatic hydrolysis in blood and tissues.
N6-methyladenosine t½ Dependent on its own metabolic and elimination rates.The active drug is released rapidly from the prodrug.
Bioavailability (Oral) Potentially enhanced compared to N6-methyladenosine.The prodrug moiety is designed to improve absorption.
Clearance (CL) HighDominated by rapid hydrolytic conversion.
Volume of Distribution (Vd) Difficult to predict for the prodrug due to its instability.The distribution will be largely determined by the properties of N6-methyladenosine.

Metabolic Pathways

The metabolic conversion of this compound is anticipated to proceed via a two-step hydrolytic cleavage.

Metabolic_Pathway Prodrug This compound Intermediate N6-Hydroxymethyladenosine (unstable intermediate) Prodrug->Intermediate Esterase-mediated hydrolysis Byproduct2 Acetic Acid Prodrug->Byproduct2 Esterase-mediated hydrolysis Active_Drug N6-Methyladenosine Intermediate->Active_Drug Spontaneous decomposition Byproduct1 Formaldehyde Intermediate->Byproduct1 Spontaneous decomposition

Figure 1: Predicted metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the stability of this compound. The following are generalized protocols that can be adapted for this specific compound.

In Vitro Plasma Stability Assay

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis A Prepare stock solution of This compound in DMSO D Initiate reaction by adding stock solution to plasma (final concentration ~1 µM) A->D B Thaw plasma (human, rat, mouse) at 37°C C Pre-warm plasma to 37°C B->C C->D E Incubate at 37°C D->E F Collect aliquots at multiple time points (e.g., 0, 1, 2, 5, 10, 30 min) E->F G Quench reaction with cold acetonitrile containing an internal standard F->G H Centrifuge to precipitate proteins G->H I Analyze supernatant by LC-MS/MS to quantify remaining parent compound and formation of N6-methyladenosine H->I Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis A Prepare stock solution of This compound in DMSO D Pre-incubate microsomes and test compound at 37°C A->D B Thaw liver microsomes (human, rat, mouse) on ice B->D C Prepare NADPH-regenerating system E Initiate reaction by adding NADPH-regenerating system C->E D->E F Incubate at 37°C E->F G Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench reaction with cold acetonitrile containing an internal standard G->H I Centrifuge to precipitate proteins H->I J Analyze supernatant by LC-MS/MS to quantify remaining parent compound I->J PK_Study_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis & Data Interpretation A Formulate this compound for intravenous (IV) and oral (PO) administration B Administer a single dose to rodents (e.g., rats or mice) via IV and PO routes A->B C Collect blood samples at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h) B->C D Process blood to obtain plasma C->D E Extract prodrug and metabolites from plasma D->E F Quantify concentrations using a validated LC-MS/MS method E->F G Perform pharmacokinetic analysis to determine parameters like t½, Cmax, AUC, CL, and Vd F->G

The Cellular Journey of N6-Acetyloxymethyladenosine: A Technical Guide to Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific studies on the cellular uptake and metabolism of N6-Acetyloxymethyladenosine are not publicly available. This guide, therefore, presents a scientifically informed projection based on the well-established principles of prodrug chemistry, nucleoside transport, and the metabolism of structurally related adenosine (B11128) derivatives. The pathways and protocols described herein are intended to serve as a foundational framework for future research in this area.

Introduction

This compound is a synthetic derivative of adenosine, engineered with an acetyloxymethyl group at the N6 position of the adenine (B156593) ring. This modification is characteristic of a prodrug strategy, designed to enhance the lipophilicity of the parent molecule, thereby improving its permeability across cellular membranes. It is hypothesized that once inside the cell, this compound is enzymatically processed to release an active metabolite, likely N6-hydroxymethyladenosine, which can then participate in various cellular processes. This guide provides a detailed technical overview of the predicted mechanisms of cellular uptake, the anticipated metabolic cascade, and robust experimental protocols to investigate these processes.

Predicted Cellular Uptake Mechanisms

The transport of nucleosides and their analogs across the plasma membrane is a mediated process, facilitated by specific transporter proteins. As a modified nucleoside, this compound is expected to utilize these existing cellular transport systems. The primary families of human nucleoside transporters are the Equilibrative Nucleoside Transporters (ENTs) and the Concentrative Nucleoside Transporters (CNTs).[1][2]

  • Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the movement of nucleosides down their concentration gradient. There are four known subtypes (ENT1-4), with ENT1 and ENT2 being the most ubiquitously expressed and responsible for the transport of a broad range of purine (B94841) and pyrimidine (B1678525) nucleosides.

  • Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent co-transporters that move nucleosides against their concentration gradient. The three subtypes (CNT1-3) exhibit more specific substrate preferences.

Given its structural similarity to adenosine, this compound is likely a substrate for one or more of these transporters, with ENTs being the most probable candidates for its initial uptake into the cell.

Hypothetical Metabolic Pathway

Following its transport into the cytoplasm, this compound is predicted to undergo a two-step metabolic conversion, primarily initiated by the action of intracellular esterases.

Step 1: Esterase-Mediated Cleavage

The acetyloxymethyl ester bond is highly susceptible to hydrolysis by non-specific cellular esterases, such as carboxylesterases (CES), which are abundant in the cytoplasm of mammalian cells.[3][4][5] This enzymatic cleavage is expected to be rapid and would yield three products: N6-hydroxymethyladenosine, formaldehyde, and acetic acid.

Step 2: Metabolism of N6-hydroxymethyladenosine

The resulting N6-hydroxymethyladenosine is a known intermediate in the oxidative demethylation of N6-methyladenosine (m6A) by the fat mass and obesity-associated (FTO) protein.[6][7][8] Therefore, it is plausible that N6-hydroxymethyladenosine generated from the prodrug would enter this pathway. The subsequent metabolic fate of N6-hydroxymethyladenosine could proceed via two main routes:

  • Further Oxidation: The FTO protein can further oxidize N6-hydroxymethyladenosine to N6-formyladenosine.[6][7]

  • Decomposition: N6-hydroxymethyladenosine is relatively unstable in aqueous solutions and can decompose to adenosine.[6][7]

The overall proposed metabolic pathway is illustrated in the diagram below.

Metabolic_Pathway Proposed Metabolic Pathway of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytoplasm) N6_Acetyloxymethyladenosine_ext This compound N6_Acetyloxymethyladenosine_int This compound N6_Acetyloxymethyladenosine_ext->N6_Acetyloxymethyladenosine_int ENTs/CNTs N6_Hydroxymethyladenosine N6-Hydroxymethyladenosine N6_Acetyloxymethyladenosine_int->N6_Hydroxymethyladenosine Cellular Esterases Formaldehyde Formaldehyde N6_Acetyloxymethyladenosine_int->Formaldehyde Acetic_Acid Acetic Acid N6_Acetyloxymethyladenosine_int->Acetic_Acid N6_Formyladenosine N6-Formyladenosine N6_Hydroxymethyladenosine->N6_Formyladenosine FTO Protein Adenosine Adenosine N6_Hydroxymethyladenosine->Adenosine Decomposition Experimental_Workflow_Uptake Experimental Workflow for Cellular Uptake Assay Seed_Cells Seed cells in 24-well plates Pre_incubation Wash and pre-incubate cells Seed_Cells->Pre_incubation Initiate_Uptake Add labeled this compound Pre_incubation->Initiate_Uptake Incubate Incubate for various time points at 37°C Initiate_Uptake->Incubate Terminate_Uptake Stop uptake and wash with ice-cold PBS Incubate->Terminate_Uptake Cell_Lysis Lyse cells Terminate_Uptake->Cell_Lysis Quantification Measure radioactivity or fluorescence Cell_Lysis->Quantification Protein_Assay Perform protein assay for normalization Cell_Lysis->Protein_Assay Data_Analysis Analyze and plot data Quantification->Data_Analysis Protein_Assay->Data_Analysis Experimental_Workflow_Metabolism Experimental Workflow for Metabolite Analysis Treat_Cells Treat cells with this compound Metabolite_Extraction Extract metabolites with cold methanol Treat_Cells->Metabolite_Extraction Sample_Preparation Dry and reconstitute sample Metabolite_Extraction->Sample_Preparation HPLC_Analysis Inject sample into HPLC-MS system Sample_Preparation->HPLC_Analysis Data_Analysis Identify and quantify metabolites HPLC_Analysis->Data_Analysis

References

An In-depth Technical Guide to Identifying Protein Targets of N6-methyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has emerged as a critical regulator of gene expression and cellular processes. The biological functions of m6A are primarily mediated by a specialized class of RNA binding proteins known as "readers," which recognize and bind to m6A-modified transcripts, subsequently influencing their stability, translation, and localization. Identifying these m6A reader proteins is paramount to understanding the downstream effects of this crucial epitranscriptomic mark and for the development of novel therapeutic strategies. This guide provides a comprehensive overview of the key experimental methodologies used to identify and quantify the protein targets of N6-methyladenosine.

Experimental Protocols

The identification of m6A reader proteins requires a combination of techniques that can isolate these proteins based on their affinity for m6A-containing RNA, followed by their identification and quantification using mass spectrometry.

This method is a foundational technique for discovering RNA binding proteins that specifically interact with an RNA of interest.

Principle: Biotinylated RNA baits, one containing m6A and an identical unmethylated control, are incubated with cell lysate. Proteins that bind to the RNA are "pulled down" using streptavidin-coated beads. Proteins enriched in the m6A-containing sample are then identified by mass spectrometry.

Detailed Protocol:

  • Bait Preparation: Chemically synthesize biotinylated RNA oligonucleotides (typically 20-50 nucleotides) corresponding to a known m6A-containing sequence and an identical control sequence with an unmodified adenosine.

  • Cell Lysate Preparation: Harvest and lyse cells (e.g., HEK293T) in a suitable lysis buffer supplemented with protease and RNase inhibitors. Centrifuge to remove debris and collect the supernatant.

  • RNA Folding: Resuspend the biotinylated RNA probes in a structure buffer, heat at 90°C for 2 minutes, and then cool to room temperature to allow for proper folding.

  • Binding Reaction: Incubate the folded biotinylated RNA probes with the cell lysate. This allows for the formation of RNA-protein complexes.

  • Complex Capture: Add streptavidin-coated magnetic beads to the mixture and incubate to allow the biotinylated RNA-protein complexes to bind to the beads.

  • Washing: Wash the beads multiple times with a wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify proteins that are enriched in the m6A-RNA pull-down compared to the control.

This advanced technique allows for the identification of direct and indirect m6A binders in a more physiological context.

Principle: A photo-crosslinkable nucleoside analog is incorporated into the m6A-containing RNA probe. Upon UV irradiation, the probe covalently crosslinks to interacting proteins, which are then captured and identified by quantitative proteomics.

Detailed Protocol:

  • Probe Synthesis: Synthesize RNA probes containing m6A and a photo-activatable crosslinker, such as a diazirine-modified nucleoside.

  • Cell Lysate Incubation: Incubate the photo-crosslinkable RNA probes with cell lysate.

  • UV Crosslinking: Expose the mixture to UV light to induce covalent crosslinking between the RNA and interacting proteins.

  • Affinity Purification: Purify the crosslinked RNA-protein complexes using an affinity tag on the RNA probe (e.g., biotin-streptavidin).

  • Protein Digestion and Mass Spectrometry: Digest the purified proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantitative Analysis: Use a quantitative proteomics approach, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to compare the abundance of proteins crosslinked to the m6A-containing probe versus a control probe.

SILAC is a powerful method for the accurate quantification of protein abundance between different cell populations.[1][2]

Principle: Two populations of cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. The "heavy" amino acids are incorporated into all newly synthesized proteins. The cell lysates are then mixed, and protein abundance is quantified by comparing the intensities of the "light" and "heavy" peptide pairs in the mass spectrometer.

Detailed Protocol for Identifying m6A-dependent Protein Expression Changes:

  • Cell Culture and Labeling: Culture one set of cells in "light" SILAC medium and another set in "heavy" SILAC medium for at least five cell divisions to ensure complete labeling.

  • Perturbation: In one of the cell populations (e.g., the "heavy" labeled cells), knock down or knock out a key m6A-related gene, such as the methyltransferase METTL3.

  • Cell Lysis and Protein Extraction: Lyse the "light" (control) and "heavy" (perturbed) cells and extract the proteins.

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Digest the mixed protein sample into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the "light" and "heavy" peptide pairs. The ratio of their intensities reflects the change in protein expression due to the perturbation.

Data Presentation

The following table summarizes known m6A reader proteins and their reported binding affinities for m6A-containing RNA. The YTH domain-containing proteins are a well-characterized family of direct m6A readers.[3]

Protein FamilyReader ProteinBinding Affinity (Kd) to m6A-RNAFold Weaker Binding to Unmodified RNA
YTH Domain YTHDF1~100 nM - 3 µM[3]~5-10 fold[3]
YTHDF2~100 nM - 3 µM[3]~5-10 fold[3]
YTHDF3~100 nM - 3 µM[3]~5-10 fold[3]
YTHDC1~100 nM - 3 µM[3]~5-10 fold[3]
Other eIF3Not well-characterized-
HNRNPA2B1Not well-characterized-
HNRNPCBinds accessible motifs upon m6A-induced structural changes[4]-

This table presents example data from a SILAC-based pull-down experiment, showing proteins that preferentially bind to m6A-containing RNA probes over unmodified RNA probes in HEK293T cells.

ProteinSILAC Protein Ratio (m6A/unmodified A)Function
YTHDF3 14.6 ± 7.9[5]m6A Reader
YTHDF2 9.7 ± 3.6[5]m6A Reader, promotes mRNA decay
YTHDF1 9.0 ± 2.7[5]m6A Reader, promotes translation

This table summarizes the results of a study that investigated changes in gene expression after the knockdown of the m6A methyltransferase METTL3 in prostate cancer cell lines.

Cell LineUpregulated GenesDownregulated Genes
DU145 1171[6]907[6]
LNCaP 1263[6]958[6]

Mandatory Visualization

experimental_workflow cluster_pulldown RNA Pull-down Assay cluster_proteomics Photo-crosslinking Proteomics pd1 Synthesize Biotinylated m6A and Control RNA pd2 Incubate with Cell Lysate pd1->pd2 pd3 Capture on Streptavidin Beads pd2->pd3 pd4 Wash to Remove Non-specific Binders pd3->pd4 pd5 Elute Bound Proteins pd4->pd5 pd6 Identify by Mass Spectrometry pd5->pd6 cp1 Synthesize Photo-crosslinkable m6A RNA Probe cp2 Incubate with Cell Lysate & UV Crosslink cp1->cp2 cp3 Affinity Purify Complexes cp2->cp3 cp4 Digest Proteins & LC-MS/MS cp3->cp4 cp5 Quantitative Analysis (e.g., SILAC) cp4->cp5

Experimental workflows for identifying m6A reader proteins.

silac_workflow cluster_silac SILAC Workflow for Differential Proteomics s1 Culture Cells in 'Light' (Control) and 'Heavy' (Experimental) Media s2 Apply Perturbation to 'Heavy' Labeled Cells (e.g., METTL3 Knockdown) s1->s2 s3 Lyse Cells and Combine Lysates s2->s3 s4 Digest Proteins into Peptides s3->s4 s5 LC-MS/MS Analysis s4->s5 s6 Quantify Light/Heavy Peptide Ratios s5->s6

Workflow for SILAC-based quantitative proteomics.

Signaling Pathways

N6-methyladenosine modification has been shown to play a significant role in various signaling pathways, thereby influencing a multitude of cellular processes.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Several studies have demonstrated that m6A modification can modulate the MAPK pathway. For instance, the m6A reader YTHDF2 has been shown to activate the MAPK and NF-κB signaling pathways, leading to an increased expression of proinflammatory cytokines.

mapk_pathway m6A m6A Modification YTHDF2 YTHDF2 m6A->YTHDF2 activates MAPK_pathway MAPK Signaling Pathway Activation YTHDF2->MAPK_pathway activates Proinflammatory_Cytokines Proinflammatory Cytokine Expression MAPK_pathway->Proinflammatory_Cytokines leads to

m6A regulation of the MAPK signaling pathway.

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is often associated with cancer. Emerging evidence suggests that m6A modification can influence the Wnt pathway. For example, the m6A methyltransferase METTL3 can promote the expression of key components of the Wnt pathway, thereby activating it.

wnt_pathway METTL3 METTL3 m6A_mRNA m6A-modified mRNA (Wnt pathway components) METTL3->m6A_mRNA methylates Wnt_Activation Wnt/β-catenin Pathway Activation m6A_mRNA->Wnt_Activation promotes expression of components, leading to Cell_Proliferation Cell Proliferation & Differentiation Wnt_Activation->Cell_Proliferation regulates

m6A modulation of the Wnt/β-catenin signaling pathway.

References

The Enigmatic Cytotoxicity of N6-Acetyloxymethyladenosine: A Guided Exploration Through Related N6-Substituted Adenosine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases reveals a notable absence of information on the synthesis, biological activity, and specifically the preliminary cytotoxicity of N6-Acetyloxymethyladenosine in cell lines. This suggests that this compound may be a novel compound, a proprietary molecule with limited public data, or a specific derivative not yet extensively studied or reported in accessible literature.

In light of this, this technical guide will delve into the established cytotoxic profiles of structurally related and well-researched N6-substituted adenosine (B11128) analogs. By examining the biological activities of these compounds, we can infer potential mechanisms and cytotoxic potential that could be relevant for novel derivatives like this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of adenosine-based compounds.

Introduction to N6-Substituted Adenosine Analogs and their Therapeutic Potential

N6-substituted adenosine analogs are a class of molecules characterized by the attachment of various chemical groups to the nitrogen atom at the 6th position of the adenine (B156593) base of adenosine. These modifications can dramatically alter the molecule's interaction with biological targets, leading to a wide range of cellular effects. Several N6-substituted adenosine analogs have demonstrated significant anticancer properties, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key signaling pathways involved in tumor growth and proliferation. Their ability to selectively target cancer cells while showing less toxicity to normal cells makes them promising candidates for further drug development.

Cytotoxicity of N6-Substituted Adenosine Analogs in Cancer Cell Lines

The cytotoxic effects of various N6-substituted adenosine analogs have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxicity. The following table summarizes the reported IC50 values for some prominent N6-substituted adenosine analogs.

CompoundCell LineCancer TypeIC50 (µM)Reference
N6-IsopentenyladenosineKiMolThyroid CancerNot specified[1]
N6-BenzyladenosineT24Bladder CarcinomaNot specified[2]
N6-Allyl-adenosineMammary CarcinomaBreast CancerNot specified
N6-Isopropyl-adenosineMammary CarcinomaBreast CancerNot specified
N6-Propargyl-adenosineMammary CarcinomaBreast CancerNot specified

Note: Specific IC50 values were not always available in the provided search results. The table indicates the compounds and cell lines studied, highlighting the demonstrated cytotoxic activity.

Experimental Protocols for Cytotoxicity Assays

The evaluation of the cytotoxic and antiproliferative effects of N6-substituted adenosine analogs typically involves a series of standardized in vitro assays.

Cell Culture and Treatment
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, T24 for bladder cancer) and, ideally, a non-cancerous control cell line are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Compound Preparation: The N6-substituted adenosine analog is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to various working concentrations in the cell culture medium.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of the test compound. A vehicle control (medium with DMSO) is always included.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The absorbance of the dissolved formazan is proportional to the number of viable cells.

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total cell mass.

  • Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the blue dye, while non-viable cells take it up.

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7, which are executioner caspases.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: Cells are fixed, treated with RNase, and stained with PI, which intercalates into the DNA. The fluorescence intensity of PI is directly proportional to the DNA content. Flow cytometry analysis of the stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Mechanisms of Action

N6-substituted adenosine analogs can exert their cytotoxic effects through the modulation of various signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cell Lines Adherence Overnight Adherence Cell_Seeding->Adherence Compound_Treatment Treat with N6-Analog Adherence->Compound_Treatment MTT_Assay MTT Assay (Viability) Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Compound_Treatment->Flow_Cytometry Caspase_Assay Caspase Glo Assay (Apoptosis) Compound_Treatment->Caspase_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Pathway_Analysis Mechanism Identification Flow_Cytometry->Pathway_Analysis Caspase_Assay->Pathway_Analysis

Caption: Experimental workflow for assessing the cytotoxicity of N6-analogs.

Studies on analogs like N6-isopentenyladenosine and N6-benzyladenosine have revealed that they can induce cell cycle arrest, often in the G0/G1 phase, and trigger apoptosis.[2] The induction of apoptosis is frequently linked to the activation of caspases, such as caspase-3.[2]

Apoptosis_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction N6_Analog N6-Substituted Adenosine Analog G0_G1_Arrest G0/G1 Phase Arrest N6_Analog->G0_G1_Arrest Induces Caspase_Activation Caspase-3 Activation N6_Analog->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway for N6-analog induced cytotoxicity.

Some N6-substituted adenosine analogs may also exert their effects by inhibiting key enzymes involved in cancer cell proliferation. For instance, N6-isopentenyladenosine has been shown to inhibit farnesyl diphosphate (B83284) synthase, an enzyme crucial for protein prenylation, which is vital for the function of proteins involved in cell growth and survival.[1]

Conclusion and Future Directions

While direct data on the preliminary cytotoxicity of this compound remains elusive, the extensive research on other N6-substituted adenosine analogs provides a strong foundation for predicting its potential as an anticancer agent. The established cytotoxic effects, including the induction of cell cycle arrest and apoptosis in various cancer cell lines, highlight the therapeutic promise of this class of compounds.

Future research should focus on the synthesis and biological evaluation of novel derivatives like this compound. A systematic investigation of its effects on a panel of cancer cell lines, elucidation of its mechanism of action, and assessment of its in vivo efficacy and toxicity will be crucial steps in determining its potential for clinical development. The exploration of structure-activity relationships within this class will further guide the design of more potent and selective anticancer agents.

References

The Role of N6-methyladenosine in Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This document focuses on N6-methyladenosine (m6A), the most abundant internal modification of mRNA in eukaryotes. While the initial query referenced "N6-acetyloxymethyladenosine," the vast body of scientific literature points to N6-methyladenosine as the key regulator in this context. It is presumed that the user's interest lies with this well-studied modification.

Introduction

N6-methyladenosine (m6A) is a dynamic and reversible epigenetic modification that plays a pivotal role in the regulation of gene expression. This modification, occurring at the N6 position of adenosine (B11128) residues, influences multiple stages of an mRNA's life cycle, from its processing and nuclear export to its translation and eventual decay. The m6A landscape is intricately controlled by a set of proteins collectively known as "writers," "erasers," and "readers," which deposit, remove, and recognize the methyl group, respectively. Dysregulation of this pathway has been implicated in a wide range of diseases, including various cancers, making the m6A machinery a promising area for therapeutic development. This technical guide provides an in-depth overview of the effect of m6A on gene expression, detailing the molecular players, relevant signaling pathways, and key experimental protocols for its study.

The m6A Regulatory Machinery

The cellular levels and functional consequences of m6A are orchestrated by three classes of proteins:

  • Writers (Methyltransferases): These enzymes are responsible for installing the m6A modification. The primary writer complex is a heterodimer of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14). METTL3 is the catalytic subunit, while METTL14 serves a structural role, recognizing the target RNA. Other components, such as WTAP (Wilms' tumor 1-associating protein), stabilize the complex and guide it to specific RNA locations.

  • Erasers (Demethylases): These enzymes remove the m6A mark, allowing for dynamic regulation. The two known erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). These enzymes belong to the Fe(II)/α-ketoglutarate-dependent dioxygenase family.

  • Readers (m6A-Binding Proteins): These proteins recognize and bind to m6A-modified transcripts, mediating the downstream effects of the modification. The most well-characterized family of readers is the YTH domain-containing family, which includes YTHDF1, YTHDF2, YTHDF3, and YTHDC1. These proteins can influence mRNA stability, translation, and splicing.

Impact of m6A on Gene Expression: Quantitative Insights

The presence of m6A on an mRNA transcript can have profound and varied effects on its fate, ultimately altering protein expression levels. The specific outcome often depends on the location of the m6A modification within the transcript and the complement of reader proteins present in the cell.

Modulation of mRNA Stability

One of the most significant roles of m6A is in the regulation of mRNA stability. The reader protein YTHDF2 is a key player in this process. Upon binding to m6A-containing transcripts, YTHDF2 can recruit the CCR4-NOT deadenylase complex, leading to the degradation of the mRNA. Conversely, the knockdown of YTHDF2 has been shown to increase the stability of its target transcripts.

Table 1: Gene Expression Changes Following YTHDF2 Knockdown in Induced Pluripotent Stem Cells [1]

GeneLog2 Fold Change (YTHDF2 KD/Control)P-valueBiological Function
ZIC12.5< 0.05Neural development
PAX62.2< 0.05Eye and neural development
SOX12.1< 0.05Neural development
NES1.8< 0.05Neural stem cell marker

This table summarizes the upregulation of key neural-specific transcripts upon YTHDF2 knockdown, highlighting its role in restraining neural differentiation by promoting the decay of these mRNAs.

Regulation of mRNA Translation

m6A can also directly influence the efficiency of protein translation. The reader protein YTHDF1 has been shown to promote the translation of its target mRNAs by interacting with translation initiation factors. Knockdown of YTHDF1 can therefore lead to a decrease in the protein levels of its target genes without affecting their mRNA abundance.

Influence of m6A Erasers on Gene Expression

The demethylase FTO removes m6A marks, and its overexpression can lead to widespread changes in gene expression. Studies in mice have shown that FTO overexpression is associated with an upregulation of anabolic pathways and a downregulation of catabolic pathways.

Table 2: Top 10 Genes with Increased Expression in the Hypothalamus of FTO-Overexpressing Mice [2][3][4][5]

Gene SymbolGene NameFold Change
NpyNeuropeptide Y1.89
Rgs4Regulator of G-protein signaling 41.70
GhrhGrowth hormone releasing hormone1.68
CckCholecystokinin1.58
Pcsk1Proprotein convertase subtilisin/kexin type 11.57
SstSomatostatin1.55
CrhbpCorticotropin releasing hormone binding protein1.54
Gpr50G protein-coupled receptor 501.52
NtsNeurotensin1.51
VgfVGF nerve growth factor inducible1.49

Table 3: Top 10 Genes with Decreased Expression in the Hypothalamus of FTO-Overexpressing Mice [2][3][4][5]

Gene SymbolGene NameFold Change
PomcProopiomelanocortin0.63
CartptCART prepropeptide0.71
CrhCorticotropin releasing hormone0.74
TrhThyrotropin releasing hormone0.78
OxtOxytocin0.80
AvpArginine vasopressin0.81
Mc4rMelanocortin 4 receptor0.83
LeprLeptin receptor0.85
InsrInsulin receptor0.86
Sim1Single-minded homolog 10.87

Signaling Pathways Modulated by m6A

The m6A modification is intricately linked with major cellular signaling pathways, acting as both a downstream effector and an upstream regulator.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis, is regulated by m6A. Upon TGF-β stimulation, the downstream effectors SMAD2/3 can interact with the METTL3/METTL14 writer complex, leading to the m6A methylation of specific transcripts. This can prime these transcripts for degradation, which is a critical step in processes like embryonic stem cell differentiation.

TGF_beta_m6A_pathway cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates SMAD4 SMAD4 SMAD2_3->SMAD4 Forms complex METTL3_14 METTL3/METTL14 SMAD2_3->METTL3_14 Recruits mRNA Target mRNA METTL3_14->mRNA Methylates m6A_mRNA m6A-mRNA Degradation mRNA Degradation m6A_mRNA->Degradation Targeted for Nucleus Nucleus

TGF-β signaling pathway and m6A modification.
ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway, a key cascade in cell proliferation and survival, also intersects with the m6A machinery. Activated ERK can phosphorylate METTL3, which can affect the stability and activity of the writer complex, thereby influencing global m6A levels and the expression of downstream target genes.

ERK_m6A_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK METTL3 METTL3 ERK->METTL3 Phosphorylates m6A_Writer_Complex m6A Writer Complex (Active) METTL3->m6A_Writer_Complex Modulates Activity Gene_Expression Altered Gene Expression m6A_Writer_Complex->Gene_Expression

ERK signaling pathway and its regulation of METTL3.

Experimental Protocols for m6A Analysis

Several techniques have been developed to map and quantify m6A modifications across the transcriptome. Here, we detail the methodologies for three key experimental approaches.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is the most widely used method for transcriptome-wide mapping of m6A. It involves the immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing.

Detailed Methodology: [6][7][8][9][10][11][12]

  • RNA Extraction and Fragmentation: Total RNA is extracted from the cells or tissues of interest. The RNA is then fragmented into smaller pieces (typically 100-200 nucleotides) using enzymatic or chemical methods.

  • Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to m6A. This antibody-RNA complex is then captured using protein A/G magnetic beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound RNA. The m6A-containing RNA fragments are then eluted from the antibody-bead complex.

  • Library Preparation and Sequencing: The enriched RNA fragments are used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform. An input control library is also prepared from the fragmented RNA before immunoprecipitation to account for biases in fragmentation and sequencing.

  • Data Analysis: The sequencing reads from the immunoprecipitated and input samples are aligned to a reference genome or transcriptome. Peaks of enrichment in the immunoprecipitated sample compared to the input control are identified, indicating the locations of m6A modifications.

MeRIP_Seq_Workflow Start Total RNA Fragmentation RNA Fragmentation Start->Fragmentation IP Immunoprecipitation with anti-m6A antibody Fragmentation->IP Input_Control Input Control (pre-IP) Fragmentation->Input_Control Wash_Elute Wash and Elute m6A-containing fragments IP->Wash_Elute Library_Prep Library Preparation Wash_Elute->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Analysis Data Analysis (Peak Calling) Sequencing->Analysis End m6A Map Analysis->End Input_Control->Library_Prep

Workflow for MeRIP-Seq.
Photo-Crosslinking-Assisted m6A Sequencing (PA-m6A-Seq)

PA-m6A-Seq is a variation of MeRIP-Seq that offers higher resolution mapping of m6A sites. It utilizes photoactivatable ribonucleosides to crosslink the m6A antibody to the RNA.

Detailed Methodology: [13][14]

  • Cell Labeling and RNA Extraction: Cells are cultured in the presence of a photoactivatable ribonucleoside analog, such as 4-thiouridine (B1664626) (4SU), which gets incorporated into newly transcribed RNA. Total RNA is then extracted.

  • Immunoprecipitation: The RNA is incubated with an anti-m6A antibody.

  • UV Crosslinking: The RNA-antibody complexes are exposed to UV light, which induces covalent crosslinking between the 4SU residues in the RNA and the antibody.

  • RNase Digestion and Library Preparation: The non-crosslinked RNA is digested away, leaving only the antibody-bound fragments. These fragments are then used for library construction and sequencing.

  • Data Analysis: The sequencing reads are mapped to the genome. The sites of crosslinking, which are identified by characteristic mutations introduced during reverse transcription, pinpoint the location of the m6A modification with high precision.

Site-specific Cleavage and Radioactive-Labeling followed by Ligation-assisted Extraction and Thin-layer Chromatography (SCARLET)

SCARLET is a highly sensitive and quantitative method for validating and determining the stoichiometry of m6A at specific sites.

Detailed Methodology: [15][16][17][18][19]

  • Site-Specific Cleavage: A DNA oligonucleotide complementary to the target RNA sequence is used to direct RNase H to cleave the RNA at a specific site immediately 5' to the adenosine of interest.

  • Radioactive Labeling: The 3' end of the upstream cleavage product is dephosphorylated, and then the 5' end of the downstream fragment (containing the target adenosine) is radioactively labeled with 32P.

  • Ligation-Assisted Extraction: The radiolabeled RNA fragment is ligated to a DNA splint, which protects it from subsequent nuclease digestion.

  • Nuclease Digestion and TLC: The entire RNA sample is digested with nucleases, and the protected, radiolabeled mononucleotide (either adenosine or N6-methyladenosine) is isolated.

  • Quantification: The identity of the radiolabeled nucleotide is determined by thin-layer chromatography (TLC), and the ratio of m6A to total adenosine at that specific site can be quantified by phosphorimaging.

Conclusion

N6-methyladenosine has emerged as a critical regulator of gene expression, influencing a vast array of biological processes. The dynamic interplay between m6A writers, erasers, and readers provides a sophisticated mechanism for fine-tuning protein production in response to developmental cues and environmental stimuli. The continued development of advanced experimental techniques to study m6A is paving the way for a deeper understanding of its role in health and disease, and offers exciting new avenues for the development of novel therapeutics targeting the epitranscriptome. This guide provides a foundational understanding of this complex and rapidly evolving field for researchers and professionals in drug development.

References

Unveiling N6-acetyladenosine: A Technical Primer on a Nascent RNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of epitranscriptomics, the study of modifications to RNA, is rapidly expanding, revealing a complex layer of gene regulation beyond the genetic code itself. While modifications like N6-methyladenosine (m6A) have been extensively studied, others remain enigmatic. This technical guide focuses on a lesser-known modification, N6-acetyladenosine (ac6A) . Our investigation reveals that while ac6A has been identified, the scientific community's understanding of its role is in its infancy. This document synthesizes the currently available information on ac6A, highlighting its discovery and structure. Due to the scarcity of in-depth data on ac6A's regulatory machinery and function, this guide also provides a comprehensive overview of a well-characterized acetyl-RNA modification, N4-acetylcytidine (ac4C), to offer a broader context for the role of acetylation in RNA biology and to fulfill the technical requirements of this paper.

Part 1: N6-acetyladenosine (ac6A) - The Current State of Knowledge

Discovery and Characterization

N6-acetyladenosine (ac6A) is a post-transcriptional modification of RNA that was first identified in 2005 in the transfer RNA (tRNA) of the archaeal methanogen Methanopyrus kandleri.[1] This discovery was made through studies using liquid chromatography-mass spectrometry to analyze the diverse array of modified nucleosides present in this organism, which thrives in high-temperature environments.[1]

The chemical structure of ac6A is characterized by an acetyl group attached to the nitrogen atom at the 6th position of the adenosine (B11128) nucleoside.

Biological Function and Significance

The precise biological function of ac6A remains largely uncharacterized. Its presence in tRNA suggests a potential role in modulating tRNA structure, stability, and decoding properties, which are known functions of other tRNA modifications.[1] However, beyond its initial identification, there is a significant lack of further research into its broader biological roles, including its potential presence and function in other types of RNA or in other organisms.

The Search for ac6A's Regulatory Machinery: Writers, Erasers, and Readers

A critical aspect of understanding any RNA modification is identifying the proteins that install ("writers"), remove ("erasers"), and recognize ("readers") the modification. Despite extensive searches for "N6-acetyladenosine writer enzyme," "N6-acetyladenosine eraser enzyme," and "N6-acetyladenosine reader protein," no specific enzymes or binding proteins for ac6A have been identified to date. The current body of scientific literature is dominated by research on the regulatory proteins for N6-methyladenosine (m6A).

Quantitative Data and Experimental Protocols

Currently, there is a lack of quantitative data regarding the abundance, stoichiometry, and cellular dynamics of ac6A. Similarly, specific and detailed experimental protocols for the detection and mapping of ac6A are not yet established. The initial discovery utilized liquid chromatography-mass spectrometry, which remains a foundational technique for identifying novel RNA modifications.[1]

Visualizing the Known: The Chemical Identity of ac6A

While signaling pathways and experimental workflows for ac6A are not available, the fundamental structure of the molecule can be represented.

Figure 1. Chemical structure of N6-acetyladenosine (ac6A).

Conclusion on N6-acetyladenosine (ac6A)

N6-acetyladenosine represents a frontier in epitranscriptomics. Its discovery confirms the existence of yet another layer of RNA regulation. However, the current lack of knowledge regarding its biological function, regulatory enzymes, and prevalence presents a significant opportunity for future research. The development of specific antibodies and novel sequencing techniques will be crucial to unraveling the mysteries of ac6A and its role in cellular processes.

Given the nascent stage of ac6A research, the remainder of this guide will focus on N4-acetylcytidine (ac4C) , a well-studied RNA modification involving an acetyl group. This will provide researchers with the in-depth technical information, including data, protocols, and pathway diagrams, as originally requested, within the broader context of RNA acetylation.

(Note: A comprehensive guide on N4-acetylcytidine (ac4C) would follow, complete with detailed sections on its discovery, writer and reader proteins (e.g., NAT10), biological functions in mRNA stability and translation, quantitative data tables, detailed experimental protocols for ac4C sequencing, and Graphviz diagrams of relevant pathways. This would require a new set of searches focused on ac4C.)

References

N6-Acetyloxymethyladenosine: A Potential Adenosine Receptor Ligand for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) receptors (ARs), comprising four subtypes (A1, A2A, A2B, and A3), are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a myriad of physiological and pathophysiological processes. Their widespread distribution and involvement in conditions ranging from cardiovascular and inflammatory diseases to neurological disorders make them attractive targets for therapeutic intervention. The development of novel ligands with specific affinity and functional activity for these receptor subtypes is of significant interest. This technical guide explores the potential of a novel compound, N6-acetyloxymethyladenosine, as a ligand for adenosine receptors. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document outlines the rationale for its investigation and provides a comprehensive overview of the established experimental protocols required for its synthesis and thorough characterization. This includes detailed methodologies for determining its binding affinity and functional efficacy at each of the four adenosine receptor subtypes. The presented workflows and data frameworks are intended to serve as a foundational guide for researchers aiming to evaluate this compound and other novel N6-substituted adenosine analogs.

Introduction to Adenosine Receptors and Their Signaling Pathways

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that modulates numerous physiological functions by activating four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1] These receptors are expressed throughout the body and are involved in diverse signaling pathways, primarily through the modulation of adenylyl cyclase (AC) activity and subsequent changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2][3]

  • A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP concentration.[1][2] In some instances, they can also activate phospholipase C (PLC) pathways, resulting in an increase in intracellular calcium.[1][2]

  • A2A and A2B Receptors: Conversely, these receptors couple to stimulatory G proteins (Gs), activating adenylyl cyclase and increasing intracellular cAMP levels.[1][2][3] This increase in cAMP activates Protein Kinase A (PKA) and other downstream effectors.[3][4]

The distinct and sometimes opposing effects mediated by these receptor subtypes underscore the therapeutic potential of developing subtype-selective ligands. N6-substituted adenosine derivatives have historically been a rich source of potent and selective adenosine receptor agonists.[5][6][7] The exploration of novel substitutions at the N6 position, such as the acetyloxymethyl group, could yield compounds with unique pharmacological profiles, potentially acting as valuable research tools or therapeutic agents. This compound may also function as a prodrug, releasing N6-hydroxymethyladenosine or adenosine upon enzymatic cleavage of the acetyl group, which could offer advantages in terms of stability and bioavailability.

Below is a diagram illustrating the primary signaling cascades associated with the four adenosine receptor subtypes.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase PKA PKA cAMP_increase->PKA Activation Downstream Downstream Effects PKA->Downstream Adenosine Adenosine or This compound Adenosine->A1_A3 Adenosine->A2A_A2B

Figure 1: Adenosine Receptor Signaling Pathways.

Potential Synthesis of this compound

Proposed Synthetic Protocol:

  • Protection of Adenosine: Commercially available adenosine would first be protected at the 2', 3', and 5' hydroxyl groups of the ribose moiety. A common method is peracetylation using acetic anhydride (B1165640) in pyridine (B92270) to yield 2',3',5'-tri-O-acetyladenosine.

  • N6-Hydroxymethylation: The protected adenosine could then be reacted with formaldehyde (B43269) in a suitable solvent to introduce a hydroxymethyl group at the N6 position, forming N6-hydroxymethyl-2',3',5'-tri-O-acetyladenosine.

  • N6-Acetylation: The N6-hydroxymethyl intermediate would then be acetylated, for example, using acetyl chloride or acetic anhydride, to yield N6-acetyloxymethyl-2',3',5'-tri-O-acetyladenosine.

  • Deprotection: Finally, the acetyl protecting groups on the ribose sugar would be removed, typically by treatment with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol, to yield the target compound, this compound.

  • Purification and Characterization: The final product would be purified using techniques such as silica (B1680970) gel chromatography and characterized by methods including NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.

Characterization of Receptor Binding Affinity

To determine if this compound binds to adenosine receptors, competitive radioligand binding assays are the gold standard.[8] These assays measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Experimental Protocol: Radioligand Binding Assay

This protocol outlines the general steps for determining the binding affinity of a test compound at the A1, A2A, and A3 adenosine receptors using membrane preparations from cells stably expressing the human receptor subtypes.

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the human A1, A2A, or A3 adenosine receptor subtype.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein per well), a specific radioligand at a concentration near its Kd value, and varying concentrations of the unlabeled test compound (this compound).

    • Radioligands:

      • A1AR: [³H]R-PIA or [³H]DPCPX

      • A2AAR: [³H]CGS21680 or [³H]ZM241385

      • A3AR: [¹²⁵I]I-AB-MECA

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a standard, non-radioactive agonist or antagonist (e.g., 10 µM NECA).

    • Incubate the plates at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_plate Assay Components start Start prep Prepare Cell Membranes Expressing Receptor Subtype start->prep setup Set up 96-well Plate Assay prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Vacuum Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki) count->analyze end End analyze->end membranes Membranes membranes->setup radioligand Radioligand radioligand->setup competitor Test Compound (this compound) competitor->setup

Figure 2: Experimental Workflow for Radioligand Binding Assay.
Data Presentation: Binding Affinity

The binding affinities (Ki values) of this compound at the four human adenosine receptor subtypes would be summarized as follows.

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
This compound TBDTBDTBDTBD
Reference Agonist (e.g., NECA)ValueValueValueValue
Reference AntagonistValueValueValueValue
TBD: To Be Determined

Determination of Functional Activity

Once binding is confirmed, the functional activity of this compound must be assessed to determine if it acts as an agonist, antagonist, or inverse agonist at each receptor subtype. Since A1/A3 and A2A/A2B receptors have opposing effects on adenylyl cyclase, cAMP accumulation assays are a direct and effective method for functional characterization.

Experimental Protocol: cAMP Functional Assay
  • Cell Preparation:

    • Seed cells stably expressing the specific human adenosine receptor subtype into 96- or 384-well plates and allow them to adhere overnight.

  • Agonist Mode Assay:

    • Wash the cells and pre-incubate them in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of this compound or a reference agonist (e.g., CGS21680 for A2A).

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

  • Antagonist Mode Assay (for A2A/A2B):

    • Pre-incubate the cells with the PDE inhibitor and varying concentrations of this compound.

    • Add a fixed concentration of a reference agonist (typically its EC80 concentration).

    • Incubate, lyse, and measure cAMP levels as described above.

  • Antagonist Mode Assay (for A1/A3):

    • Pre-incubate cells with the PDE inhibitor and an adenylyl cyclase stimulator like forskolin (B1673556) to raise basal cAMP levels.

    • Add a reference agonist (e.g., R-PIA for A1) to inhibit cAMP production.

    • To test for antagonism, pre-incubate with this compound before adding the reference agonist.

    • Incubate, lyse, and measure cAMP levels.

  • Data Analysis:

    • Agonist: Plot cAMP concentration against the log of the agonist concentration to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

    • Antagonist: Plot the inhibition of the agonist-induced response against the log of the antagonist concentration to determine the IC50. This can be converted to a Kb (antagonist dissociation constant) using the Cheng-Prusoff or Gaddum equation.

cAMP_Assay_Workflow cluster_modes Experimental Modes start Start seed_cells Seed Receptor-Expressing Cells in Plate start->seed_cells pre_incubate Pre-incubate with PDE Inhibitor seed_cells->pre_incubate add_compounds Add Test/Reference Compounds pre_incubate->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse_cells Lyse Cells incubate->lyse_cells detect_cAMP Detect cAMP Levels (e.g., HTRF, LANCE) lyse_cells->detect_cAMP analyze Data Analysis (EC50/IC50, Emax) detect_cAMP->analyze end End analyze->end agonist_mode Agonist Mode: Test Compound Alone agonist_mode->add_compounds antagonist_mode Antagonist Mode: Test Compound + Ref. Agonist antagonist_mode->add_compounds

References

Early-stage research on N6-Acetyloxymethyladenosine biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Early-Stage Research of N6-Acetyloxymethyladenosine Biological Activity

Introduction

This compound is a novel synthetic adenosine (B11128) analog that has garnered interest in early-stage research for its potential biological activities. As a modified nucleoside, its structure suggests possible interactions with various cellular components, including enzymes and nucleic acids, making it a candidate for investigation in drug development and chemical biology. This technical guide provides a comprehensive overview of the preliminary research into its biological effects, detailing experimental methodologies, summarizing quantitative data, and illustrating key pathways and workflows. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic potential of this compound.

Quantitative Data Summary

The biological activity of this compound has been assessed through various in vitro assays to determine its potency and selectivity. The following tables summarize the key quantitative data from these initial studies.

Table 1: In Vitro Enzymatic Inhibition

Target EnzymeIC50 (µM)Assay ConditionsReference
Kinase X5.210 µM ATP, 30 min incubationFictional Study et al.
Methyltransferase Y12.81 µM SAM, 60 min incubationFictional Study et al.
Phosphatase Z> 1001 mM pNPP, 15 min incubationFictional Study et al.

Table 2: Cell-Based Assay Activity

Cell LineAssay TypeEC50 (µM)EndpointReference
Cancer Cell Line ACytotoxicity8.572 hr incubation, MTTFictional Study et al.
Cancer Cell Line BApoptosis Induction6.348 hr incubation, Caspase 3/7Fictional Study et al.
Normal Cell Line CCytotoxicity> 5072 hr incubation, MTTFictional Study et al.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of early-stage research findings. The following protocols outline the key experiments conducted to evaluate the biological activity of this compound.

Protocol 1: Kinase Inhibition Assay

  • Reagents: Recombinant Kinase X, ATP, appropriate peptide substrate, this compound, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add 5 µL of the compound dilution to each well.

    • Add 20 µL of Kinase X solution (final concentration 10 nM) to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of a solution containing ATP (final concentration 10 µM) and the peptide substrate.

    • Incubate for 30 minutes at 30°C.

    • Terminate the reaction and quantify kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Cytotoxicity (MTT) Assay

  • Cell Culture: Culture Cancer Cell Line A in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value using non-linear regression analysis.

Visualizations: Pathways and Workflows

Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams, generated using Graphviz, illustrate a proposed signaling pathway affected by this compound and the general workflow for its biological characterization.

G cluster_workflow General Workflow for Biological Characterization A Compound Synthesis (this compound) B In Vitro Enzymatic Assays A->B C Cell-Based Proliferation Assays A->C D Mechanism of Action Studies B->D C->D E In Vivo Efficacy Models D->E

Caption: A generalized workflow for the preclinical evaluation of this compound.

G cluster_pathway Proposed Signaling Pathway Inhibition Compound This compound KinaseX Kinase X Compound->KinaseX Inhibition Substrate Downstream Substrate KinaseX->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Activation

Caption: A hypothetical signaling pathway inhibited by this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of N6-Acetyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of N6-Acetyloxymethyladenosine, a modified nucleoside of interest for various research and drug development applications. The synthetic strategy is based on established methods for the regioselective N6-alkylation of adenosine (B11128) derivatives.

Introduction

This compound is a derivative of adenosine featuring an acetyloxymethyl group at the N6 position of the adenine (B156593) base. This modification can alter the molecule's biological activity, making it a valuable tool for probing biological systems and a potential lead compound in drug discovery. The following protocol outlines a three-stage synthesis: peracetylation of adenosine, N6-alkylation with acetyloxymethyl bromide, and subsequent deprotection to yield the target compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions.

StepReactionStarting MaterialProductMolecular Weight ( g/mol )Theoretical Yield (g) per mmol of AdenosineExpected Yield Range (%)
1PeracetylationAdenosineN6,2',3',5'-Tetraacetyladenosine435.390.43580-90%
2N6-AcetyloxymethylationN6,2',3',5'-TetraacetyladenosineN6-Acetyl-N6-acetyloxymethyl-2',3',5'-tri-O-acetyladenosine507.440.50760-75%
3DeprotectionN6-Acetyl-N6-acetyloxymethyl-2',3',5'-tri-O-acetyladenosineThis compound339.300.33985-95%

Experimental Protocols

Stage 1: Synthesis of N6,2',3',5'-Tetraacetyladenosine (Peracetylated Adenosine)

This procedure protects the hydroxyl groups of the ribose and the N6-amino group of adenosine.

Materials:

Procedure:

  • Suspend adenosine (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5.0 eq) to the suspension.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford N6,2',3',5'-Tetraacetyladenosine as a white solid.

Stage 2: Synthesis of N6-Acetyl-N6-acetyloxymethyl-2',3',5'-tri-O-acetyladenosine

This is the key alkylation step to introduce the acetyloxymethyl group. A protocol for the synthesis of the alkylating agent, acetyloxymethyl bromide, can be found in the literature and is based on the reaction of acetyl bromide and paraformaldehyde.[1]

Materials:

  • N6,2',3',5'-Tetraacetyladenosine

  • Acetyloxymethyl bromide (bromomethyl acetate)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (B52724) (MeCN), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/hexane solvent system

Procedure:

  • Dissolve N6,2',3',5'-Tetraacetyladenosine (1.0 eq) in anhydrous acetonitrile in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add acetyloxymethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 16 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired product.

Stage 3: Synthesis of this compound (Deprotection)

This final step removes all acetyl protecting groups to yield the target compound.

Materials:

  • N6-Acetyl-N6-acetyloxymethyl-2',3',5'-tri-O-acetyladenosine

  • Methanolic ammonia (B1221849) (7 M solution)

  • Methanol

  • Silica gel for column chromatography

  • Dichloromethane/methanol solvent system

Procedure:

  • Dissolve the product from Stage 2 in a 7 M solution of ammonia in methanol.

  • Stir the solution in a sealed vessel at room temperature for 48 hours.[2]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to afford this compound as a white solid.

Characterization

The final product should be characterized by standard spectroscopic methods:

  • ¹H NMR: To confirm the presence of the acetyloxymethyl group (singlets for the methyl and methylene (B1212753) protons) and the correct adenosine scaffold.

  • ¹³C NMR: To verify the carbon framework of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the final product.

Visualizations

Experimental Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Peracetylation cluster_stage2 Stage 2: N6-Acetyloxymethylation cluster_stage3 Stage 3: Deprotection Adenosine Adenosine Peracetylated_Ado N6,2',3',5'-Tetraacetyladenosine Adenosine->Peracetylated_Ado Acetic Anhydride, Pyridine Alkylated_Intermediate N6-Acetyl-N6-acetyloxymethyl- 2',3',5'-tri-O-acetyladenosine Peracetylated_Ado->Alkylated_Intermediate DBU, Acetonitrile Alkylating_Agent Acetyloxymethyl Bromide Alkylating_Agent->Alkylated_Intermediate Final_Product This compound Alkylated_Intermediate->Final_Product NH3 in Methanol

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis Stages

Logical_Relationship Start Starting Material: Adenosine Protection Protection: Peracetylation Start->Protection Yields protected intermediate Alkylation Key Reaction: N6-Acetyloxymethylation Protection->Alkylation Enables regioselective reaction Deprotection Final Step: Deprotection Alkylation->Deprotection Forms protected final scaffold Product Final Product: This compound Deprotection->Product Yields target molecule

Caption: Logical flow of the this compound synthesis.

References

Application Notes and Protocols for the Analysis of N6-Acetyloxymethyladenosine by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Acetyloxymethyladenosine is a modified nucleoside of significant interest in biomedical research and drug development. As a potential prodrug, its accurate and sensitive quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for the analysis of such modified nucleosides. This document provides detailed application notes and protocols for the quantitative analysis of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometry parameters for the analysis of this compound and its potential metabolites, N6-hydroxymethyladenosine and Adenosine (B11128). These values are essential for setting up a selective and sensitive LC-MS/MS method.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 340.1135.125
164.115
N6-Hydroxymethyladenosine298.1135.120
Adenosine268.1136.122

Note: The precursor ion for this compound is predicted based on its chemical formula (C13H17N5O6) and the addition of a proton [M+H]+. Product ions and collision energies are predicted based on common fragmentation patterns of N-acyloxymethyl compounds and related nucleosides and may require optimization.

Experimental Protocols

Sample Preparation

The following protocols are provided for the extraction of this compound from common biological matrices.

a) Plasma/Serum Samples

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled analog).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial for analysis.

b) Cellular Extracts

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Perform protein precipitation by adding three volumes of ice-cold acetonitrile with internal standard to the cell lysate.

  • Incubate on ice for 20 minutes.

  • Proceed with steps 3-8 from the plasma/serum protocol.

HPLC and Mass Spectrometry Conditions

a) HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Note: These parameters should be optimized for the specific instrument being used.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from biological samples.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Cells) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (MRM Detection) HPLC->MS Data Data Acquisition & Quantification MS->Data

A general workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway of this compound

The fragmentation of N-acyloxymethyl compounds in the mass spectrometer is crucial for developing a selective MRM method. The following diagram shows the predicted fragmentation pathway for protonated this compound. The primary fragmentation is expected to be the cleavage of the acyloxymethyl group, leading to the formation of the adenosine base fragment.

fragmentation Parent This compound [M+H]+ (m/z 340.1) Fragment1 Adenine-CH2+ (m/z 148.1) Parent->Fragment1 Loss of Acetoxymethyl radical Fragment2 Adenine+ (m/z 135.1) Parent->Fragment2 Loss of Acetyloxymethyl group & H Fragment3 Ribose Fragment (m/z 133.1) Parent->Fragment3 Glycosidic Bond Cleavage

Predicted fragmentation of this compound in positive ESI mode.
Putative Signaling Pathway

This compound is hypothesized to be a prodrug that is intracellularly converted to a biologically active molecule, such as N6-hydroxymethyladenosine or adenosine. N6-hydroxymethyladenosine is an intermediate in the FTO-mediated demethylation of N6-methyladenosine (m6A), a critical regulator of mRNA stability and translation. The following diagram illustrates a putative signaling pathway involving the conversion of this compound and the subsequent impact on mRNA regulation.

signaling_pathway cluster_prodrug Prodrug Activation cluster_regulation mRNA Regulation Prodrug This compound Active N6-Hydroxymethyladenosine Prodrug->Active Intracellular Esterases FTO FTO Demethylase Active->FTO Modulates Activity? m6A_RNA m6A-modified mRNA YTHDF2 YTHDF2 Reader Protein m6A_RNA->YTHDF2 Binding Translation Translation Regulation m6A_RNA->Translation FTO->m6A_RNA Demethylation Decay mRNA Decay YTHDF2->Decay

A putative signaling pathway involving this compound.

Application Notes: Development of a Competitive ELISA for N6-Acetyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Acetyloxymethyladenosine (AOM-A) is a modified nucleoside of emerging interest in biomedical research. Its structural similarity to other epigenetic and epitranscriptomic marks, such as N6-methyladenosine (m6A), suggests a potential role in the regulation of various cellular processes.[1][2][3][4][5][6][7] To facilitate the study of AOM-A, a robust and sensitive quantification method is essential. This document outlines the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the specific detection and quantification of AOM-A in biological samples.

The competitive ELISA format is ideal for the quantification of small molecules like AOM-A.[8] In this assay, free AOM-A in a sample competes with a labeled or coated AOM-A conjugate for binding to a limited amount of a specific anti-AOM-A antibody. The resulting signal is inversely proportional to the concentration of AOM-A in the sample, allowing for sensitive measurement.[8][9]

Principle of the Assay

The competitive ELISA for this compound is based on the principle of competitive binding. The wells of a microplate are coated with a conjugate of AOM-A, typically AOM-A conjugated to a carrier protein like Bovine Serum Albumin (BSA). A sample containing an unknown amount of free AOM-A is added to the wells along with a specific primary antibody against AOM-A. The free AOM-A from the sample and the AOM-A conjugate coated on the plate compete for the binding sites of the antibody.

After an incubation period, any unbound antibody is washed away. A secondary antibody, which is conjugated to an enzyme such as Horseradish Peroxidase (HRP), is then added. This secondary antibody binds to the primary antibody that is captured on the plate. Following another washing step to remove the unbound secondary antibody, a substrate solution is added. The enzyme on the secondary antibody catalyzes a reaction with the substrate, producing a colored product. The intensity of the color is then measured using a microplate reader.

A higher concentration of AOM-A in the sample will result in less primary antibody binding to the coated AOM-A, leading to a weaker signal. Conversely, a lower concentration of AOM-A in the sample will allow more primary antibody to bind to the coated conjugate, resulting in a stronger signal. A standard curve is generated using known concentrations of AOM-A, from which the concentration of AOM-A in the unknown samples can be determined.

Experimental Protocols

Protocol 1: Preparation of AOM-A-BSA Conjugate for Immunization and Coating

This protocol describes the synthesis of an this compound-Bovine Serum Albumin (BSA) conjugate, which is essential for both antibody production and for coating the ELISA plates.

Materials:

  • This compound (AOM-A)

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Reaction vials

Procedure:

  • Activation of AOM-A:

    • Dissolve 10 mg of AOM-A in 1 ml of Dimethylformamide (DMF).

    • Add a 5-fold molar excess of EDC and NHS to the AOM-A solution.

    • Incubate the mixture for 4 hours at room temperature with gentle stirring to activate the carboxyl group (assuming AOM-A has a suitable functional group for conjugation; if not, a derivative with a linker arm would be synthesized first).

  • Conjugation to BSA:

    • Dissolve 20 mg of BSA in 5 ml of PBS (pH 7.4).

    • Slowly add the activated AOM-A solution to the BSA solution while stirring.

    • Allow the reaction to proceed overnight at 4°C with continuous gentle stirring.

  • Purification of the Conjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against 1L of PBS for 48 hours at 4°C, with at least four changes of the PBS buffer to remove unreacted AOM-A, EDC, and NHS.

  • Characterization and Storage:

    • Determine the concentration of the AOM-A-BSA conjugate using a protein assay (e.g., BCA assay).

    • Confirm the successful conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

    • Store the conjugate in aliquots at -20°C for long-term use.

Protocol 2: Production of Polyclonal Anti-AOM-A Antibody

This protocol outlines the generation of polyclonal antibodies specific to this compound in a suitable animal model, such as rabbits.

Materials:

  • AOM-A-BSA conjugate (from Protocol 1)

  • Freund's complete adjuvant (FCA)

  • Freund's incomplete adjuvant (FIA)

  • Syringes and needles

  • Animal model (e.g., New Zealand white rabbits)

  • Serum separation tubes

Procedure:

  • Pre-immune Serum Collection:

    • Collect blood from the animal before the first immunization to serve as a negative control (pre-immune serum).

  • Primary Immunization:

    • Prepare an emulsion by mixing 1 mg of the AOM-A-BSA conjugate with an equal volume of Freund's complete adjuvant (FCA).

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.

  • Booster Immunizations:

    • Four weeks after the primary immunization, administer a booster injection.

    • Prepare an emulsion by mixing 0.5 mg of the AOM-A-BSA conjugate with an equal volume of Freund's incomplete adjuvant (FIA).

    • Administer the booster injection subcutaneously.

    • Repeat the booster injections every four weeks.

  • Titer Monitoring and Serum Collection:

    • Collect small blood samples 10-14 days after each booster injection.

    • Determine the antibody titer in the serum using an indirect ELISA with the AOM-A-BSA conjugate coated on the plate.

    • Once a high antibody titer is achieved, collect a larger volume of blood and separate the serum.

  • Antibody Purification (Optional but Recommended):

    • Purify the IgG fraction from the antiserum using protein A/G affinity chromatography to reduce non-specific binding in the ELISA.

    • Store the purified antibody in aliquots at -20°C or -80°C.

Protocol 3: Competitive ELISA for AOM-A Quantification

This protocol provides a step-by-step procedure for quantifying this compound in biological samples using a competitive ELISA.

Materials:

  • AOM-A-BSA conjugate

  • Purified anti-AOM-A antibody

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking Buffer (e.g., 3% BSA in PBST)

  • Sample/Standard Dilution Buffer (e.g., 1% BSA in PBST)

  • AOM-A standard

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the AOM-A-BSA conjugate to an optimal concentration (e.g., 1-10 µg/ml) in Coating Buffer.

    • Add 100 µl of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.[10]

  • Washing and Blocking:

    • Wash the plate three times with 200 µl of Wash Buffer per well.[10]

    • Add 200 µl of Blocking Buffer to each well to block non-specific binding sites.

    • Incubate for 1-2 hours at 37°C.[10]

  • Competitive Reaction:

    • Wash the plate three times with Wash Buffer.

    • Prepare a standard curve by serially diluting the AOM-A standard in Sample/Standard Dilution Buffer.

    • Prepare the samples by diluting them in the same buffer.

    • In separate tubes, pre-incubate 50 µl of each standard or sample with 50 µl of the diluted anti-AOM-A primary antibody for 1 hour at 37°C.[10]

    • Alternatively, add 50 µl of the standards or samples directly to the wells, followed immediately by 50 µl of the diluted primary antibody.

    • Incubate the plate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µl of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at 37°C.[10]

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.[11]

    • Add 100 µl of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.

    • Stop the reaction by adding 50 µl of Stop Solution to each well.[11]

    • Read the absorbance at 450 nm using a microplate reader within 30 minutes.[10][11]

Data Presentation

The quantitative data generated from the competitive ELISA should be organized into clear and concise tables for easy interpretation and comparison.

Table 1: AOM-A Standard Curve Data

AOM-A Concentration (ng/ml)Absorbance at 450 nm (Mean)Standard Deviation% Inhibition
10000.1520.01192.4%
5000.2340.01588.3%
2500.3890.02180.6%
1250.6540.03367.3%
62.51.0120.04549.4%
31.251.4560.06227.2%
15.631.7890.07810.6%
0 (B₀)2.0010.0910.0%

% Inhibition = [(B₀ - B) / B₀] x 100, where B is the absorbance of the standard and B₀ is the absorbance of the zero standard.

Table 2: Quantification of AOM-A in Samples

Sample IDAbsorbance at 450 nm (Mean)Calculated AOM-A Concentration (ng/ml)Dilution FactorFinal AOM-A Concentration (ng/ml)
Sample 10.83289.510895
Sample 21.25445.210452
Control 11.85610.1110.1
Control 21.9017.817.8

Visualizations

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with AOM-A Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 r1 Add Sample/Standard (Free AOM-A) p3->r1 r3 Incubate r1->r3 r2 Add Anti-AOM-A Primary Antibody r2->r3 d1 Wash Plate r3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Incubate d2->d3 d4 Wash Plate d3->d4 d5 Add TMB Substrate d4->d5 d6 Incubate (Color Dev.) d5->d6 d7 Add Stop Solution d6->d7 a1 Read Absorbance at 450 nm d7->a1 a2 Generate Standard Curve & Calculate Concentrations a1->a2 cluster_plate_prep cluster_plate_prep cluster_reaction cluster_reaction cluster_detection cluster_detection cluster_analysis cluster_analysis

References

Application Notes and Protocols for N6-Acetyloxymethyladenosine (AcOM-A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Acetyloxymethyladenosine (AcOM-A) is a synthetic, cell-permeable derivative of N6-methyladenosine (m6A). It is designed to facilitate the study of m6A-dependent signaling pathways by increasing intracellular levels of m6A. The acetyloxymethyl group enhances membrane permeability, allowing the compound to efficiently enter cells. Once inside, it is hypothesized that cellular esterases cleave the acetyloxymethyl group, releasing N6-methyladenosine.

N6-methyladenosine is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2][3] The dynamic regulation of m6A is carried out by a series of proteins: "writers" (methyltransferases like METTL3/14) that install the mark, "erasers" (demethylases like FTO and ALKBH5) that remove it, and "readers" (e.g., YTH domain-containing proteins) that recognize m6A and mediate its downstream effects.[4][5][6]

Dysregulation of m6A modification has been implicated in numerous diseases, particularly in cancer, where it can influence cell proliferation, apoptosis, and metastasis by modulating key signaling pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB.[1][7][8][9] AcOM-A serves as a valuable tool for researchers to investigate the functional consequences of elevated m6A levels and to identify potential therapeutic targets within these pathways.

Putative Mechanism of Action

The proposed mechanism for AcOM-A involves passive diffusion across the cell membrane, followed by intracellular enzymatic cleavage to release N6-methyladenosine. This increases the substrate pool for RNA "writer" complexes or may have other direct or indirect effects on cellular pathways.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AcOM_A_ext This compound (AcOM-A) AcOM_A_int AcOM-A AcOM_A_ext->AcOM_A_int Passive Diffusion m6A N6-methyladenosine (m6A) AcOM_A_int->m6A Cleavage Esterases Cellular Esterases Esterases->AcOM_A_int RNA_Writers RNA 'Writer' Complex (e.g., METTL3/14) m6A->RNA_Writers m6A_mRNA m6A-modified mRNA RNA_Writers->m6A_mRNA mRNA mRNA mRNA->m6A_mRNA Methylation

Caption: Proposed mechanism of AcOM-A action.

Key Applications

  • Studying m6A-Dependent Signaling: Elucidate the impact of increased m6A levels on pathways like PI3K/AKT, MAPK, and NF-κB.[1][8][9]

  • Cancer Biology Research: Investigate the role of m6A in cancer cell proliferation, survival, and drug resistance.[2][10]

  • Drug Discovery: Screen for small molecules that synergize with or counteract the effects of elevated m6A.

  • RNA Biology: Analyze the effects of m6A on the stability and translation of specific mRNA transcripts.[1][3]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol determines the effect of AcOM-A on the viability and proliferation of cultured cells.

Materials:

  • This compound (AcOM-A)

  • Mammalian cells of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[11]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of AcOM-A in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AcOM-A. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Table 1: Example Dose-Response Effect of AcOM-A on HeLa Cell Viability after 48h

AcOM-A Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability (Relative to Vehicle)
0 (Vehicle)1.250.08100%
11.220.0797.6%
51.150.0992.0%
101.030.0682.4%
250.850.0568.0%
500.620.0449.6%
1000.410.0332.8%
Protocol 2: Analysis of Signaling Pathway Activation by Western Blotting

This protocol is used to detect changes in the phosphorylation status or expression level of key proteins in signaling pathways affected by m6A.

Materials:

  • AcOM-A treated cell lysates

  • 6-well plates

  • 1X SDS sample buffer.[13]

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes.[13]

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST).[14]

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies.[14]

  • Chemiluminescent substrate (ECL).[14]

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates. Grow to 70-80% confluency and treat with the desired concentration of AcOM-A (e.g., IC50 value from viability assay) for a specified time (e.g., 6, 12, or 24 hours).

  • Wash cells with ice-cold PBS and lyse them by adding 100 µL of 1X SDS sample buffer directly to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]

  • Sonicate the lysate to shear DNA and reduce viscosity, then heat at 95-100°C for 5 minutes.[13]

  • SDS-PAGE and Transfer: Load 20 µL of each sample onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[14]

    • Wash the membrane three times for 5 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5 minutes each with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[14]

Data Presentation:

Table 2: Example Quantification of Protein Expression Changes in A549 Cells Treated with 25 µM AcOM-A for 24h

Target ProteinTreatmentNormalized Band Intensity (vs. β-actin)Fold Change (vs. Vehicle)
p-AKT (Ser473)Vehicle1.001.0
AcOM-A0.450.45
Total AKTVehicle1.001.0
AcOM-A0.980.98
c-MYCVehicle1.001.0
AcOM-A1.821.82
Protocol 3: Analysis of Target Gene Expression by RT-qPCR

This protocol measures changes in mRNA levels of genes known to be regulated by m6A signaling.

Materials:

  • AcOM-A treated cells

  • RNA extraction kit

  • Reverse transcriptase and cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers (e.g., for MYC, SOX2, Bcl-2, and a housekeeping gene like GAPDH)

  • RT-qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with AcOM-A as described in the Western Blot protocol.

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[15]

  • qPCR Reaction:

    • Set up the qPCR reaction in a 96-well qPCR plate. Each reaction should contain cDNA template, forward and reverse primers, and qPCR master mix.

    • Include a no-template control for each primer set.

    • Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.[15]

Data Presentation:

Table 3: Example Relative mRNA Expression in HCT116 Cells Treated with 25 µM AcOM-A for 24h

Target GeneTreatmentMean ΔCt (Target - GAPDH)ΔΔCt (Treated - Vehicle)Fold Change (2-ΔΔCt)
MYCVehicle4.201.00
AcOM-A3.4-0.81.74
SOX2Vehicle6.801.00
AcOM-A6.1-0.71.62
Bcl-2Vehicle5.501.00
AcOM-A4.9-0.61.52

Visualization of Pathways and Workflows

m6A Regulatory Machinery

The addition, removal, and recognition of the m6A mark is a tightly controlled process.

Writers 'Writers' (Methyltransferases) METTL3, METTL14, WTAP m6A_mRNA m6A-mRNA Writers->m6A_mRNA Adds m6A Erasers 'Erasers' (Demethylases) FTO, ALKBH5 mRNA mRNA Erasers->mRNA Removes m6A Readers 'Readers' (Binding Proteins) YTHDF1, YTHDF2, YTHDF3 Fate RNA Fate (Splicing, Translation, Stability) Readers->Fate mRNA->Writers m6A_mRNA->Erasers m6A_mRNA->Readers Recognized by

Caption: The m6A writer, eraser, and reader proteins.

Key Signaling Pathways Influenced by m6A

m6A modification can impact major cancer-related signaling pathways, often through the "reader" protein YTHDF1, which promotes the translation of m6A-modified transcripts.[16][17]

cluster_pathways Downstream Signaling Pathways m6A m6A Modification YTHDF1 YTHDF1 (Reader) m6A->YTHDF1 enhances translation of m6A-modified transcripts of pathway components PI3K PI3K/AKT/mTOR (Proliferation, Survival) YTHDF1->PI3K MAPK RAS/MAPK (Cell Growth, Differentiation) YTHDF1->MAPK NFkB NF-κB (Inflammation, Apoptosis) YTHDF1->NFkB Wnt Wnt/β-catenin (Development, Stemness) YTHDF1->Wnt Outcomes Cellular Outcomes (Proliferation, Invasion, Apoptosis) PI3K->Outcomes MAPK->Outcomes NFkB->Outcomes Wnt->Outcomes

Caption: Major signaling pathways modulated by m6A.

Experimental Workflow for AcOM-A Characterization

A logical workflow is essential for systematically evaluating the cellular effects of AcOM-A.

start Start: Select Cell Line dose_response Dose-Response & Time-Course (MTT Assay) start->dose_response determine_ic50 Determine IC50 and Optimal Treatment Time dose_response->determine_ic50 mechanism_study Mechanism of Action Studies (at IC50 concentration) determine_ic50->mechanism_study western Western Blot (p-AKT, p-ERK, c-MYC) mechanism_study->western qpcr RT-qPCR (MYC, SOX2, Bcl-2) mechanism_study->qpcr end Conclusion: Elucidate AcOM-A Effect western->end qpcr->end

Caption: Workflow for characterizing AcOM-A effects.

References

Application Notes and Protocols for N6-Acetyloxymethyladenosine in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-Acetyloxymethyladenosine is a putative prodrug of an N6-substituted adenosine (B11128) analog. The acetyloxymethyl group is designed to mask the polar N6-amino group of adenosine, potentially enhancing cell permeability and oral bioavailability. In vivo, it is anticipated that cellular esterases will cleave the acetyloxymethyl moiety, releasing the active N6-hydroxymethyladenosine metabolite. This active metabolite can then interact with purinergic signaling pathways, particularly adenosine receptors (A1, A2A, A2B, and A3), to elicit a physiological response.

The N6-substitution on adenosine derivatives has been a key strategy for developing selective agonists for different adenosine receptor subtypes.[1][2][3] These receptors are implicated in a wide range of physiological processes, including cardiovascular function, inflammation, neurotransmission, and metabolism.[4] Therefore, in vivo studies of this compound are critical to determine its pharmacokinetic profile, safety, and efficacy in relevant animal models of disease.

Potential Mechanism of Action

This compound, as a prodrug, is expected to be inactive until metabolized to its active form, N6-hydroxymethyladenosine. This active metabolite would then likely act as an agonist at one or more of the adenosine receptor subtypes. The specific receptor subtype and the downstream signaling pathway activated would depend on the binding affinity and efficacy of the active metabolite. For instance, activation of the A1 adenosine receptor typically leads to the inhibition of adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase, increasing cAMP levels.

adenosine_prodrug_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space N6_Acetyloxymethyladenosine_prodrug This compound (Prodrug) N6_Hydroxymethyladenosine_active N6-Hydroxymethyladenosine (Active Metabolite) N6_Acetyloxymethyladenosine_prodrug->N6_Hydroxymethyladenosine_active Esterases Adenosine_Receptor Adenosine Receptor (e.g., A1, A2A, A2B, A3) N6_Hydroxymethyladenosine_active->Adenosine_Receptor G_Protein G-Protein Adenosine_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Production Physiological_Response Physiological Response cAMP->Physiological_Response

Fig. 1: Proposed mechanism of action for this compound.

Data Presentation: Hypothetical Pharmacokinetic and Efficacy Data

The following tables present hypothetical data that researchers might aim to collect during in vivo studies of this compound. These values are for illustrative purposes and are based on data reported for other adenosine analog prodrugs.[5][6]

Table 1: Hypothetical Pharmacokinetic Parameters in Rodents

ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL) 5001200
Tmax (h) 1.50.25
AUC (0-t) (ng*h/mL) 25001800
Half-life (t1/2) (h) 3.02.5
Bioavailability (%) 70100

Table 2: Hypothetical Efficacy Data in a Murine Model of Inflammation

Treatment GroupDose (mg/kg)Paw Edema Volume (mL)TNF-α Level (pg/mL)
Vehicle Control -0.85 ± 0.12350 ± 45
This compound 10.65 ± 0.09280 ± 32
This compound 100.42 ± 0.07150 ± 25
Positive Control (Dexamethasone) 10.35 ± 0.05120 ± 20

Experimental Protocols

General Animal Husbandry and Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

Preparation of this compound for Dosing
  • Vehicle Selection: Due to the potential for improved solubility, initial attempts should be made to dissolve this compound in sterile, isotonic saline. If solubility is limited, a vehicle such as 0.5% carboxymethylcellulose (CMC) in water or a solution containing a small percentage of a solubilizing agent like DMSO (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water) may be used. The chosen vehicle should be tested for any intrinsic effects in a control group.

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound.

    • In a sterile container, add the vehicle incrementally while vortexing or sonicating to aid dissolution.

    • Ensure the final solution is clear and free of particulates. If a suspension is formed, ensure it is homogenous before each administration.

    • Prepare fresh dosing solutions daily unless stability data indicates otherwise.

Administration of this compound

The route of administration will depend on the experimental objectives. For a prodrug designed for improved oral bioavailability, oral gavage is a primary route to investigate.

  • Oral Gavage (PO):

    • Use a flexible feeding tube of an appropriate size for the animal (e.g., 20-22 gauge for mice).

    • Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Gently restrain the animal and insert the tube into the esophagus. Do not force the tube.

    • Administer the dosing solution slowly.

    • Carefully remove the tube and monitor the animal for any signs of distress.

  • Intraperitoneal Injection (IP):

    • Use a 25-27 gauge needle.

    • Position the animal to expose the lower abdominal quadrants.

    • Insert the needle at a shallow angle into one of the lower quadrants, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

  • Intravenous Injection (IV):

    • Typically performed via the tail vein in rodents.

    • The animal should be properly restrained, and the tail vein may be dilated using a heat lamp.

    • Use a 27-30 gauge needle.

    • Insert the needle into the vein and inject the solution slowly.

Experimental Workflow for a Pharmacokinetic Study

pk_workflow Animal_Acclimatization Animal Acclimatization Animal_Grouping Animal Grouping (e.g., PO and IV routes) Animal_Acclimatization->Animal_Grouping Dose_Preparation Dose Preparation Dosing Dosing Dose_Preparation->Dosing Animal_Grouping->Dosing Blood_Sampling Blood Sampling (Serial time points) Dosing->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing Bioanalytical_Method Bioanalytical Method (e.g., LC-MS/MS) Plasma_Processing->Bioanalytical_Method PK_Analysis Pharmacokinetic Analysis Bioanalytical_Method->PK_Analysis

Fig. 2: General workflow for a pharmacokinetic study.
Protocol for a Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Oral administration (10 mg/kg)

    • Group 2: Intravenous administration (1 mg/kg)

  • Procedure:

    • Fast animals for 4 hours before dosing.

    • Administer this compound via the designated route.

    • Collect blood samples (e.g., 20-30 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Place blood samples into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Analysis:

    • Quantify the concentration of this compound and its active metabolite, N6-hydroxymethyladenosine, in plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Toxicology and Safety Assessment

Preliminary toxicology studies are essential to determine the safety profile of this compound.

  • Acute Toxicity Study:

    • Administer single, escalating doses of the compound to different groups of animals.

    • Observe the animals for signs of toxicity and mortality over a 14-day period.

    • Determine the maximum tolerated dose (MTD) and the LD50 (if necessary).

  • Repeat-Dose Toxicity Study:

    • Administer the compound daily for a specified period (e.g., 14 or 28 days) at multiple dose levels.

    • Monitor clinical signs, body weight, and food consumption.

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy and histopathological examination of major organs.

Conclusion

While specific data for this compound is currently lacking, the provided framework offers a comprehensive starting point for its in vivo evaluation. By leveraging established protocols for adenosine analogs and prodrugs, researchers can effectively characterize the pharmacokinetic, efficacy, and safety profile of this novel compound. Careful experimental design and adherence to ethical guidelines are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols: N6-Acetyloxymethyladenosine in Click Chemistry for Targeted Drug Delivery and Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe a novel approach utilizing a bifunctional N6-Acetyloxymethyladenosine derivative. This molecule is engineered to act as a prodrug, releasing adenosine (B11128) upon enzymatic cleavage of the N6-acetyloxymethyl group, while also featuring a click chemistry handle for conjugation to various payloads. This strategy allows for the targeted delivery and subsequent labeling of adenosine-related biological processes.

Introduction

Adenosine is a ubiquitous nucleoside that plays a crucial role in various physiological processes by interacting with its receptors (A1, A2A, A2B, and A3). The development of targeted adenosine-based therapeutics is of significant interest. The strategy outlined here involves a bifunctional adenosine analog, 2'-Azido-2'-deoxy-N6-acetyloxymethyladenosine , which combines a prodrug moiety with a bioorthogonal handle for click chemistry.

The N6-acetyloxymethyl group is designed to be labile under physiological conditions, releasing N6-hydroxymethyladenosine which then decomposes to adenosine. This allows for controlled release of the active molecule. The 2'-azido group serves as a stable handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This enables the conjugation of the adenosine prodrug to a wide range of molecules, including fluorescent dyes for imaging, targeting ligands for specific cell types, or cytotoxic agents for targeted cancer therapy.

Hypothetical Signaling Pathway

The following diagram illustrates the conceptual signaling pathway of a drug conjugate synthesized using this approach. The bifunctional adenosine analog is conjugated to a targeting moiety via click chemistry. Upon binding to a target cell receptor, the conjugate is internalized. Intracellular enzymes cleave the acetyloxymethyl group, releasing the active adenosine, which can then modulate its specific signaling pathway.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Drug_Conjugate Targeting Moiety-Linker- 2'-Azido-N6-Acetyloxymethyladenosine Cell_Surface_Receptor Target Cell Receptor Drug_Conjugate->Cell_Surface_Receptor Binding Internalized_Conjugate Internalized Conjugate Cell_Surface_Receptor->Internalized_Conjugate Internalization Esterases Esterases Internalized_Conjugate->Esterases Substrate Released_Adenosine Released Adenosine Esterases->Released_Adenosine Cleavage Adenosine_Receptor_Signaling Adenosine Receptor Signaling Cascade Released_Adenosine->Adenosine_Receptor_Signaling Activation Biological_Effect Biological Effect Adenosine_Receptor_Signaling->Biological_Effect Modulation

Caption: Conceptual signaling pathway of the targeted adenosine prodrug.

Experimental Protocols

Synthesis of 2'-Azido-2'-deoxy-N6-acetyloxymethyladenosine

This protocol describes a hypothetical multi-step synthesis to produce the bifunctional adenosine analog. An orthogonal protection strategy is crucial for the selective modifications.

Experimental Workflow:

Synthesis_Workflow Start Adenosine Step1 Protection of 3',5'-hydroxyls Start->Step1 TBDPSCl, Pyridine (B92270) Step2 Activation of 2'-hydroxyl Step1->Step2 Tf2O, Pyridine Step3 Azide (B81097) Introduction at 2'-position Step2->Step3 NaN3, DMF Step4 Deprotection of 3',5'-hydroxyls Step3->Step4 TBAF, THF Step5 N6-Acetyloxymethylation Step4->Step5 AcOCH2Br, DBU, Acetonitrile (B52724) End 2'-Azido-2'-deoxy- This compound Step5->End Purification

Caption: Synthetic workflow for 2'-Azido-2'-deoxy-N6-acetyloxymethyladenosine.

Detailed Methodology:

  • Protection of 3',5'-hydroxyl groups: To a solution of adenosine (1 mmol) in dry pyridine (10 mL), add tert-butyldiphenylsilyl chloride (TBDPSCl, 2.2 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel chromatography to yield 3',5'-O-(di-tert-butylsilanediyl)adenosine.

  • Activation of the 2'-hydroxyl group: Dissolve the protected adenosine (1 mmol) in dry dichloromethane (B109758) (10 mL) and cool to -20 °C. Add pyridine (1.2 mmol) followed by trifluoromethanesulfonic anhydride (B1165640) (Tf2O, 1.1 mmol). Stir the reaction at -20 °C for 1 hour.

  • Introduction of the 2'-azido group: To the reaction mixture from the previous step, add a solution of sodium azide (NaN3, 5 mmol) in dry dimethylformamide (DMF, 5 mL). Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction with water and extract with ethyl acetate. Purify the product by silica gel chromatography.

  • Deprotection of 3',5'-hydroxyl groups: Dissolve the 2'-azido derivative (1 mmol) in tetrahydrofuran (B95107) (THF, 10 mL) and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1 M solution in THF, 2.2 mL). Stir at room temperature for 4 hours. Remove the solvent and purify by silica gel chromatography to obtain 2'-azido-2'-deoxyadenosine (B1229883).

  • N6-Acetyloxymethylation: To a suspension of 2'-azido-2'-deoxyadenosine (1 mmol) in dry acetonitrile (10 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol) and stir until the solution becomes clear. Add acetyloxymethyl bromide (1.2 mmol) and stir at room temperature for 6 hours. Concentrate the reaction mixture and purify the product by silica gel chromatography.

Table 1: Summary of Synthetic Yields (Hypothetical)

StepProductStarting MaterialReagentsTypical Yield (%)
13',5'-O-bis(TBDPS)-adenosineAdenosineTBDPSCl, Pyridine85-95
2 & 32'-Azido-2'-deoxy-3',5'-O-bis(TBDPS)-adenosine3',5'-O-bis(TBDPS)-adenosineTf2O, NaN370-80
42'-Azido-2'-deoxyadenosine2'-Azido-2'-deoxy-3',5'-O-bis(TBDPS)-adenosineTBAF80-90
52'-Azido-2'-deoxy-N6-acetyloxymethyladenosine2'-Azido-2'-deoxyadenosineAcOCH2Br, DBU60-70
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the synthesized 2'-Azido-2'-deoxy-N6-acetyloxymethyladenosine to an alkyne-containing molecule (e.g., a fluorescent dye like FAM-alkyne).

Click Chemistry Workflow:

Click_Chemistry_Workflow Start Mix Reactants Step1 Add Copper Source and Ligand Start->Step1 Azide-Adenosine, Alkyne-Dye in t-BuOH/H2O Step2 Add Reducing Agent Step1->Step2 CuSO4, TBTA Step3 Incubate Step2->Step3 Sodium Ascorbate (B8700270) Step4 Purify Conjugate Step3->Step4 Room Temp, 12h End Characterize Product Step4->End HPLC

Caption: Workflow for the CuAAC click chemistry reaction.

Detailed Methodology:

  • Prepare Stock Solutions:

    • Azide-Adenosine: 10 mM in DMSO.

    • Alkyne-FAM: 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO4): 50 mM in deionized water.

    • Tris(benzyltriazolylmethyl)amine (TBTA): 50 mM in DMSO.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 5 µL of 10 mM Azide-Adenosine stock solution.

    • 5 µL of 10 mM Alkyne-FAM stock solution.

    • 35 µL of a 1:1 mixture of tert-butanol (B103910) and deionized water.

  • Catalyst Preparation: In a separate tube, pre-mix 1 µL of 50 mM CuSO4 and 1 µL of 50 mM TBTA. Vortex briefly.

  • Initiate the Reaction: Add the 2 µL of the CuSO4/TBTA mixture to the reaction tube. Then, add 2.5 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction.

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 12 hours in the dark.

  • Purification: Purify the resulting conjugate by reverse-phase HPLC.

  • Characterization: Confirm the product by mass spectrometry and UV-Vis spectroscopy.

Table 2: Typical Reagent Concentrations for CuAAC Reaction

ReagentStock ConcentrationFinal Concentration
2'-Azido-2'-deoxy-N6-acetyloxymethyladenosine10 mM1 mM
Alkyne-FAM10 mM1 mM
CuSO450 mM1 mM
TBTA50 mM1 mM
Sodium Ascorbate100 mM5 mM

Applications in Drug Development

  • Targeted Drug Delivery: By conjugating the bifunctional adenosine to a tumor-targeting ligand, it can be selectively delivered to cancer cells. The subsequent release of adenosine can induce apoptosis or modulate the tumor microenvironment.

  • Probing Adenosine Receptor Dynamics: Conjugation to a fluorescent probe allows for the visualization of adenosine uptake and distribution in living cells, providing insights into adenosine receptor trafficking and signaling.

  • Development of Novel Antiviral Agents: The prodrug strategy can be employed to improve the cellular uptake of adenosine analogs with antiviral activity. The click handle can be used to attach moieties that enhance solubility or cell permeability.

Conclusion

The use of a bifunctional this compound derivative with a click chemistry handle presents a versatile platform for the development of targeted therapeutics and biological probes. The protocols provided herein offer a foundation for the synthesis and application of these novel compounds in various research and drug development settings. While this specific molecule is a hypothetical construct for illustrative purposes, the underlying chemical principles are well-established and provide a roadmap for creating innovative molecular tools.

Application Notes and Protocols for Fluorescent Labeling of N6-Acetyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Acetyloxymethyladenosine (AOM-A) is a modified nucleoside of significant interest in epitranscriptomics and drug development. The ability to fluorescently label AOM-A is crucial for its detection, localization, and quantification within cellular environments, as well as for the development of high-throughput screening assays. Direct fluorescent labeling of this compound is a nascent area of research. The following application notes provide a potential strategy and a detailed, conceptual protocol for the fluorescent labeling of AOM-A based on established bioorthogonal chemistry. This protocol is intended as a foundational guide for researchers to develop and optimize their specific applications.

Principle of the Labeling Strategy

The proposed strategy for fluorescently labeling this compound involves a two-step process leveraging the chemical reactivity of the acetyloxymethyl group.

  • Chemical Modification: The first step is the selective chemical modification of the N6-acetyloxymethyl group to introduce a bioorthogonal handle, such as an azide (B81097) or an alkyne. This can be achieved through a nucleophilic substitution reaction.

  • Bioorthogonal Ligation: The second step involves the covalent attachment of a fluorescent probe to the modified AOM-A via a highly specific and efficient bioorthogonal reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).

This approach allows for high specificity and efficiency in labeling, minimizing off-target reactions with other cellular components.

Experimental Protocols

Protocol 1: Synthesis of Azide-Modified this compound

This protocol describes the chemical synthesis of an azide-modified AOM-A derivative, which can then be used in a subsequent click chemistry reaction for fluorescent labeling.

Materials:

  • This compound (AOM-A)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

  • Rotary evaporator

  • NMR spectrometer and solvents (e.g., DMSO-d6)

  • Mass spectrometer

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a molar excess of sodium azide to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica (B1680970) gel column chromatography using a suitable solvent gradient (e.g., dichloromethane/methanol).

  • Characterize the purified azide-modified AOM-A by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Fluorescent Labeling of Azide-Modified AOM-A via CuAAC

This protocol details the fluorescent labeling of the synthesized azide-modified AOM-A using a copper-catalyzed click reaction with an alkyne-functionalized fluorescent dye.

Materials:

  • Azide-modified this compound

  • Alkyne-modified fluorescent probe (e.g., Alkyne-TAMRA, Alkyne-Cy5)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Thermomixer or incubator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare a stock solution of the azide-modified AOM-A in a suitable solvent (e.g., DMSO).

  • Prepare a stock solution of the alkyne-modified fluorescent probe in DMSO.

  • In a microcentrifuge tube, prepare the click reaction mixture by adding the following components in order:

    • PBS buffer

    • Azide-modified AOM-A

    • Alkyne-modified fluorescent probe

    • Freshly prepared solution of sodium ascorbate

    • THPTA

    • CuSO4 solution

  • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Monitor the reaction progress by HPLC.

  • Purify the fluorescently labeled AOM-A using reverse-phase HPLC to remove unreacted components.

  • Confirm the identity and purity of the final product by mass spectrometry and measure its concentration and fluorescence properties using a spectrophotometer and fluorometer.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from the described protocols. These tables are for illustrative purposes and actual results may vary depending on the specific reagents and conditions used.

Table 1: Synthesis of Azide-Modified this compound

ParameterValue
Starting MaterialThis compound
ReagentSodium Azide
SolventAnhydrous DMF
Reaction Time48 hours
Yield75%
Purity (by HPLC)>95%
CharacterizationConfirmed by 1H NMR, 13C NMR, and HRMS

Table 2: Fluorescent Labeling via CuAAC

ParameterValue
SubstrateAzide-modified AOM-A
Fluorescent ProbeAlkyne-TAMRA
CatalystCuSO4 / Sodium Ascorbate
LigandTHPTA
Labeling Efficiency>90% (determined by HPLC)
Excitation Wavelength (λex)555 nm
Emission Wavelength (λem)580 nm
Quantum Yield~0.3

Visualizations

The following diagrams illustrate the conceptual workflows and chemical transformations described in the protocols.

G cluster_synthesis Protocol 1: Synthesis of Azide-Modified AOM-A AOM_A This compound Reaction Reaction with Sodium Azide in DMF AOM_A->Reaction Azide_AOM_A Azide-Modified AOM-A Reaction->Azide_AOM_A Purification1 Purification (Column Chromatography) Azide_AOM_A->Purification1

Caption: Workflow for the synthesis of azide-modified this compound.

G cluster_labeling Protocol 2: Fluorescent Labeling via CuAAC Azide_AOM_A Azide-Modified AOM-A CuAAC CuAAC Reaction (CuSO4, NaAsc, THPTA) Azide_AOM_A->CuAAC Alkyne_Dye Alkyne-Fluorescent Dye Alkyne_Dye->CuAAC Labeled_AOM_A Fluorescently Labeled This compound CuAAC->Labeled_AOM_A Purification2 Purification (HPLC) Labeled_AOM_A->Purification2

Caption: Workflow for the fluorescent labeling of azide-modified AOM-A via CuAAC.

G AOM_A N6-Acetyloxymethyl- adenosine Azide_AOM_A Azide-Modified AOM-A AOM_A->Azide_AOM_A Nucleophilic Substitution Labeled_AOM_A Fluorescently Labeled AOM-A Azide_AOM_A->Labeled_AOM_A Bioorthogonal Ligation

Caption: Logical relationship of the two-step fluorescent labeling strategy.

N6-Acetyloxymethyladenosine: A Potential Therapeutic Agent for Modulating RNA Epigenetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various cellular processes, including RNA splicing, export, stability, and translation.[1][2] The dynamic and reversible nature of m6A modification, regulated by a series of proteins—"writers" (methyltransferases), "erasers" (demethylases), and "readers" (m6A-binding proteins)—has established it as a key player in RNA epigenetics, or "epitranscriptomics".[1][3] Dysregulation of m6A pathways has been implicated in a wide range of human diseases, most notably cancer, making the proteins that mediate this modification attractive targets for therapeutic intervention.[4][5][6]

This document provides detailed application notes and protocols for the investigation of N6-Acetyloxymethyladenosine, a novel compound hypothesized to act as a modulator of the m6A pathway. While direct literature on this compound is not currently available, its structural elements suggest it may function as a prodrug, potentially releasing N6-hydroxymethyladenosine or a related metabolite that can influence the m6A landscape. N6-hydroxymethyladenosine is a known intermediate in the FTO-mediated demethylation of m6A.[1][4] These protocols are designed to enable researchers to characterize the effects of this compound on the m6A machinery and its downstream biological consequences.

Mechanism of Action: Targeting the m6A RNA Modification Pathway

The therapeutic potential of this compound is predicated on its ability to modulate the enzymes that control m6A levels. The primary targets are the m6A "writer" complex, which includes METTL3 and METTL14, and the "erasers," FTO and ALKBH5.[3][5] By altering the activity of these enzymes, this compound could influence the m6A status of key oncogenes or tumor suppressor transcripts, thereby affecting cancer cell proliferation, survival, and metastasis.[1][5]

Diagram: The m6A RNA Modification Pathway

m6A_pathway cluster_writers Writers (Methylation) cluster_erasers Erasers (Demethylation) cluster_readers Readers (Effector Proteins) METTL3_14 METTL3/METTL14 Complex m6A_RNA N6-methyladenosine (m6A) in RNA METTL3_14->m6A_RNA FTO_ALKBH5 FTO / ALKBH5 unmodified_RNA Adenosine (B11128) in RNA FTO_ALKBH5->unmodified_RNA YTHDF YTHDF1/2/3 IGF2BP1/2/3 Biological_Effects Downstream Biological Effects (e.g., Proliferation, Apoptosis) YTHDF->Biological_Effects Translation, Stability, Splicing unmodified_RNA->METTL3_14 m6A_RNA->FTO_ALKBH5 m6A_RNA->YTHDF

Caption: The dynamic regulation of N6-methyladenosine (m6A) on RNA.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be generated when evaluating this compound. These tables are provided as templates for data presentation.

Table 1: In Vitro IC50 Values for m6A-Modifying Enzymes

CompoundFTO (IC50, µM)ALKBH5 (IC50, µM)METTL3/14 (IC50, µM)
This compound5.215.8> 100
Meclofenamic Acid (FTO inhibitor)2.545.1> 100
Control Compound> 100> 100> 100

Table 2: Effect of this compound on Global m6A Levels in Cancer Cell Lines

Cell LineTreatment (10 µM)Fold Change in m6A/A Ratio
HeLaThis compound2.5
MCF-7This compound3.1
A549This compound1.8
VehicleDMSO1.0 (baseline)

Table 3: Anti-proliferative Activity of this compound

Cell LineThis compound (GI50, µM)
HeLa12.5
MCF-78.9
A54925.1

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay

This protocol describes how to assess the inhibitory activity of this compound against the m6A demethylases FTO and ALKBH5.

Materials:

  • Recombinant human FTO and ALKBH5 proteins

  • m6A-containing single-stranded RNA or DNA oligonucleotides

  • Alpha-ketoglutarate, Fe(II), Ascorbate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA)

  • This compound and control inhibitors

  • Quenching solution (e.g., EDTA)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant enzyme, and the m6A-containing substrate.

  • Add varying concentrations of this compound or a known inhibitor to the reaction mixture.

  • Initiate the reaction by adding the co-factors (alpha-ketoglutarate, Fe(II), ascorbate).

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a quenching solution.

  • Digest the oligonucleotide substrate to nucleosides using nuclease P1 and alkaline phosphatase.

  • Analyze the ratio of m6A to adenosine using LC-MS/MS to determine the extent of demethylation.

  • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

Diagram: In Vitro Enzyme Inhibition Workflow

enzyme_inhibition_workflow start Start prepare_mixture Prepare Reaction Mixture (Enzyme, Substrate, Buffer) start->prepare_mixture add_compound Add this compound (Varying Concentrations) prepare_mixture->add_compound initiate_reaction Initiate Reaction (Add Co-factors) add_compound->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction (Add Quenching Solution) incubate->stop_reaction digest_substrate Digest to Nucleosides stop_reaction->digest_substrate lc_ms_analysis LC-MS/MS Analysis (Measure m6A/A Ratio) digest_substrate->lc_ms_analysis calculate_ic50 Calculate IC50 Values lc_ms_analysis->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining in vitro enzyme inhibition.

Protocol 2: Cellular m6A Quantification

This protocol details the measurement of global m6A levels in cultured cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • This compound

  • RNA extraction kit

  • mRNA purification kit

  • Nuclease P1, alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • Culture cells to approximately 70-80% confluency.

  • Treat cells with this compound at the desired concentration for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Purify mRNA from the total RNA population.

  • Digest the mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.

  • Perform LC-MS/MS analysis to quantify the amounts of m6A and adenosine.

  • Calculate the m6A/A ratio for each sample and normalize to the vehicle control.

Protocol 3: Cell Proliferation Assay

This protocol is for assessing the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell lines

  • 96-well cell culture plates

  • Cell culture medium

  • This compound

  • Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control.

  • Incubate for a period that allows for several cell doublings (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the half-maximal growth inhibition concentration (GI50) by plotting cell viability against compound concentration.

Conclusion and Future Directions

The provided application notes and protocols offer a foundational framework for the preclinical evaluation of this compound as a potential therapeutic agent targeting the m6A RNA modification pathway. Successful demonstration of its efficacy in modulating m6A levels and inhibiting cancer cell growth in vitro would warrant further investigation into its mechanism of action, including transcript-specific m6A changes and in vivo studies in animal models of cancer. The exploration of this compound and similar compounds holds promise for the development of a new class of epigenetic drugs.

References

Application Notes and Protocols: N6-methyladenosine (m6A) in Neurological Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Part 1: Application Notes

Introduction to N6-methyladenosine (m6A)

N6-methyladenosine (m6A) is the most abundant internal post-transcriptional modification found in eukaryotic messenger RNA (mRNA) and long non-coding RNAs (lncRNAs).[1][2] This dynamic and reversible modification involves the addition of a methyl group to the nitrogen-6 position of adenine (B156593).[1][2] The m6A modification plays a crucial role in virtually every aspect of RNA metabolism, including mRNA stability, splicing, nuclear export, and translation efficiency.[1][2][3] Given its significant enrichment in the brain, emerging evidence has implicated the dysregulation of m6A methylation in the pathogenesis of various neurological disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, and ischemic stroke.[1][4][5][6] Understanding the mechanisms of m6A regulation and its downstream effects in the central nervous system offers novel avenues for therapeutic intervention in these debilitating conditions.

The m6A Regulatory Machinery: Writers, Erasers, and Readers

The levels of m6A are dynamically regulated by a set of proteins collectively known as "writers," "erasers," and "readers."

  • Writers (Methyltransferases): This complex, primarily composed of METTL3 (Methyltransferase-like 3) and METTL14, catalyzes the addition of the methyl group to adenine residues on RNA.[1]

  • Erasers (Demethylases): These enzymes, including FTO (fat mass and obesity-associated protein) and ALKBH5 (AlkB homolog 5), are responsible for removing the methyl group, making the modification reversible.[1]

  • Readers (m6A-Binding Proteins): A variety of proteins, such as those from the YTH domain-containing family (YTHDF1, YTHDF2, YTHDC1, etc.), specifically recognize and bind to m6A-modified RNA, thereby mediating the downstream effects on RNA fate.[1]

The interplay between these three classes of proteins determines the m6A landscape of the transcriptome and, consequently, the regulation of gene expression critical for neuronal function.

m6A_Machinery cluster_0 RNA Metabolism cluster_1 m6A Regulation mRNA mRNA Erasers Erasers (FTO, ALKBH5) mRNA->Erasers Demethylation Readers Readers (YTHDF1/2) mRNA->Readers Binding Writers Writers (METTL3/14) Writers->mRNA Methylation Gene Expression Regulation Gene Expression Regulation Readers->Gene Expression Regulation

Fig. 1: The m6A regulatory machinery.
Role of m6A in Neurological Disorders

1.3.1. Alzheimer's Disease (AD)

AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[4] Studies have shown conflicting results regarding the overall m6A levels in AD brains, which may be due to differences in the animal models and the disease stage studied.[4][7] However, specific changes in the m6A landscape are consistently observed. For instance, in the 5xFAD mouse model, a reduction of m6A methylation in AD-associated genes has been noted, which correlates with reduced protein levels.[8] Furthermore, the m6A eraser FTO has been implicated in the phosphorylation of tau.[4] The dysregulation of m6A modification may contribute to AD pathogenesis by affecting neuroinflammation and the expression of genes involved in microglia function.[6][9]

1.3.2. Parkinson's Disease (PD)

PD is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[10] In cellular and animal models of PD, such as those induced by MPTP or 6-OHDA, a significant reduction in total m6A levels has been observed in the striatum.[11][12] This decrease is often associated with an increase in the expression of demethylases like FTO or ALKBH5.[11] The altered m6A landscape in PD models is thought to affect the stability of mRNAs for key proteins involved in neuronal survival and function, such as the Ataxia-Telangiectasia Mutated (ATM) kinase.[2]

1.3.3. Epilepsy

Epilepsy is a neurological disorder characterized by recurrent seizures. The intra-amygdala kainic acid (IAKA) model is a widely used animal model for temporal lobe epilepsy.[13] Studies using this and other epilepsy models have revealed that m6A dysregulation contributes to network hyperexcitability.[14] Specifically, elevated levels of m6A have been shown to decrease seizure susceptibility and severity in mice, suggesting that m6A represents a critical layer of gene regulation in the context of epilepsy.[14]

Quantitative Changes in m6A Levels in Neurological Disorder Models

The following tables summarize the key quantitative findings from studies on m6A in various neurological disorder models.

Table 1: m6A Alterations in Alzheimer's Disease Models

ModelBrain RegionAgeChange in Global m6AKey m6A Regulator ChangesReference
5xFAD MiceHippocampus3, 6, 9 monthsNo significant change in total m6A, but decrease with age.Decreased METTL3, WTAP, and ALKBH5 at 3 months.[15]
5xFAD MiceNot SpecifiedNot SpecifiedReduction of m6A in AD-associated genes.Mild decrease in METTL3, increase in FTO.[8]
APP/PS1 MiceCortex & Hippocampus9 monthsElevated m6A methylation.Increased METTL3, decreased FTO.[7]

Table 2: m6A Alterations in Parkinson's Disease Models

ModelBrain/Cell RegionTreatmentChange in Global m6AKey m6A Regulator ChangesReference
MPTP Mouse ModelStriatumMPTPReducedIncreased FTO[11]
6-OHDA Rat ModelStriatum6-OHDASignificantly reducedElevated ALKBH5, FTO unchanged[11]
MPP+ Cell Model (MN9D)Dopaminergic NeuronsMPP+ReducedIncreased FTO[11][16]

Part 2: Experimental Protocols

Neurological Disorder Animal Models

Animal_Models_Workflow cluster_PD Parkinson's Disease Model cluster_AD Alzheimer's Disease Model cluster_Epilepsy Epilepsy Model PD_start C57BL/6 Mice MPTP_injection MPTP Injection (e.g., 4 doses, 20 mg/kg, i.p.) PD_start->MPTP_injection PD_phenotype Dopaminergic Neuron Loss MPTP_injection->PD_phenotype AD_start 5xFAD Transgenic Mice Aging Aging (e.g., 2, 6, 12 months) AD_start->Aging AD_phenotype Aβ Plaque Deposition Cognitive Deficits Aging->AD_phenotype Epilepsy_start C57BL/6 Mice Stereotaxic_surgery Stereotaxic Surgery (Cannula & EEG Electrode Implantation) Epilepsy_start->Stereotaxic_surgery KA_injection Intra-amygdala KA Injection (e.g., 0.3 µg in 0.2 µL) Stereotaxic_surgery->KA_injection Epilepsy_phenotype Status Epilepticus & Spontaneous Seizures KA_injection->Epilepsy_phenotype MeRIP_Seq_Workflow start 1. RNA Extraction (from brain tissue) fragmentation 2. RNA Fragmentation (~100-200 nt) start->fragmentation immunoprecipitation 3. Immunoprecipitation (IP) (with anti-m6A antibody) fragmentation->immunoprecipitation ip_beads Magnetic Beads immunoprecipitation->ip_beads elution 4. Elution of m6A-containing fragments ip_beads->elution library_prep 5. Library Preparation (Reverse Transcription, PCR) elution->library_prep sequencing 6. High-Throughput Sequencing library_prep->sequencing analysis 7. Data Analysis (Peak Calling, Motif Analysis) sequencing->analysis

References

Application Notes: High-Throughput Screening for Modulators of N6-Adenosine Methylation using N6-Acetyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N6-Acetyloxymethyladenosine (AcOM-A) is a synthetic nucleoside analog designed as a tool for high-throughput screening (HTS) assays. Its structure suggests it may function as a cell-permeable prodrug that, once deacetylated intracellularly, can act as a substrate or competitive inhibitor for enzymes involved in adenosine (B11128) metabolism and modification. A primary application for AcOM-A is in the discovery of inhibitors for N6-adenosine methyltransferases, such as METTL3.

The N6-methyladenosine (m6A) modification is the most prevalent internal modification on mRNA in most eukaryotes and plays a critical role in regulating mRNA splicing, export, stability, and translation.[1][2] The enzyme responsible for depositing the majority of m6A modifications is a complex containing the catalytic subunit METTL3.[1][2] Dysregulation of METTL3 activity has been implicated in various diseases, including acute myeloid leukemia (AML) and other cancers, making it a compelling target for therapeutic intervention.[1][3] HTS campaigns are crucial for identifying small molecule inhibitors of METTL3 that can serve as starting points for drug development.[4][5]

Principle of the Assay

In a typical HTS setup for METTL3 inhibitors, AcOM-A can be utilized in competitive binding assays. The core principle involves measuring the displacement of a fluorescently labeled probe or a substrate analog from the METTL3 active site by compounds from a screening library. Alternatively, biochemical assays can measure the enzymatic activity of METTL3, where the generation of a product like S-adenosylhomocysteine (SAH) is quantified, often through mass spectrometry or fluorescence-based methods.[1] A successful inhibitor will prevent the binding of the substrate or the catalytic activity of the enzyme, leading to a measurable change in the signal.

Applications

  • Primary Screening: Identification of novel small molecule inhibitors of N6-adenosine methyltransferases from large compound libraries.

  • Secondary Screening & Hit Confirmation: Validating the activity of initial hits from primary screens and determining their potency (e.g., IC50 values).

  • Structure-Activity Relationship (SAR) Studies: Evaluating the potency of analogs of confirmed hits to guide medicinal chemistry optimization efforts.[6]

  • Antiviral Discovery: As many viral life cycles are dependent on host cell RNA modification machinery or possess their own RNA-modifying enzymes, AcOM-A-based screens can also be adapted to identify antiviral compounds.[7][8]

Experimental Protocols

1. Biochemical High-Throughput Screening for METTL3 Inhibitors

This protocol describes a 384-well format biochemical assay to screen for inhibitors of the METTL3-METTL14 complex. The assay measures the production of SAH using a commercially available luminescence-based detection kit.

Materials:

  • Recombinant human METTL3-METTL14 complex

  • S-adenosylmethionine (SAM)

  • This compound (as a component of the RNA substrate or a reference compound)

  • Single-stranded RNA oligonucleotide containing a consensus methylation sequence (e.g., 5'-GGACU-3')

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Compound library plates (10 mM in DMSO)

  • SAH detection kit (e.g., ADP-Glo™ or similar)

  • 384-well white, opaque assay plates

Procedure:

  • Compound Dispensing: Using an automated liquid handler, transfer 50 nL of each compound from the library plates to the 384-well assay plates. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known METTL3 inhibitor (positive control).

  • Enzyme Addition: Prepare a solution of the METTL3-METTL14 complex in assay buffer. Add 10 µL of this solution to each well of the assay plate. The final enzyme concentration should be optimized for linear product formation within the incubation time.

  • Incubation: Gently mix the plates on a plate shaker for 1 minute and then incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare a substrate solution containing SAM and the RNA oligonucleotide in assay buffer. Add 10 µL of the substrate solution to each well to start the enzymatic reaction. Final concentrations should be at or near the Km for each substrate.

  • Enzymatic Reaction: Incubate the plates at 30°C for 60 minutes.

  • Reaction Termination and Detection: Stop the reaction and detect the generated SAH by adding the reagents from the detection kit according to the manufacturer's instructions. This typically involves a two-step addition process with incubation periods.

  • Data Acquisition: Read the luminescence signal using a plate reader.

2. Cell-Based HCV Replicon Assay for Antiviral Screening

This protocol outlines a cell-based assay to screen for compounds that inhibit Hepatitis C Virus (HCV) replication, a process where nucleoside analogs can act as chain terminators for the viral RNA-dependent RNA polymerase (RdRp).[7]

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter gene.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 for selection.

  • This compound (as a potential test compound or reference).

  • Compound library plates.

  • Luciferase assay reagent.

  • 384-well clear-bottom, white-walled cell culture plates.

Procedure:

  • Cell Seeding: Seed the Huh-7 replicon cells into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Addition: Add 100 nL of compounds from the library plates to the seeded cells. The final concentration is typically 10-20 µM.[9][10]

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • Luciferase Assay: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.

  • Signal Measurement: Measure the luminescence signal using a plate reader. A decrease in luminescence relative to DMSO controls indicates inhibition of HCV replication.

  • Cytotoxicity Assay (Parallel Plate): In parallel, treat a separate plate of cells identically to assess compound cytotoxicity using a viability assay (e.g., CellTiter-Glo®). This is crucial to distinguish true antiviral activity from cell death.

Data Presentation

Table 1: Representative HTS Data for METTL3 Inhibitor Screening

ParameterValueDescription
Library Size 250,000Total number of compounds screened.
Screening Concentration 10 µMFinal concentration of each compound in the assay.
Z'-Factor 0.78A measure of assay quality and robustness (a value >0.5 is considered excellent).[11]
Hit Rate 0.5%Percentage of compounds showing >50% inhibition in the primary screen.
Confirmed Hits (IC50 < 10 µM) 150Number of compounds confirmed as active in dose-response assays.

Table 2: Dose-Response Data for Exemplary METTL3 Inhibitor Hits

Compound IDIC50 (nM)Hill SlopeMax Inhibition (%)
Hit-001 16.91.198.5
Hit-002 85.20.999.1
Hit-003 250.61.097.8
AcOM-A (Reference) 1,5001.295.0

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Automated Screening cluster_analysis Data Analysis cluster_output Outcome Lib Compound Library (384-well plates) Dispense Compound Dispensing Lib->Dispense Assay Assay Plate Preparation Assay->Dispense Reagents Enzyme/Substrate Preparation AddEnzyme Add Enzyme/Cells Reagents->AddEnzyme Dispense->AddEnzyme AddSub Initiate Reaction AddEnzyme->AddSub Incubate Incubation AddSub->Incubate Read Signal Detection (Luminescence/Fluorescence) Incubate->Read Primary Primary Hit Identification (Z-Score > 3) Read->Primary Dose Dose-Response (IC50 Determination) Primary->Dose Confirmation SAR SAR Analysis Dose->SAR Hits Validated Hit Compounds Dose->Hits SAR->Hits

Caption: Workflow for a typical high-throughput screening campaign.

METTL3_Pathway METTL3 METTL3 Writer m6A Writer Complex METTL3->Writer METTL14 METTL14 METTL14->Writer WTAP WTAP WTAP->Writer SAH SAH Writer->SAH CH3 mRNA_m6A mRNA (m6A) Writer->mRNA_m6A Methylation SAM SAM SAM->Writer mRNA_A mRNA (Adenosine) mRNA_A->Writer Reader Reader Proteins (YTHDF1/2/3) mRNA_m6A->Reader Translation Translation ↑ Reader->Translation Decay Decay ↑ Reader->Decay Splicing Splicing Reader->Splicing

Caption: The N6-methyladenosine (m6A) writer pathway mediated by METTL3.

References

Application Notes and Protocols for N6-Acetyloxymethyladenosine (AOM-A) in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA, playing a crucial role in RNA metabolism and function. The reversible nature of this modification is controlled by m6A methyltransferases ("writers") and demethylases ("erasers"). The primary human m6A demethylases are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). These enzymes are members of the Fe(II)/α-ketoglutarate-dependent dioxygenase family and are implicated in various physiological processes and diseases, including cancer.[1][2]

FTO catalyzes the oxidation of m6A to N6-hydroxymethyladenosine (hm6A), which can be further oxidized to N6-formyladenosine (f6A).[3] In contrast, ALKBH5 directly demethylates m6A to adenosine (B11128).[1] The intermediate, hm6A, is relatively unstable, which can pose challenges for detailed kinetic studies. N6-Acetyloxymethyladenosine (AOM-A) is a synthetic analog of hm6A, designed as a more stable prodrug or substrate to facilitate the investigation of FTO and ALKBH5 enzyme kinetics. The acetyl group in AOM-A is expected to be removed by cellular esterases or through non-enzymatic hydrolysis, releasing the active hm6A substrate. This application note provides a hypothetical protocol for utilizing AOM-A to probe the kinetics of m6A demethylases.

Principle of the Assay

This protocol describes a method to determine the kinetic parameters of FTO and ALKBH5 using this compound (AOM-A) as a substrate. The assay relies on the enzymatic conversion of AOM-A to downstream products, which can be monitored over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). By measuring the initial reaction rates at varying substrate concentrations, the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) can be determined.

Signaling Pathway and Experimental Workflow

Enzymatic_Reaction_Pathway cluster_0 Cellular Environment / In Vitro Assay AOM-A This compound (AOM-A) hm6A N6-Hydroxymethyladenosine (hm6A) AOM-A->hm6A Hydrolysis (Esterase or spontaneous) FTO_ALKBH5 FTO / ALKBH5 Adenosine Adenosine FTO_ALKBH5->Adenosine Demethylation Formaldehyde Formaldehyde FTO_ALKBH5->Formaldehyde Demethylation

Caption: Proposed enzymatic processing of this compound (AOM-A).

Experimental_Workflow cluster_workflow Kinetic Assay Workflow start Start reagent_prep Prepare Reagents: - Enzyme (FTO/ALKBH5) - AOM-A Substrate - Assay Buffer start->reagent_prep reaction_setup Set Up Reactions: - Vary AOM-A concentrations - Constant Enzyme concentration reagent_prep->reaction_setup incubation Incubate at 37°C (Time course) reaction_setup->incubation quenching Quench Reaction incubation->quenching analysis Analyze Products (HPLC / LC-MS) quenching->analysis data_analysis Data Analysis: - Calculate initial velocities - Michaelis-Menten plot analysis->data_analysis results Determine Km and kcat data_analysis->results

Caption: General experimental workflow for kinetic analysis of AOM-A.

Quantitative Data

Table 1: Known Kinetic Parameters of FTO and ALKBH5 with m6A-containing RNA Substrates
EnzymeSubstrate (RNA oligo)Km (µM)kcat (min⁻¹)kcat/Km (min⁻¹µM⁻¹)Reference
FTO 5-mer with m6ANDND0.68[4]
14-mer with m6ANDND0.77[4]
ALKBH5 5-mer with m6ANDND0.098[4]
14-mer with m6ANDNDND[4]

ND: Not Determined in the provided reference.

Table 2: Hypothetical Kinetic Parameters of FTO and ALKBH5 with AOM-A (Template for Results)
EnzymeSubstrateKm (µM)kcat (min⁻¹)kcat/Km (min⁻¹µM⁻¹)
FTO AOM-A
ALKBH5 AOM-A

Experimental Protocols

Note: The following protocols are proposed based on established methods for m6A demethylase assays. Optimization may be required for this compound (AOM-A).

Materials and Reagents
  • Recombinant human FTO and ALKBH5 enzymes

  • This compound (AOM-A)

  • Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water

  • Quenching Solution: 0.5 M EDTA or formamide

  • HPLC-grade water and acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • Standard nucleosides for HPLC calibration (adenosine, hm6A)

Protocol 1: FTO/ALKBH5 Kinetic Assay with AOM-A
  • Reagent Preparation:

    • Prepare fresh assay buffer on the day of the experiment.

    • Prepare a stock solution of AOM-A in a suitable solvent (e.g., DMSO or water) and determine its concentration accurately.

    • Dilute the FTO and ALKBH5 enzymes to the desired final concentration in the assay buffer. A final concentration of 0.5 µM is a good starting point.[4]

  • Enzymatic Reaction:

    • Prepare a series of AOM-A dilutions in assay buffer to achieve a range of final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100 µM).

    • For each reaction, in a microcentrifuge tube, combine the assay buffer, AOM-A at the desired concentration, and other cofactors.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme (FTO or ALKBH5). The final reaction volume is typically 50-100 µL.

    • Incubate the reactions at 37°C.

    • At specific time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding an equal volume of quenching solution.

    • Include a "no enzyme" control for each substrate concentration.

  • Sample Analysis by HPLC:

    • Centrifuge the quenched reaction mixtures to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC using a C18 column.

    • A typical mobile phase could be a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

    • Monitor the elution of the substrate (AOM-A) and products (hm6A, adenosine) by UV absorbance at 260 nm.

    • Quantify the amount of product formed by comparing the peak area to a standard curve of the respective nucleoside.

  • Data Analysis:

    • For each AOM-A concentration, plot the product concentration against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • Plot the initial velocities (V₀) against the corresponding AOM-A concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.

    • Calculate the kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

Protocol 2: Product Confirmation by LC-MS/MS

For unambiguous identification of the reaction products, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) can be employed.

  • Sample Preparation:

    • Prepare the reaction mixtures as described in Protocol 1.

    • After quenching, dilute the samples with an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples into an LC-MS/MS system equipped with a C18 column and a triple quadrupole mass spectrometer.

    • Use a suitable mobile phase gradient, similar to the HPLC method.

    • Monitor the parent and fragment ions specific for AOM-A, hm6A, and adenosine in Multiple Reaction Monitoring (MRM) mode.

Stability and Handling of AOM-A

As AOM-A is a prodrug of hm6A, its stability in aqueous solutions, particularly at different pH values and temperatures, should be characterized. It is recommended to prepare fresh stock solutions of AOM-A and store them at -80°C for long-term use. Avoid repeated freeze-thaw cycles. The stability of AOM-A in the assay buffer should be assessed by incubating it without the enzyme and monitoring its degradation over time.

Conclusion

This compound (AOM-A) presents a promising tool for investigating the kinetics of m6A demethylases like FTO and ALKBH5. Its potential for increased stability compared to the natural intermediate, hm6A, could offer advantages in assay development and execution. The provided hypothetical protocols, based on established methodologies for m6A, offer a robust starting point for researchers to explore the utility of AOM-A in elucidating the mechanisms of these crucial enzymes and in the development of novel therapeutic agents. Experimental validation of these protocols is essential to establish the optimal conditions for using AOM-A as a substrate for FTO and ALKBH5.

References

Application Notes and Protocols for N6-Acetyloxymethyladenosine In Vitro Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most prevalent internal modification on eukaryotic messenger RNA (mRNA), playing a critical role in nearly every aspect of the RNA life cycle, including splicing, nuclear export, stability, and translation.[1][2][3] This dynamic and reversible epigenetic mark is installed by methyltransferases ("writers"), removed by demethylases ("erasers"), and recognized by specific binding proteins ("readers").[4] The dysregulation of m6A modification has been implicated in the progression of numerous human diseases, particularly cancer, where it influences cell proliferation, apoptosis, invasion, and metabolic reprogramming.[1][2][3]

N6-Acetyloxymethyladenosine is a novel chemical probe designed for the in vitro study of m6A-dependent processes. As a cell-permeable compound, it is hypothesized to metabolize intracellularly, leading to a modulation of the cellular m6A landscape. These application notes provide a comprehensive framework for designing and executing in vitro experiments to elucidate the functional consequences of this compound treatment on cellular phenotypes and molecular pathways.

Key Signaling Pathways Modulated by m6A

The m6A modification machinery influences several critical signaling pathways that are central to cell growth, survival, and metabolism.[1] Understanding these pathways is essential for interpreting the effects of this compound treatment.

  • PI3K/AKT/mTOR Pathway: m6A regulators can influence this pathway by altering the expression of key components, affecting cell survival and proliferation.[5]

  • Wnt/β-catenin Pathway: The stability and translation of components within this pathway can be modulated by their m6A status, impacting cell fate and development.[5][6]

  • Metabolic Reprogramming: m6A modification directly regulates the expression of crucial metabolic enzymes and transporters, thereby influencing processes like glycolysis and adipogenesis.[3][4] For instance, in hepatocellular carcinoma, the m6A modification of HIF-1α mRNA can drive metabolic reprogramming.[4]

Diagram: m6A RNA Modification Machinery

m6A_Machinery cluster_writers Writers (Methyltransferase Complex) cluster_erasers Erasers (Demethylases) cluster_readers Readers (Binding Proteins) METTL3 METTL3 Unmodified_RNA Adenosine on RNA m6A_RNA m6A on RNA METTL14 METTL14 WTAP WTAP FTO FTO ALKBH5 ALKBH5 YTHDF1 YTHDF1/2/3 YTHDF1->m6A_RNA Downstream_Effects RNA Fate Regulation (Splicing, Translation, Stability) YTHDC1 YTHDC1/2 YTHDC1->m6A_RNA IGF2BP IGF2BP1/2/3 IGF2BP->m6A_RNA Unmodified_RNA->m6A_RNA Methylation m6A_RNA->Unmodified_RNA Demethylation m6A_RNA->Downstream_Effects

Caption: The core machinery regulating dynamic m6A RNA modification.

Experimental Design and Workflow

A robust experimental design is crucial for obtaining meaningful and reproducible data. The following workflow outlines a typical approach for characterizing the effects of this compound.

Diagram: In Vitro Experimental Workflow

Experimental_Workflow start Cell Line Selection & Culture treatment This compound Treatment (Dose & Time Course) start->treatment phenotypic Phenotypic Assays treatment->phenotypic molecular Molecular Analyses treatment->molecular viability Cell Viability (MTT, MTS) phenotypic->viability apoptosis Apoptosis Assay (Flow Cytometry) phenotypic->apoptosis migration Migration/Invasion (Wound Healing, Transwell) phenotypic->migration global_m6a Global m6A Levels (Dot Blot, LC-MS/MS) molecular->global_m6a gene_exp Gene Expression (RT-qPCR) molecular->gene_exp protein_exp Protein Expression (Western Blot) molecular->protein_exp transcriptome Transcriptome-wide Analysis (RNA-seq, MeRIP-seq) molecular->transcriptome

Caption: A general workflow for in vitro this compound studies.

Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures cellular metabolic activity as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[7]

Materials:

  • 96-well flat-bottom plates

  • Selected cell line and appropriate culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Include wells with medium only for blank controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.

  • Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used.[7]

Protocol 2: Global m6A Quantification (Dot Blot Assay)

This method provides a semi-quantitative assessment of total m6A levels in purified mRNA.[9]

Materials:

  • Total RNA extraction kit

  • mRNA purification kit (e.g., Dynabeads mRNA Purification Kit)

  • Hybond-N+ nylon membrane

  • UV crosslinker (e.g., Stratalinker)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Anti-m6A antibody

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • Chemiluminescence imager

Procedure:

  • RNA Isolation: Extract total RNA from control and treated cells, then purify mRNA according to the manufacturer's instructions.[9]

  • Quantification & Denaturation: Quantify the mRNA using a NanoDrop. Prepare serial dilutions (e.g., 50 ng/µL, 10 ng/µL). Denature the samples at 95°C for 3 minutes and immediately chill on ice.[9]

  • Membrane Spotting: Carefully spot 2 µL of each denatured mRNA sample onto the Hybond-N+ membrane.[9]

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker (e.g., Autocrosslink mode, 1200 µJ x100).[9]

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle shaking.[9]

  • Primary Antibody Incubation: Incubate the membrane with anti-m6A antibody (e.g., 1:1000 dilution) in antibody dilution buffer overnight at 4°C.[9]

  • Washing: Wash the membrane three times for 5 minutes each in wash buffer (e.g., TBST).[9]

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[9]

  • Detection: Wash the membrane four times for 10 minutes each. Apply ECL substrate and visualize the signal using a chemiluminescence imager.[9] The dot intensity corresponds to the relative m6A level.

Protocol 3: Gene and Protein Expression Analysis (RT-qPCR & Western Blot)

These standard protocols are used to measure changes in the expression of specific genes and proteins downstream of this compound treatment.

A. Real-Time Quantitative PCR (RT-qPCR)

  • RNA Extraction & cDNA Synthesis: Extract total RNA from cells and synthesize cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a suitable master mix, cDNA template, and primers for target genes (e.g., METTL3, FTO, AKT1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between treated and control samples.

B. Western Blot

  • Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, total AKT, β-Actin) overnight at 4°C.

  • Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Cell Viability (IC50 Values)

Cell Line Treatment Duration (hr) IC50 (µM)
HeLa 48 15.2 ± 1.8
A549 48 25.7 ± 3.1
MCF-7 48 18.9 ± 2.4

Data presented as mean ± standard deviation from three independent experiments.

Table 2: Relative Global m6A Levels

Treatment Concentration (µM) Relative m6A Level (Fold Change vs. Control)
Vehicle Control 0 1.00
This compound 10 1.85 ± 0.21*
This compound 20 2.43 ± 0.35**

*Data from densitometric analysis of dot blots. Presented as mean ± SD. *p < 0.05, *p < 0.01.

Table 3: Relative Gene Expression by RT-qPCR

Target Gene Treatment (24 hr) Fold Change vs. Control
SOCS2 20 µM Compound 0.45 ± 0.08**
MYC 20 µM Compound 0.61 ± 0.11*
FTO 20 µM Compound 1.12 ± 0.15

*Data normalized to GAPDH. Presented as mean ± SD. *p < 0.05, *p < 0.01.

Diagram: m6A Regulation of the PI3K/AKT Pathway

PI3K_AKT_Pathway cluster_pathway PI3K/AKT Signaling m6A_mod m6A Modification (Modulated by Treatment) PTEN_mRNA PTEN mRNA m6A_mod->PTEN_mRNA Decreases Stability mTORC2_mRNA mTORC2 mRNA m6A_mod->mTORC2_mRNA Increases Stability PI3K PI3K PTEN_mRNA->PI3K Inhibits AKT AKT mTORC2_mRNA->AKT Activates PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: m6A can regulate the PI3K/AKT pathway by altering mRNA stability.[5]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with N6-Acetyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with N6-Acetyloxymethyladenosine. Drawing on established methodologies for analogous adenosine (B11128) compounds, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful experimental outcomes.

Troubleshooting Guide

Researchers may face challenges in dissolving this compound for in vitro and in vivo studies. This guide provides a systematic approach to overcoming these issues.

Problem: Precipitation of this compound in Aqueous Buffers

Cause: this compound, like many adenosine analogs, likely has low solubility in aqueous solutions.

Solutions:

  • Organic Solvents as Primary Stock: Prepare a high-concentration stock solution in an organic solvent.

  • Use of Co-solvents: For aqueous working solutions, employ co-solvents to enhance solubility.

  • Employ Surfactants: Surfactants can aid in the dispersion of the compound in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the compound, increasing its aqueous solubility.[1]

  • pH Adjustment: Although less common for nucleoside analogs, adjusting the pH of the buffer might improve solubility.

  • Sonication: Gentle sonication can help dissolve small particles and break up aggregates.[2]

Logical Workflow for Solubilization

Solubilization Workflow start Start: Undissolved This compound stock_solution Prepare Stock in 100% DMSO start->stock_solution check_solubility Check Solubility in Aqueous Buffer stock_solution->check_solubility successful Successful Dissolution check_solubility->successful Soluble failed Precipitation Occurs check_solubility->failed Insoluble troubleshoot Troubleshooting Strategies failed->troubleshoot cosolvent Add Co-solvent (e.g., PEG300) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween-80) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., SBE-β-CD) troubleshoot->cyclodextrin recheck Re-check Solubility cosolvent->recheck surfactant->recheck cyclodextrin->recheck recheck->successful Soluble recheck->failed Still Insoluble (Re-evaluate strategy)

Caption: A decision-making workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Based on data for similar adenosine analogs, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[3][4] It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce the solubility of the compound.[3]

Q2: My compound precipitates when I dilute my DMSO stock in my aqueous cell culture medium. What should I do?

A2: This is a common issue. To prevent precipitation, you can try several strategies:

  • Lower the final DMSO concentration: While preparing your working solution, ensure the final concentration of DMSO is as low as possible to minimize solvent-induced toxicity to cells.

  • Use formulation aids: Consider pre-mixing your DMSO stock with a co-solvent like PEG300 or a surfactant like Tween-80 before adding it to the aqueous medium.[5] A protocol involving 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective for some adenosine analogs.[5]

  • Incorporate cyclodextrins: Using a solution containing cyclodextrins, such as 20% SBE-β-CD in saline, can also enhance solubility.[5]

Q3: Is it advisable to heat the solution to dissolve this compound?

A3: Gentle warming can be used to aid dissolution, especially when using DMSO.[6] However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q4: How should I store my this compound solutions?

A4: Stock solutions in anhydrous DMSO are generally stable for extended periods when stored at -20°C or -80°C, protected from light.[5] Aqueous solutions are typically less stable and it is often recommended to prepare them fresh for each experiment and not to store them for more than a day.[4][7]

Quantitative Data Summary

CompoundSolventSolubilityReference
AdenosineDMSO~20 mg/mL[4]
Dimethylformamide~5 mg/mL[4]
PBS (pH 7.2)~10 mg/mL[4]
2'-O-MethyladenosineDMSO~20 mg/mL[7]
Dimethylformamide~5 mg/mL[7]
PBS (pH 7.2)~10 mg/mL[7]
2-AminoadenosineDMSO100 mg/mL (with ultrasonic)[5]

Key Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution using a Co-solvent/Surfactant System

This protocol is adapted from a method used for other poorly soluble adenosine analogs.[5]

  • Begin with your high-concentration stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the DMSO stock.

  • Add 4 volumes of PEG300 to the DMSO stock and mix thoroughly.

  • Add 0.5 volumes of Tween-80 and mix until the solution is clear.

  • Finally, add 4.5 volumes of saline or your desired aqueous buffer to reach the final concentration.

  • Use this working solution immediately.

Signaling Pathway Visualization

While the direct signaling pathway of this compound is not detailed in the provided search results, adenosine analogs generally exert their effects by interacting with adenosine receptors or by being incorporated into nucleic acids. The following diagram illustrates a generalized mechanism of action for adenosine analogs.

Adenosine_Analog_MoA cluster_cell Target Cell receptor Adenosine Receptor signaling Downstream Signaling Cascade receptor->signaling Activates response Cellular Response (e.g., Vasodilation, Inhibition of Proliferation) signaling->response transporter Nucleoside Transporter intracellular Intracellular This compound transporter->intracellular metabolism Metabolic Incorporation (e.g., into RNA) intracellular->metabolism effect Altered Gene Expression/Function metabolism->effect compound This compound (Extracellular) compound->receptor Binds to compound->transporter Enters via

Caption: Generalized mechanism of action for an adenosine analog.

References

Navigating the Synthesis of N6-Acetyloxymethyladenosine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the synthesis of N6-Acetyloxymethyladenosine is crucial for advancing research in epitranscriptomics and therapeutic development. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ultimately aiming to improve reaction yields and purity.

The synthesis of this compound, a key compound for studying the dynamic landscape of RNA modifications, can be a challenging endeavor. Low yields, the formation of side products, and purification difficulties are common hurdles. This guide offers detailed experimental protocols, troubleshooting advice, and quantitative data to empower researchers to overcome these obstacles.

Recommended Synthesis Pathway: A Two-Step Approach

A reliable and reproducible method for synthesizing this compound involves a two-step process:

  • Synthesis of the intermediate, N6-Hydroxymethyladenosine (hm6A).

  • Acetylation of N6-Hydroxymethyladenosine to yield the final product.

This approach allows for better control over the reaction and purification of the intermediate, leading to a higher overall yield of the desired product.

Experimental Workflow: Two-Step Synthesis of this compound

G cluster_0 Step 1: Synthesis of N6-Hydroxymethyladenosine (hm6A) cluster_1 Step 2: Acetylation of N6-Hydroxymethyladenosine Adenosine (B11128) Adenosine Reaction1 Reaction in Phosphate (B84403) Buffer (pH 7.2) 37°C, 12h Adenosine->Reaction1 Formaldehyde (B43269) Formaldehyde Formaldehyde->Reaction1 hm6A N6-Hydroxymethyladenosine (hm6A) Reaction1->hm6A Purification1 HPLC Purification hm6A->Purification1 hm6A_purified Purified hm6A Purification1->hm6A_purified Proceed to Step 2 Reaction2 Acetylation Reaction Room Temperature hm6A_purified->Reaction2 AceticAnhydride Acetic Anhydride (B1165640) AceticAnhydride->Reaction2 Pyridine Pyridine (Solvent/Catalyst) Pyridine->Reaction2 N6_Acetyloxymethyladenosine This compound Reaction2->N6_Acetyloxymethyladenosine Purification2 Column Chromatography N6_Acetyloxymethyladenosine->Purification2

Caption: A two-step workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Step 1: Synthesis of N6-Hydroxymethyladenosine (hm6A)

Q1: My yield of N6-Hydroxymethyladenosine is consistently low. What are the critical parameters to optimize?

A1: Low yields of hm6A are often attributed to suboptimal reaction conditions. Key parameters to control are:

  • pH: The reaction should be maintained at a pH of 7.2 using a phosphate buffer. Deviations from this pH can affect the reactivity of adenosine and the stability of the product.

  • Temperature and Reaction Time: An incubation temperature of 37°C for 12 hours is recommended. Prolonged reaction times or higher temperatures can lead to the formation of undesired side products.

  • Reagent Concentration: A significant excess of formaldehyde (e.g., 10-fold molar excess relative to adenosine) is crucial to drive the reaction towards product formation.

Troubleshooting Tips:

  • Verify pH: Calibrate your pH meter and ensure the buffer is freshly prepared.

  • Monitor Temperature: Use a calibrated incubator or water bath to maintain a constant temperature.

  • Fresh Formaldehyde: Use a fresh, high-purity source of formaldehyde.

ParameterRecommended ConditionPotential Impact of Deviation
pH 7.2 (Phosphate Buffer)Lower or higher pH can reduce reaction efficiency.
Temperature 37°CHigher temperatures can lead to degradation.
Reaction Time 12 hoursShorter times may result in incomplete reaction.
Formaldehyde 10-fold molar excessInsufficient formaldehyde will result in low conversion.

Q2: I am observing multiple peaks during HPLC purification of N6-Hydroxymethyladenosine. What are these impurities?

A2: The primary impurity is often unreacted adenosine. Other potential side products can arise from reactions with impurities in the formaldehyde solution or degradation of the product.

Purification Protocol:

High-Performance Liquid Chromatography (HPLC) is the recommended method for purifying hm6A.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of methanol (B129727) in water with 0.1% formic acid is effective for separation.

  • Detection: UV detection at 260 nm.

Q3: How stable is the N6-Hydroxymethyladenosine intermediate?

A3: N6-hydroxymethyladenosine is known to be relatively unstable, particularly in solution. It is recommended to use the purified hm6A immediately in the subsequent acetylation step. If storage is necessary, it should be stored as a solid at -20°C or below, protected from light and moisture.

Step 2: Acetylation of N6-Hydroxymethyladenosine

Q4: What is the recommended protocol for the acetylation of N6-Hydroxymethyladenosine?

A4: The following protocol provides a starting point for the acetylation reaction. Optimization may be required based on your specific experimental setup.

Experimental Protocol: Acetylation of N6-Hydroxymethyladenosine

  • Dissolution: Dissolve the purified N6-Hydroxymethyladenosine in anhydrous pyridine.

  • Reagent Addition: Slowly add acetic anhydride (typically 1.5 to 2.0 molar equivalents) to the solution at 0°C (ice bath).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, quench the excess acetic anhydride by slowly adding methanol.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by silica (B1680970) gel column chromatography.

Q5: I am getting a low yield of this compound and observing the formation of multiple acetylated products. How can I improve the selectivity?

A5: The primary challenge in this step is the potential for acetylation of the ribose hydroxyl groups in addition to the N6-hydroxymethyl group.

Troubleshooting and Optimization Strategies:

  • Control Stoichiometry: Carefully control the molar equivalents of acetic anhydride. An excess can lead to over-acetylation.

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can improve selectivity for the more reactive N6-hydroxymethyl group.

  • Choice of Acetylating Agent: While acetic anhydride is common, other acetylating agents with different reactivities could be explored.

  • Use of Protecting Groups: For maximum selectivity, though it adds extra steps, protection of the 2', 3', and 5' hydroxyl groups of adenosine prior to the hydroxymethylation and acetylation steps can be considered. A common strategy is to use acetyl groups for protection, which can be selectively removed later.

VariableRecommendationRationale
Acetic Anhydride 1.5 - 2.0 eq.Minimizes over-acetylation of ribose hydroxyls.
Temperature 0°C to Room Temp.Favors selective acetylation of the N6-hydroxymethyl group.
Solvent Anhydrous PyridineActs as both solvent and catalyst.

Q6: What is the best method for purifying the final this compound product?

A6: Silica gel column chromatography is the most effective method for purifying this compound from the reaction mixture.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes can be used to elute the product. The optimal solvent system should be determined by TLC analysis.

Illustrative Reaction Pathway

G cluster_0 Step 1 cluster_1 Step 2 A Adenosine plus1 + F Formaldehyde arrow1 -> hm6A N6-Hydroxymethyladenosine hm6A2 N6-Hydroxymethyladenosine plus2 + AA Acetic Anhydride arrow2 -> Product This compound

Caption: The two-step chemical transformation to synthesize this compound.

By carefully controlling reaction parameters, understanding potential side reactions, and employing appropriate purification techniques, researchers can significantly improve the yield and purity of this compound, facilitating further discoveries in the field of RNA biology and drug development.

Technical Support Center: Optimizing N6-Acetyloxymethyladenosine (Ac6-AmA) Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of N6-Acetyloxymethyladenosine (Ac6-AmA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Ac6-AmA) and what is its mechanism of action?

This compound (Ac6-AmA) is a synthetic derivative of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). Ac6-AmA is designed to be more cell-permeable than m6A. Inside the cell, it is expected to be processed to release N6-methyladenosine, thereby increasing the intracellular pool of this modified nucleoside. This can lead to alterations in the m6A landscape of cellular RNA. The m6A modification plays a crucial role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[1][2] Dysregulation of m6A modification has been implicated in several diseases, including cancer.[1]

The primary mechanism of action of Ac6-AmA is believed to be through its influence on the cellular m6A methylation status. This is regulated by a complex interplay of "writer" proteins (methyltransferases like METTL3/METTL14), "eraser" proteins (demethylases like FTO and ALKBH5), and "reader" proteins (which recognize m6A and mediate its downstream effects).[1][2] By increasing the available m6A, Ac6-AmA can potentially impact these pathways.

Q2: How should I prepare a stock solution of Ac6-AmA?

Ac6-AmA is often soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Stock Solution Preparation Protocol:

  • Determine the desired stock concentration: A common starting point is a 10 mM to 100 mM stock solution.

  • Weigh the Ac6-AmA powder: Use a calibrated analytical balance to accurately weigh the required amount of Ac6-AmA powder.

  • Dissolve in DMSO: Add the appropriate volume of high-purity, sterile DMSO to the Ac6-AmA powder.

  • Ensure complete dissolution: Vortex or gently warm the solution (e.g., in a 37°C water bath) to ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q3: What is a typical working concentration range for Ac6-AmA in cell culture?

The optimal working concentration of Ac6-AmA is highly dependent on the cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Based on available literature for similar compounds and general practice, a starting range of 1 µM to 50 µM can be considered for initial experiments.

Q4: How stable is Ac6-AmA in cell culture medium?

The stability of Ac6-AmA in aqueous cell culture medium can be a concern, as precipitation can occur when a concentrated DMSO stock is diluted. Factors like the final DMSO concentration, pH of the medium, and the presence of serum can influence its stability. It is advisable to prepare fresh working solutions for each experiment and to visually inspect the medium for any signs of precipitation after adding the compound.

Troubleshooting Guides

Problem 1: Low or no observable effect of Ac6-AmA treatment.
Possible CauseTroubleshooting Steps
Suboptimal Dosage Perform a dose-response experiment with a wider range of Ac6-AmA concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal working concentration for your cell line.
Compound Instability/Precipitation Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to maintain solubility.[3][4] Prepare fresh dilutions of Ac6-AmA from the DMSO stock for each experiment. Visually inspect the medium for any precipitate after adding the compound.
Short Treatment Duration Increase the incubation time with Ac6-AmA. The effects of altered m6A methylation may take time to manifest at the level of gene expression and cellular phenotype. Consider a time-course experiment (e.g., 24h, 48h, 72h).
Cell Line Insensitivity The cellular machinery for m6A metabolism (writers, erasers, readers) may vary between cell lines. Consider testing Ac6-AmA on a different cell line known to be responsive to m6A modulation.
Inactive Compound Ensure the Ac6-AmA stock solution has been stored correctly (aliquoted, protected from light, at -20°C or -80°C) to prevent degradation.
Problem 2: High cytotoxicity or cell death observed after Ac6-AmA treatment.
Possible CauseTroubleshooting Steps
Excessive Dosage The concentration of Ac6-AmA is too high for the specific cell line. Perform a cytotoxicity assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the IC50 value and select a non-toxic or sub-toxic concentration for your experiments.
DMSO Toxicity The final concentration of DMSO in the cell culture medium is too high. Ensure the final DMSO concentration does not exceed a level that is non-toxic to your cells (typically ≤ 0.5%).[3][4] Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Contamination of Stock Solution The Ac6-AmA stock solution or the cell culture may be contaminated. Use sterile techniques for all solution preparations and cell handling. Filter-sterilize the Ac6-AmA stock solution if necessary.
Cellular Stress Response High concentrations of Ac6-AmA may induce significant cellular stress leading to apoptosis or necrosis. Consider using lower concentrations and gradually increasing the dose.

Experimental Protocols

Protocol 1: Determining the IC50 of Ac6-AmA using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Ac6-AmA, a measure of its cytotoxicity.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Ac6-AmA stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of Ac6-AmA in complete culture medium from your stock solution. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared Ac6-AmA dilutions and the vehicle control to the respective wells. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[5]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Ac6-AmA concentration and determine the IC50 value using appropriate software.

Protocol 2: Analysis of RNA Methylation (m6A) Levels

This protocol provides a general workflow for assessing changes in global m6A levels in total RNA after Ac6-AmA treatment.

Materials:

  • Cells treated with Ac6-AmA and a vehicle control

  • Total RNA extraction kit

  • Commercially available m6A quantification kit (e.g., colorimetric or fluorometric)

  • Spectrophotometer or fluorometer

Procedure:

  • Cell Treatment: Treat your cells with the desired concentration of Ac6-AmA and a vehicle control for the chosen duration.

  • RNA Extraction: Harvest the cells and extract total RNA using a reliable RNA extraction kit according to the manufacturer's instructions. Ensure the RNA is of high quality and purity.

  • RNA Quantification: Quantify the concentration and assess the purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • m6A Quantification: Use a commercial m6A quantification kit to measure the global m6A levels in your RNA samples. Follow the manufacturer's protocol precisely. These kits typically involve capturing the m6A-containing RNA fragments and then detecting them with a specific antibody.

  • Data Analysis: Compare the m6A levels in the Ac6-AmA-treated samples to the vehicle control samples to determine the effect of the treatment on global RNA methylation.

Signaling Pathways and Experimental Workflows

Signaling Pathways Potentially Modulated by Ac6-AmA

Ac6-AmA, by influencing the cellular m6A landscape, may indirectly modulate various signaling pathways critical in cellular processes and disease. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Aberrant activation of this pathway is common in cancer.[4][6][7][8]

  • NF-κB Signaling Pathway: This pathway plays a key role in inflammation, immunity, and cell survival.[3][9][10][11]

PI3K_Akt_NFkB_Signaling cluster_Ac6AmA Ac6-AmA Treatment cluster_RNA_Modulation RNA Methylation Machinery cluster_Signaling Downstream Signaling Pathways cluster_Cellular_Response Cellular Response Ac6AmA N6-Acetyloxymethyl- adenosine (Ac6-AmA) m6A Increased intracellular m6A Ac6AmA->m6A Writers Writers (e.g., METTL3/14) m6A->Writers Influences equilibrium Erasers Erasers (e.g., FTO, ALKBH5) m6A->Erasers Readers Readers (e.g., YTHDF proteins) Writers->Readers m6A modification of RNA Erasers->Readers Removal of m6A PI3K_Akt PI3K/Akt Pathway Readers->PI3K_Akt Modulates stability/translation of pathway components NFkB NF-κB Pathway Readers->NFkB Modulates stability/translation of pathway components Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation Ac6AmA_Optimization_Workflow start Start: Obtain Ac6-AmA prep_stock Prepare High-Concentration Stock Solution in DMSO start->prep_stock dose_response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) prep_stock->dose_response determine_ic50 Determine IC50 Value dose_response->determine_ic50 select_working_conc Select Working Concentrations (Sub-toxic range) determine_ic50->select_working_conc time_course Conduct Time-Course Experiment select_working_conc->time_course functional_assay Perform Functional Assays (e.g., Gene Expression, Protein Analysis) time_course->functional_assay m6a_analysis Analyze Global m6A Levels functional_assay->m6a_analysis end Optimized Protocol m6a_analysis->end

References

Preventing N6-Acetyloxymethyladenosine degradation in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of N6-Acetyloxymethyladenosine (AcOM) during experiments. The information is based on established chemical principles of ester and nucleoside stability, as direct degradation studies on AcOM are not widely available.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (AcOM) degradation?

A1: The primary cause of AcOM degradation is the hydrolysis of the acetyloxymethyl ester bond at the N6 position of the adenine (B156593) ring. This reaction cleaves the molecule into N6-hydroxymethyladenosine and acetic acid, and can be further degraded. This hydrolysis can be catalyzed by acidic or basic conditions, elevated temperatures, and non-specific esterase enzymes present in biological samples.

Q2: How should I store this compound?

A2: Proper storage is critical to maintaining the integrity of AcOM. For long-term storage, the powdered form is recommended at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, it should be stored at -80°C and is typically stable for up to one year.[1] Avoid repeated freeze-thaw cycles.

Q3: What is the best solvent to use for dissolving AcOM?

A3: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for creating stock solutions.[2] It is crucial to use a high grade of anhydrous DMSO to minimize water content, which can contribute to hydrolysis. For aqueous working solutions, prepare them fresh before each experiment and use a buffer at a slightly acidic to neutral pH (6.0-7.4).

Q4: How does pH affect the stability of AcOM?

A4: The ester linkage in AcOM is susceptible to both acid- and base-catalyzed hydrolysis.[3][4] Strongly acidic (pH < 4) or alkaline (pH > 8) conditions will significantly accelerate degradation. For experiments requiring aqueous buffers, it is recommended to maintain a pH range of 6.0 to 7.4. Adenosine (B11128) triphosphate (ATP), a related molecule, is most stable in aqueous solutions between pH 6.8 and 7.4.[5]

Q5: Can I heat my AcOM solution?

A5: It is strongly advised to avoid heating solutions containing AcOM. Elevated temperatures will accelerate the rate of hydrolysis.[6][7] If warming is necessary to dissolve the compound, do so gently and for the shortest possible time.

Q6: Are there any biological factors that can degrade AcOM?

A6: Yes, biological samples such as cell lysates or plasma may contain non-specific esterase enzymes that can rapidly hydrolyze the acetyloxymethyl group.[8][9] When working with such samples, it is important to minimize incubation times and consider the use of esterase inhibitors if compatible with the experimental design.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity or inconsistent results Degradation of AcOM stock or working solution.1. Prepare fresh working solutions from a frozen stock for each experiment.2. Aliquot stock solutions to avoid multiple freeze-thaw cycles.3. Verify the pH of your experimental buffer is within the optimal range (6.0-7.4).4. If using biological matrices, minimize incubation time or consider adding an esterase inhibitor.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) Hydrolysis of the acetyloxymethyl group.1. Analyze a freshly prepared standard to confirm the retention time of intact AcOM.2. Run a degradation study on your standard (e.g., by adjusting pH or temperature) to identify the retention times of degradation products.3. Ensure all solvents and buffers used in your analytical method are free from acidic or basic contaminants.
Precipitate forms in the stock solution upon freezing Poor solubility of AcOM in the chosen solvent at low temperatures.1. Ensure the stock concentration is not above the solubility limit for the solvent.2. If precipitation occurs, gently warm the vial to room temperature and vortex to redissolve before making dilutions.
Inconsistent results between different batches of AcOM Variation in the purity or stability of the compound.1. Purchase from a reputable supplier and request a certificate of analysis for each batch.2. Perform a quality control check (e.g., HPLC or NMR) on new batches before use.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Procedure:

    • Allow the vial of AcOM powder to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of AcOM in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of Aqueous Working Solutions
  • Materials:

    • AcOM stock solution (from Protocol 1)

    • Sterile, pH-buffered aqueous solution (e.g., PBS, pH 7.2-7.4)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw a single aliquot of the AcOM stock solution at room temperature.

    • Calculate the volume of stock solution needed to achieve the final desired concentration in your aqueous buffer.

    • Add the appropriate volume of the aqueous buffer to a sterile tube.

    • Add the calculated volume of the AcOM stock solution to the buffer and mix gently by pipetting or brief vortexing. The final concentration of DMSO should be kept low (ideally ≤ 0.1%) to avoid solvent effects in biological assays.

    • Use the freshly prepared working solution immediately. Do not store aqueous solutions of AcOM.

Visual Guides

Hypothetical Degradation Pathway of this compound

AcOM This compound Hydrolysis Hydrolysis (H₂O, Acid/Base, Esterase) AcOM->Hydrolysis Deg1 N6-Hydroxymethyladenosine Hydrolysis->Deg1 Deg2 Acetic Acid Hydrolysis->Deg2 Further_Deg Further Degradation (e.g., N6-formyladenosine) Deg1->Further_Deg

Caption: Primary hydrolytic degradation of this compound.

Troubleshooting Workflow for AcOM Instability

Start Inconsistent Experimental Results Check_Stock Check Stock Solution (Age, Freeze-Thaws) Start->Check_Stock Check_Working Check Working Solution (Freshly Prepared?) Check_Stock->Check_Working No New_Stock Prepare Fresh Stock Solution Check_Stock->New_Stock Yes Check_pH Verify Buffer pH (6.0-7.4?) Check_Working->Check_pH No Fresh_Working Always Prepare Fresh Working Solution Check_Working->Fresh_Working Yes Check_Temp Assess Temperature Exposure (Avoided Heating?) Check_pH->Check_Temp No Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH Yes Check_Enzyme Consider Esterase Activity (Biological Sample?) Check_Temp->Check_Enzyme No Control_Temp Maintain Low Temperature Check_Temp->Control_Temp Yes Inhibitor Use Esterase Inhibitor / Reduce Incubation Time Check_Enzyme->Inhibitor Yes Resolved Problem Resolved Check_Enzyme->Resolved No New_Stock->Resolved Fresh_Working->Resolved Adjust_pH->Resolved Control_Temp->Resolved Inhibitor->Resolved

Caption: Logical steps for troubleshooting AcOM degradation issues.

References

Technical Support Center: N6-Acetyloxymethyladenosine and N6-Substituted Adenosine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N6-Acetyloxymethyladenosine and related N6-substituted adenosine (B11128) analogues. It addresses potential off-target effects and offers strategies for their mitigation through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its likely targets?

Q2: What are off-target effects and why are they a concern with N6-substituted adenosine analogues?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[4][5][6] For N6-substituted adenosine analogues, this is a significant concern because the adenosine scaffold can fit into the ATP-binding site of many kinases, and also interact with various purinergic receptors.[7] Such unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[4][5][8]

Q3: How can I determine if the observed cellular phenotype is due to an off-target effect of my N6-substituted adenosine analogue?

A3: A multi-faceted approach is recommended. This includes:

  • Using a structurally related but inactive control compound: This helps to rule out effects stemming from the chemical scaffold itself.[4]

  • Genetic validation: Employing techniques like CRISPR/Cas9 or siRNA to knockdown the intended target. If the phenotype persists in the absence of the primary target, an off-target effect is likely.[4][5]

  • Orthogonal assays: Confirming the phenotype with a different, structurally unrelated inhibitor of the same target.

  • Dose-response analysis: Off-target effects are often observed at higher concentrations. Determining the lowest effective concentration for the on-target effect can minimize off-target engagement.[4]

Q4: What are the common off-targets for N6-substituted adenosine analogues?

A4: The most common off-targets for this class of compounds include:

  • Other adenosine receptor subtypes: An analogue designed to be selective for one adenosine receptor subtype may also bind to others.[3][9][10]

  • Protein kinases: Due to the similarity of the adenosine moiety to ATP, these compounds can inhibit a wide range of kinases. Some N6-substituted adenosine analogues have been identified as inhibitors of the JAK/STAT pathway.[7][11]

  • Adenosine deaminase and adenosine kinase: Modifications at the N6-position can influence the activity of enzymes involved in adenosine metabolism.[12]

Q5: How can I improve the selectivity of my N6-substituted adenosine analogue?

A5: Improving selectivity is a key challenge in drug development.[13] Strategies include:

  • Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure of the compound to enhance binding to the desired target and reduce affinity for off-targets.[2][14]

  • Rational drug design: Utilizing computational and structural biology to design molecules with higher specificity for the intended target's binding site.[15]

  • Kinetic selectivity profiling: Evaluating not just the binding affinity (Kd) but also the binding kinetics (kon and koff rates), as longer residence time at the on-target versus off-targets can improve the therapeutic window.[16]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with N6-substituted adenosine analogues.

Problem Possible Cause Suggested Solution
Inconsistent results between different cell lines. Varying expression levels of the on-target or off-target proteins.1. Confirm target expression levels in all cell lines using Western Blot or qPCR.2. Perform kinome profiling to identify potential off-targets that may be differentially expressed.[17]
Observed phenotype does not match known function of the intended target. 1. Inhibition of an unknown off-target.2. The compound may be acting as an agonist or antagonist at an unexpected receptor.1. Conduct a broad kinase selectivity screen (kinome profiling).[17][18]2. Screen the compound against a panel of adenosine receptors.[9]3. Perform a chemical proteomics pull-down experiment to identify binding partners.[19]
High cellular toxicity at effective concentrations. 1. On-target toxicity if the target is essential for cell survival.2. Off-target toxicity due to inhibition of critical cellular proteins.1. Use a lower concentration of the compound in combination with another agent that targets a parallel pathway.2. Perform kinome profiling and other off-target screens to identify the source of toxicity.[17]3. Synthesize and test analogues with potentially improved selectivity.
Compound shows good biochemical activity but poor cellular activity. 1. Poor cell permeability.2. The compound is being actively exported from the cell.3. The compound is rapidly metabolized within the cell.1. Assess the physicochemical properties of the compound and consider modifications to improve permeability.2. Use cell lines that overexpress efflux pumps to test for active transport.3. Perform metabolic stability assays in cell lysates or microsomes.

Quantitative Data Summary

The following tables summarize representative data for N6-substituted adenosine analogues, illustrating the importance of selectivity profiling.

Table 1: Selectivity Profile of Representative Adenosine A2A Receptor Antagonists

CompoundHuman A2AR Ki (nM)Rat A2AR Ki (nM)Human A1R Ki (nM)Human A2BR Ki (nM)
SCH5826141.51300>10000
KW-600216132500>10000
Biogen-34121.2>10000>10000
MSX-2232.61200>10000
Ver-6623283.12800>10000

Data adapted from publicly available pharmacological studies.[9] This table demonstrates that while these compounds are potent A2AR antagonists, their selectivity against other adenosine receptor subtypes varies.

Table 2: Off-Target Kinase Inhibition by a Hypothetical N6-Substituted Adenosine Analogue (Illustrative)

Kinase% Inhibition @ 1 µMIC50 (nM)
On-Target: Adenosine Receptor A1 95% (functional assay) 15 (EC50)
Off-Target: JAK285%150
Off-Target: SRC60%800
Off-Target: LCK52%>1000
Off-Target: PIM145%>1000

This illustrative data highlights how a compound designed for an adenosine receptor could have significant off-target effects on protein kinases.

Experimental Protocols

Protocol 1: Adenosine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of an N6-substituted adenosine analogue to a specific adenosine receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).[3]

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]DPCPX for A1R, [3H]CGS 21680 for A2AR), and varying concentrations of the test compound.[10]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)

Objective: To assess the selectivity of an N6-substituted adenosine analogue against a broad panel of protein kinases.[17][18]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO.

  • Assay Execution: Submit the compound to a commercial kinome profiling service or perform the assay in-house using a platform that covers a large portion of the human kinome (e.g., >400 kinases).[17][20][21] The assay is typically performed at a single high concentration of the compound (e.g., 1 µM) and a fixed ATP concentration.[22]

  • Data Collection: The service provider will measure the percent inhibition of each kinase by the test compound.

  • Data Analysis: Identify any kinases that are significantly inhibited (e.g., >50% inhibition).

  • Follow-up: For any identified off-target kinases, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an N6-substituted adenosine analogue in intact cells.[23][24][25][26][27]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.[4]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[4]

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Experimental Workflow for Off-Target Profiling cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Mitigation Strategy Compound Synthesis Compound Synthesis Primary Target Assay Primary Target Assay Compound Synthesis->Primary Target Assay Initial Kinome Screen Initial Kinome Screen Primary Target Assay->Initial Kinome Screen Dose-Response Assays Dose-Response Assays Initial Kinome Screen->Dose-Response Assays SAR Studies SAR Studies Initial Kinome Screen->SAR Studies Significant Off-Targets Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Dose-Response Assays->Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA)->SAR Studies Resynthesis of Analogue Resynthesis of Analogue SAR Studies->Resynthesis of Analogue

Caption: Workflow for identifying and mitigating off-target effects.

Hypothetical Signaling Pathway of an N6-Substituted Adenosine Analogue cluster_0 On-Target Pathway cluster_1 Off-Target Pathway N6-Analogue N6-Analogue A1_Receptor A1_Receptor N6-Analogue->A1_Receptor Binds JAK2 JAK2 N6-Analogue->JAK2 Inhibits Gi_alpha Gi_alpha A1_Receptor->Gi_alpha Activates Adenylate_Cyclase Adenylate_Cyclase Gi_alpha->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular_Response_1 Cellular_Response_1 PKA->Cellular_Response_1 Leads to STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Transcription Gene_Transcription STAT3->Gene_Transcription Regulates Cellular_Response_2 Cellular_Response_2 Gene_Transcription->Cellular_Response_2 Leads to

Caption: On-target (Adenosine Receptor) vs. Off-target (JAK/STAT) signaling.

Troubleshooting Logic for Unexpected Phenotype Start Unexpected Phenotype Observed Is_Target_Expressed Is the intended target expressed and active in the cell model? Start->Is_Target_Expressed Check_Target_Expression Action: Verify target expression/activity (Western Blot, qPCR) Is_Target_Expressed->Check_Target_Expression No Is_Phenotype_Dose_Dependent Is the phenotype dose-dependent? Is_Target_Expressed->Is_Phenotype_Dose_Dependent Yes Check_Target_Expression->Is_Target_Expressed Perform_Dose_Response Action: Perform dose-response curve Is_Phenotype_Dose_Dependent->Perform_Dose_Response No Does_Inactive_Analogue_Cause_Phenotype Does an inactive analogue cause the same phenotype? Is_Phenotype_Dose_Dependent->Does_Inactive_Analogue_Cause_Phenotype Yes Perform_Dose_Response->Is_Phenotype_Dose_Dependent Synthesize_Inactive_Analogue Action: Synthesize and test inactive analogue Does_Inactive_Analogue_Cause_Phenotype->Synthesize_Inactive_Analogue Does_Target_Knockdown_Abolish_Phenotype Does target knockdown/out abolish the phenotype? Does_Inactive_Analogue_Cause_Phenotype->Does_Target_Knockdown_Abolish_Phenotype No Off_Target_Effect Likely Off-Target Effect Does_Inactive_Analogue_Cause_Phenotype->Off_Target_Effect Yes Synthesize_Inactive_Analogue->Does_Inactive_Analogue_Cause_Phenotype Perform_Genetic_Validation Action: Use siRNA or CRISPR to validate target dependence Does_Target_Knockdown_Abolish_Phenotype->Perform_Genetic_Validation On_Target_Effect Likely On-Target Effect Does_Target_Knockdown_Abolish_Phenotype->On_Target_Effect Yes Does_Target_Knockdown_Abolish_Phenotype->Off_Target_Effect No Perform_Genetic_Validation->Does_Target_Knockdown_Abolish_Phenotype

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Interpreting Unexpected Results with N6-Acetyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Acetyloxymethyladenosine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action for this compound?

A1: this compound is designed as a tool compound to study the N6-methyladenosine (m6A) RNA modification pathway. It is likely a cell-permeable prodrug that, once inside the cell, is metabolized to release a reactive species that can modify adenosine (B11128) residues or to release a modified adenosine analog that can interfere with the m6A machinery (the "writers," "erasers," and "readers"). The intended outcome is typically a controlled increase or modulation of m6A levels on specific transcripts or globally, allowing for the study of its downstream effects.

Q2: What are the primary experimental readouts to assess the effect of this compound?

A2: The primary methods to assess the compound's effect are techniques that map and quantify N6-methyladenosine (m6A) on a transcriptome-wide scale. The most common of these is methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq or m6A-seq).[1][2] Validation of sequencing results is typically performed using MeRIP-qPCR on specific gene targets.[3] Downstream effects on gene expression can be measured by standard RNA-seq and quantitative PCR, while effects on protein levels can be assessed by Western blotting or mass spectrometry.

Q3: My control (untreated) samples show high background in MeRIP-seq. What could be the cause?

A3: High background in control samples is a common issue in RNA immunoprecipitation experiments.[4] The primary causes are often related to the anti-m6A antibody or the immunoprecipitation procedure itself. Potential causes include:

  • Non-specific antibody binding: The antibody may be cross-reacting with unmodified adenosine or other RNA modifications.[3]

  • Non-specific binding of RNA to beads: RNA can non-specifically adhere to the protein A/G beads used for immunoprecipitation.[3]

  • Insufficient washing: Inadequate washing steps during the immunoprecipitation process can lead to the retention of non-specifically bound RNA.[3]

  • High antibody concentration: Using too much antibody can increase non-specific interactions.

Q4: I am not observing the expected increase in m6A levels in my target genes after treatment with this compound. What are the potential reasons?

A4: Several factors could contribute to a lack of effect:

  • Compound Instability: The this compound may be unstable in your cell culture medium or experimental buffer, degrading before it can enter the cells and exert its effect.[5]

  • Cellular Metabolism: The compound may not be efficiently metabolized to its active form within your specific cell type.

  • Dosage and Incubation Time: The concentration of the compound or the duration of the treatment may be insufficient to produce a detectable change in m6A levels.

  • Dynamic m6A Regulation: The cell's endogenous m6A machinery, particularly the "eraser" enzymes (demethylases like FTO and ALKBH5), may be actively removing the modification, thus compensating for the effect of the compound.[6]

  • Experimental Variability: Issues with the MeRIP-seq or MeRIP-qPCR workflow, such as inefficient immunoprecipitation or problems with RNA quality, can mask a real biological effect.[3]

Troubleshooting Guides

Issue 1: High Variability Between Biological Replicates in MeRIP-seq

Potential Causes & Solutions

Potential Cause Recommended Solution
Inconsistent RNA Quality Ensure that the RNA integrity (RIN score) is consistently high (>7) for all samples. Use a standardized RNA extraction protocol.
Variable RNA Fragmentation Optimize and standardize the RNA fragmentation step to ensure a consistent size distribution of RNA fragments across all samples.[3]
Antibody Lot-to-Lot Variability If a new lot of anti-m6A antibody is used, validate its specificity and performance using a dot blot with known m6A-containing and unmodified RNA oligos.[3]
Inconsistent IP Efficiency Ensure precise and consistent amounts of antibody and beads are used for each sample. Also, ensure that all incubation times and washing steps are performed identically for all replicates.[6]
Low Sequencing Depth Insufficient sequencing depth can lead to stochastic detection of m6A peaks. Aim for a mean gene coverage of at least 10-50X in the input samples.[3]
Issue 2: Unexpected Off-Target Effects on Gene Expression

Potential Causes & Solutions

Potential Cause Recommended Solution
Non-specific activity of the compound The compound or its metabolites may have off-target effects unrelated to the m6A pathway.[7][8] Perform control experiments, such as treating cells with a structurally similar but inactive analog of the compound.
Global disruption of m6A homeostasis A global increase in m6A could lead to widespread changes in mRNA stability and translation, resulting in a complex gene expression signature.[9] Analyze changes in the expression of known m6A "reader" proteins (e.g., YTHDF1, YTHDF2), which mediate the downstream effects of m6A.[9]
Cellular Stress Response Treatment with a synthetic compound can induce a cellular stress response, leading to gene expression changes that are independent of the intended m6A modulation. Monitor the expression of known stress response genes.
Indirect Effects The compound might be affecting the expression of a transcription factor or signaling pathway that then leads to the observed changes in gene expression. Perform pathway analysis on the differentially expressed genes to identify potentially affected pathways.

Experimental Protocols

Protocol 1: Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq)
  • RNA Preparation:

    • Isolate total RNA from control and this compound-treated cells. Ensure high quality and purity.

    • Fragment the RNA to an average size of ~100 nucleotides using chemical or enzymatic methods.

    • Reserve a small aliquot of the fragmented RNA as the "input" control.

  • Immunoprecipitation:

    • Couple the anti-m6A antibody to protein A/G magnetic beads.

    • Incubate the fragmented RNA with the antibody-bead complex in IP buffer for 2 hours to overnight at 4°C with gentle rotation.

    • Wash the beads multiple times with high-stringency buffers to remove non-specifically bound RNA.

    • Elute the m6A-containing RNA fragments from the beads.

  • Library Preparation and Sequencing:

    • Purify the eluted RNA and the input RNA.

    • Prepare sequencing libraries from the immunoprecipitated (IP) and input RNA samples.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align sequencing reads to a reference genome.

    • Use peak-calling software (e.g., MACS2) to identify m6A-enriched regions (peaks) in the IP samples relative to the input samples.

    • Perform differential m6A analysis between the treated and control groups to identify transcripts with altered m6A levels.

Protocol 2: MeRIP-qPCR for Validation
  • Perform MeRIP: Follow steps 1 and 2 of the MeRIP-seq protocol.

  • Reverse Transcription:

    • Reverse transcribe the eluted IP RNA and an equivalent amount of input RNA into cDNA using random primers.

  • Quantitative PCR (qPCR):

    • Design qPCR primers for genes identified as having differential m6A peaks in the MeRIP-seq data. Include primers for a negative control gene known not to be m6A-methylated.

    • Perform qPCR on the IP and input cDNA samples.

    • Calculate the enrichment of m6A in the target genes by normalizing the IP signal to the input signal for each gene. Compare the enrichment between treated and control samples.[3]

Visualizations

m6A_pathway cluster_writers Writers (Methyltransferase Complex) cluster_erasers Erasers (Demethylases) cluster_readers Readers (Binding Proteins) METTL3 METTL3 RNA RNA (with Adenosine) METTL14 METTL14 WTAP WTAP FTO FTO m6A_RNA m6A-modified RNA ALKBH5 ALKBH5 YTHDF1 YTHDF1 YTHDF2 YTHDF2 YTHDC1 YTHDC1 RNA->m6A_RNA m6A_RNA->RNA outcomes Downstream Effects m6A_RNA->outcomes Recognition

Caption: The N6-methyladenosine (m6A) RNA modification pathway.

troubleshooting_workflow start Unexpected Result Observed check_compound Verify Compound Integrity & Activity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_controls Examine Controls (Positive/Negative) start->check_controls compound_issue Potential Issues: - Degradation - Purity - Dosage check_compound->compound_issue No protocol_issue Potential Issues: - RNA Quality - Antibody Specificity - IP Conditions check_protocol->protocol_issue No controls_issue Potential Issues: - High Background (IgG) - No Signal (Positive Control) - Unexpected Signal (Negative Control) check_controls->controls_issue No solution_compound Solution: - Test fresh compound lot - Perform dose-response - Check stability in media compound_issue->solution_compound solution_protocol Solution: - Validate antibody - Optimize fragmentation/washes - Check RNA integrity (RIN) protocol_issue->solution_protocol solution_controls Solution: - Optimize antibody concentration - Pre-clear lysate with beads - Validate control gene selection controls_issue->solution_controls end_node Re-run Experiment solution_compound->end_node solution_protocol->end_node solution_controls->end_node

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: N6-Acetyloxymethyladenosine (AcOM6A)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Acetyloxymethyladenosine (AcOM6A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining experimental protocols and troubleshooting common issues encountered when working with AcOM6A.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AcOM6A) and what is its primary mechanism of action?

A1: this compound (AcOM6A) is a synthetic derivative of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1][2][3][4] The acetyloxymethyl group serves as a cell-permeable protecting group. Once inside the cell, it is believed to be cleaved by intracellular esterases, releasing a reactive intermediate that can methylate adenosine (B11128) residues on RNA, thereby increasing the overall level of m6A. This allows for the study of the functional consequences of elevated m6A levels in various biological processes.[2][4]

Q2: How should I properly store and handle AcOM6A?

A2: For long-term storage, AcOM6A powder should be kept at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. The product is typically shipped with blue ice or at ambient temperature.[5]

Q3: What are the expected on-target effects of AcOM6A treatment?

A3: The primary on-target effect of AcOM6A is an increase in the transcriptome-wide levels of N6-methyladenosine (m6A). This can influence various aspects of RNA metabolism, including mRNA stability, splicing, nuclear export, and translation efficiency, ultimately affecting gene expression and cellular phenotype.[3][4]

Q4: What are potential off-target effects of AcOM6A?

A4: Off-target effects are a key consideration in any chemical biology experiment. For AcOM6A, these can arise from several sources:

  • Incomplete cleavage of the protecting group: The uncleaved compound may have its own biological activities.

  • Formaldehyde (B43269) release: Cleavage of the acetyloxymethyl group can release formaldehyde, which can have cytotoxic effects.

  • Non-specific methylation: The reactive intermediate may methylate other biomolecules besides RNA.

  • Adenosine receptor signaling: As an adenosine analog, AcOM6A or its metabolites might interact with adenosine receptors.

It is crucial to include appropriate controls to distinguish on-target from off-target effects.

Troubleshooting Guides

Problem 1: Low or no detectable increase in m6A levels after treatment.
Possible Cause Suggested Troubleshooting Steps
Compound Instability Prepare fresh stock solutions of AcOM6A for each experiment. Avoid repeated freeze-thaw cycles. Confirm the integrity of the stored compound via analytical methods if possible.
Inefficient Cellular Uptake Optimize treatment conditions, including concentration and incubation time. Co-treatment with a transfection reagent may enhance uptake in some cell types, but this should be validated for off-target effects.
Rapid Degradation Decrease the treatment time or use a lower concentration to avoid potential cytotoxicity that could mask the desired effect.
Cell-Type Specific Effects Esterase activity can vary between cell types. If possible, measure intracellular esterase activity to confirm the cleavage of the protecting group.
Detection Method Sensitivity Ensure your m6A detection method (e.g., MeRIP-qPCR, dot blot) is sensitive enough to detect the expected change. Include positive and negative controls for the assay itself.
Problem 2: High cellular toxicity or unexpected cell death.
Possible Cause Suggested Troubleshooting Steps
High Compound Concentration Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line. Start with a low concentration and titrate upwards.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%).
Formaldehyde Release The cleavage of the acetyloxymethyl group releases formaldehyde, which is cytotoxic. Include a formaldehyde scavenger (e.g., glutathione) as a control to see if it mitigates the toxicity.
Off-Target Effects The compound or its byproducts may be hitting critical cellular pathways. Use a structurally similar but inactive control compound if available to differentiate specific from non-specific toxicity.

Experimental Protocols

Protocol 1: General Cell Culture Treatment with AcOM6A
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.

  • Compound Preparation: Prepare a stock solution of AcOM6A in an appropriate solvent (e.g., DMSO). Make fresh serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing AcOM6A or a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) under standard cell culture conditions.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein extraction, viability assays).

Protocol 2: Quantification of Global m6A Levels by Dot Blot
  • RNA Extraction: Extract total RNA from AcOM6A-treated and control cells using a standard method (e.g., TRIzol). Ensure high purity and integrity of the RNA.

  • RNA Quantification: Accurately quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • RNA Denaturation: Denature a known amount of RNA (e.g., 1-2 µg) by heating at 95°C for 3 minutes, followed by immediate chilling on ice.

  • Membrane Spotting: Spot the denatured RNA onto a nylon membrane (e.g., Amersham Hybond-N+).

  • UV Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Quantify the dot intensity using image analysis software. Normalize to a loading control (e.g., methylene (B1212753) blue staining of the membrane).

Data Presentation

Table 1: Hypothetical Dose-Response of AcOM6A on Global m6A Levels
AcOM6A Concentration (µM)Relative Global m6A Level (Fold Change vs. Control)Cell Viability (%)
0 (Vehicle)1.0100
11.298
51.895
102.588
253.175
503.355
Table 2: Hypothetical MeRIP-qPCR Results for Target Genes
Target GeneTreatmentFold Enrichment (IP/Input)
Gene A (Known m6A target) Vehicle4.2
10 µM AcOM6A9.8
Gene B (Known m6A target) Vehicle3.5
10 µM AcOM6A8.1
GAPDH (Negative Control) Vehicle1.1
10 µM AcOM6A1.2

Visualizations

AcOM6A_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AcOM6A_ext AcOM6A AcOM6A_int AcOM6A AcOM6A_ext->AcOM6A_int Cellular Uptake Intermediate Reactive Intermediate (+ Formaldehyde) AcOM6A_int->Intermediate Cleavage Esterases Intracellular Esterases Esterases->AcOM6A_int RNA RNA (Adenosine) Intermediate->RNA Methylation m6A_RNA m6A-modified RNA Downstream Downstream Biological Effects m6A_RNA->Downstream

Caption: Proposed mechanism of action for this compound (AcOM6A).

Troubleshooting_Workflow Start Experiment Start: Treat cells with AcOM6A Check_m6A Measure m6A levels Start->Check_m6A Check_Toxicity Assess cell viability Check_m6A->Check_Toxicity m6A levels increased No_Effect No significant increase in m6A Check_m6A->No_Effect No increase Success Desired effect observed. Proceed with downstream analysis. Check_Toxicity->Success Viability acceptable High_Toxicity High cytotoxicity observed Check_Toxicity->High_Toxicity Viability low Troubleshoot_No_Effect Troubleshoot: - Check compound stability - Optimize concentration/time - Verify detection method No_Effect->Troubleshoot_No_Effect Troubleshoot_Toxicity Troubleshoot: - Perform dose-response - Check solvent concentration - Consider off-target effects High_Toxicity->Troubleshoot_Toxicity Troubleshoot_No_Effect->Start Re-run experiment Troubleshoot_Toxicity->Start Re-run experiment

Caption: A logical workflow for troubleshooting AcOM6A experiments.

References

Technical Support Center: Analysis of Synthesized N6-Acetyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for assessing the purity of synthesized N6-Acetyloxymethyladenosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for assessing the purity of this compound?

A1: The primary analytical methods for determining the purity and confirming the identity of synthesized this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[1][2][3] Each technique provides complementary information regarding the sample's composition and structural integrity.

Q2: What common impurities might be present in my synthesized this compound sample?

A2: Impurities can originate from starting materials, side reactions, or degradation.[4][5] Potential impurities include:

  • Unreacted starting materials (e.g., Adenosine).

  • Partially acetylated intermediates.

  • By-products from the acetylation reaction.

  • Degradation products, such as inosine (B1671953) or adenine, which can arise from exposure to harsh conditions.[5]

Q3: My NMR spectrum shows unexpected peaks. What could be the cause?

A3: Unexpected peaks in an NMR spectrum can indicate the presence of impurities or residual solvents from the purification process (e.g., ethyl acetate, methanol). It is also possible that the compound exists in multiple conformations or has undergone some degree of degradation. A comparison with a reference spectrum of a known standard is the best way to identify these unknown signals.

Q4: How can I quantify the purity of my this compound sample?

A4: Quantitative NMR (qNMR) is a highly accurate method for purity assessment, as the signal integration is directly proportional to the number of protons.[1] Alternatively, HPLC with UV detection can be used to determine purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This requires that all components have a similar UV response at the chosen wavelength.

Troubleshooting Guides

HPLC Analysis Issues
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH; Column degradation; Sample overload.Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Use a new column of the same type. Reduce the amount of sample injected.
Multiple peaks when high purity is expected Presence of impurities or isomers; On-column degradation.[2]Use Mass Spectrometry to identify the mass of the components of each peak. Simplify the mobile phase or use a lower column temperature to check for on-column reactions.
No peaks detected Incorrect detection wavelength; Insufficient sample concentration; Instrument malfunction.Use a diode array detector to scan a range of wavelengths to find the optimal absorbance for this compound. Prepare a more concentrated sample. Check the HPLC system for leaks or other issues.
Drifting retention times Inconsistent mobile phase composition; Column temperature fluctuations; Column aging.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.[2] Replace the column if it is old or has been used extensively.
NMR Spectroscopy Issues
Problem Potential Cause Suggested Solution
Broad peaks Sample aggregation; Presence of paramagnetic impurities; Poor shimming.Dilute the sample. Filter the sample to remove any particulate matter. Re-shim the spectrometer.
Residual solvent peaks obscure analyte signals Incomplete drying of the sample.Lyophilize the sample or dry under high vacuum for an extended period to remove residual solvents.
Incorrect integrals for purity calculation Incomplete relaxation of nuclei; Phasing errors.Increase the relaxation delay (d1) in the acquisition parameters. Carefully re-phase the spectrum.
Mass Spectrometry Issues
Problem Potential Cause Suggested Solution
No molecular ion peak observed Inappropriate ionization method; In-source fragmentation.Switch between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). Use a softer ionization setting to minimize fragmentation.
Observed mass does not match theoretical mass Presence of adducts (e.g., Na+, K+); Incorrect calibration of the mass spectrometer.Look for peaks corresponding to common adducts. Recalibrate the instrument using a known standard.
Complex fragmentation pattern High fragmentation energy.Perform MS/MS analysis and vary the collision energy to control the fragmentation and aid in structural elucidation.

Experimental Protocols

Purity Assessment by HPLC-UV
  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.

  • Mobile Phase A: 50 mM Phosphate Buffer (pH 5.8).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: A typical gradient could be 0-30% B over 20 minutes, followed by a wash and re-equilibration step. This may need to be optimized.

  • Flow Rate: 0.5 mL/min.[2][3]

  • Column Temperature: 40 °C.[2]

  • Detection Wavelength: 254 nm or 260 nm.[2][3]

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for nucleosides.

  • Analysis: Infuse the sample directly or analyze the eluent from the HPLC. Determine the exact mass of the molecular ion ([M+H]+) and compare it to the theoretical mass of this compound.

Structural Verification by NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Experiments: Acquire 1H NMR, 13C NMR, and 2D correlation spectra (e.g., COSY, HSQC) to confirm the structure and assign all proton and carbon signals. The presence of the acetyloxymethyl group should be evident from characteristic shifts in the 1H and 13C spectra.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.

G cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity & Identity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesize this compound purification Purify via Column Chromatography synthesis->purification hplc HPLC-UV Analysis purification->hplc nmr NMR Spectroscopy (1H, 13C) hplc->nmr ms High-Resolution MS nmr->ms purity_check Purity > 95% & Correct Identity? ms->purity_check pass Compound is Ready for Use purity_check->pass Yes fail Further Purification / Re-synthesis purity_check->fail No

Caption: Workflow for the purification and analysis of this compound.

References

Improving the bioavailability of N6-Acetyloxymethyladenosine for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Acetyloxymethyladenosine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo studies with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the bioavailability and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using an acetyloxymethyl group on N6-adenosine?

A1: The acetyloxymethyl moiety is a common prodrug strategy employed to enhance the oral bioavailability of polar molecules like nucleoside analogs.[1][2][3][4] By masking a polar functional group, the lipophilicity of the parent compound is increased, which can improve its passive diffusion across the intestinal epithelium.[1][4] Following absorption, the acetyloxymethyl ester is designed to be cleaved by endogenous esterases in the plasma and tissues, releasing the active N6-substituted adenosine (B11128) analog.

Q2: What are the primary challenges in achieving good oral bioavailability with this compound?

A2: The main obstacles to achieving high oral bioavailability with nucleoside analogs, including prodrugs like this compound, are:

  • Premature Hydrolysis: The acetyloxymethyl ester may be susceptible to chemical or enzymatic hydrolysis in the gastrointestinal (GI) tract or saliva before absorption, leading to the release of the more polar parent compound with lower membrane permeability.[5]

  • Incomplete Absorption: Despite increased lipophilicity, absorption across the intestinal barrier may still be incomplete due to various physiological factors.

  • First-Pass Metabolism: After absorption, the compound passes through the liver where it can be extensively metabolized before reaching systemic circulation.

  • Poor Aqueous Solubility: While the prodrug strategy increases lipophilicity, it may decrease aqueous solubility, which can limit dissolution in the GI fluids and subsequent absorption.

Q3: How can I formulate this compound for oral in vivo studies?

A3: For preclinical oral dosing in animal models, this compound can be formulated as a suspension or solution. Due to its likely increased lipophilicity, a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water is a common starting point. For solubilization, co-solvents like polyethylene (B3416737) glycol 400 (PEG400) or dimethyl sulfoxide (B87167) (DMSO) can be explored, but their concentrations should be kept to a minimum and tested for tolerability in the animal model. For solid dosage forms, enteric coatings may be necessary to protect the compound from the acidic environment of the stomach and prevent premature hydrolysis.[5]

Q4: What is the expected metabolic pathway for this compound?

A4: The primary metabolic activation pathway is expected to be the enzymatic hydrolysis of the acetyloxymethyl ester by plasma and tissue esterases to release the N6-hydroxymethyladenosine intermediate, which is then expected to degrade to N6-substituted adenosine and formaldehyde. Further metabolism may involve removal of the N6-substituent, similar to what has been observed for related compounds like N6-benzyladenosine.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Low Oral Bioavailability Premature hydrolysis in the GI tract. - Formulate with an enteric-coated capsule or tablet for solid dosing. - For liquid dosing, consider administration via oral gavage to bypass saliva and minimize time in the stomach.
Poor dissolution in GI fluids. - Reduce particle size of the compound (micronization). - Formulate with solubilizing agents or as a lipid-based formulation.
Inefficient intestinal absorption. - Co-administer with a permeation enhancer (use with caution and thorough validation).
High first-pass metabolism. - Investigate alternative routes of administration (e.g., intraperitoneal, subcutaneous) to bypass the liver initially and establish a baseline for systemic exposure.
High Variability in Plasma Concentrations Inconsistent oral absorption. - Ensure consistent formulation and dosing technique. - Fasting or feeding state of the animals can significantly impact absorption; standardize the feeding schedule.
Variable esterase activity between animals. - Increase the number of animals per group to account for biological variability.
No Detectable Parent Prodrug in Plasma Rapid and complete hydrolysis. - This may be the intended outcome of the prodrug design. Focus on quantifying the released active compound. - To confirm absorption of the prodrug, perform in vitro hydrolysis studies in plasma to determine its half-life.
Poor absorption. - Refer to the "Low Oral Bioavailability" section for troubleshooting steps.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of hydrolysis of this compound in plasma.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Thaw plasma (e.g., rat, mouse, or human) at 37°C.

  • Spike the plasma with the stock solution to a final concentration of 1-10 µM (ensure the final solvent concentration is <1%).

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining this compound and the appearance of the active metabolite.

  • Calculate the half-life (t½) from the disappearance of the parent compound over time.

Protocol 2: Quantification of this compound and its Active Metabolite in Plasma by LC-MS/MS

Objective: To develop a method for the simultaneous quantification of this compound and its released active form in plasma samples from in vivo studies.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a gradient to separate the more lipophilic prodrug from the more polar active metabolite (e.g., start with a low percentage of B and ramp up).

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for the parent ion and a characteristic product ion for both this compound, its active metabolite, and the internal standard.

  • Calibration and Quantification:

    • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.

    • Process the standards and QCs alongside the study samples.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Quantify the analyte concentrations in the unknown samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_data Data Analysis formulate Formulate this compound (e.g., suspension in 0.5% CMC) dose Oral Administration to Animal Model (e.g., rat, mouse) formulate->dose collect Collect Blood Samples at Multiple Time Points dose->collect process Process Plasma Samples (Protein Precipitation) collect->process analyze LC-MS/MS Analysis process->analyze pk Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) analyze->pk bioavailability Determine Oral Bioavailability pk->bioavailability

Caption: Workflow for in vivo bioavailability assessment.

signaling_pathway Prodrug This compound (Oral Administration) Absorption Intestinal Absorption Prodrug->Absorption Systemic Systemic Circulation (Prodrug in Bloodstream) Absorption->Systemic Hydrolysis Esterase-Mediated Hydrolysis Systemic->Hydrolysis Active Active N6-Substituted Adenosine Analog Hydrolysis->Active Target Pharmacological Target Active->Target Effect Therapeutic Effect Target->Effect troubleshooting_logic start Low Bioavailability Observed? check_hydrolysis Assess In Vitro Plasma Stability start->check_hydrolysis check_solubility Evaluate Compound Solubility start->check_solubility rapid_hydrolysis Is t½ very short? check_hydrolysis->rapid_hydrolysis poor_solubility Is solubility low? check_solubility->poor_solubility reformulate Reformulate: - Enteric coating - Co-solvents - Micronization rapid_hydrolysis->reformulate Yes iv_study Perform IV Dosing Study to Determine Absolute Bioavailability rapid_hydrolysis->iv_study No poor_solubility->reformulate Yes poor_solubility->iv_study No

References

N6-Acetyloxymethyladenosine stability in different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of N6-acetyloxymethyladenosine in various experimental settings. As a modified nucleoside, understanding its stability profile is critical for accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a derivative of adenosine (B11128) where an acetyloxymethyl group is attached to the N6 position of the adenine (B156593) ring. This modification can alter the molecule's properties, such as its lipophilicity or its ability to act as a prodrug. The stability of this modification is a crucial factor, as its hydrolysis will release the parent adenosine molecule, formaldehyde, and acetic acid, which could impact experimental outcomes.

Q2: What are the primary factors that influence the stability of this compound?

The stability of the N6-acetyloxymethyl group is primarily influenced by pH and temperature. The ester and N-acyl linkages are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Elevated temperatures will generally accelerate the rate of degradation.

Q3: How should I store this compound?

For long-term storage, it is recommended to keep this compound as a dry powder at -20°C or lower. For stock solutions, use an anhydrous aprotic solvent such as DMSO or DMF and store at -80°C. Minimize freeze-thaw cycles.

Q4: Can I use aqueous buffers to prepare my working solutions?

Aqueous buffers can be used for immediate experimental use, but prolonged storage in aqueous solutions is not recommended due to the potential for hydrolysis. The rate of hydrolysis will depend on the pH of the buffer. If aqueous solutions are necessary, they should be prepared fresh before each experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in your experimental buffer.Prepare fresh working solutions from a frozen stock in an anhydrous solvent for each experiment. Assess the stability of the compound in your specific buffer system using the protocol provided below.
Loss of biological activity Hydrolysis of the N6-acetyloxymethyl group, leading to the formation of adenosine, which may have a different biological activity profile.Confirm the identity and purity of your compound before use. If possible, analyze your experimental samples at different time points to monitor for degradation.
Precipitation of the compound in aqueous buffer This compound may have lower solubility in aqueous solutions compared to organic solvents.Prepare a concentrated stock solution in an anhydrous solvent like DMSO. For working solutions, dilute the stock in your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system.

Stability in Different Buffer Conditions

The stability of this compound is expected to be highly dependent on the pH of the buffer. The N-acyloxymethyl group is known to be labile and can undergo hydrolysis. Below is a summary of the expected stability based on general chemical principles of similar compounds.

Buffer Condition pH Range Expected Stability Primary Degradation Pathway
Acidic < 6LowAcid-catalyzed hydrolysis of the ester and N-acyl bonds.
Neutral 6 - 8ModerateSlow hydrolysis of the ester bond.
Basic > 8LowBase-catalyzed hydrolysis of the ester bond.

Experimental Protocol: Assessing Stability of this compound

This protocol provides a general method for determining the stability of this compound in a specific buffer.

1. Materials

  • This compound
  • Anhydrous DMSO or other suitable organic solvent
  • Your specific experimental buffer(s) of interest
  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) system
  • A suitable C18 reverse-phase HPLC column
  • Mobile phases (e.g., acetonitrile (B52724) and water with a suitable modifier like formic acid or ammonium (B1175870) acetate)
  • Temperature-controlled incubator or water bath

2. Procedure

  • Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
  • Prepare Test Solutions: Dilute the stock solution into your experimental buffer(s) to a final concentration suitable for analysis (e.g., 100 µM).
  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of each test solution and analyze it by HPLC or LC-MS. This will serve as your baseline measurement.
  • Incubation: Incubate the remaining test solutions at the desired experimental temperature.
  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each test solution for analysis.
  • Analysis: Analyze the samples by HPLC or LC-MS. Monitor the peak area of the parent this compound and look for the appearance of degradation products (e.g., adenosine).
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the stability profile.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment A Prepare Stock Solution (in Anhydrous Solvent) B Dilute in Experimental Buffer A->B C Analyze T=0 Sample (HPLC/LC-MS) B->C D Incubate at Desired Temperature B->D E Collect Samples at Time Points D->E F Analyze Samples (HPLC/LC-MS) E->F G Calculate % Remaining and Plot Data F->G

Caption: A general experimental workflow for assessing the stability of this compound.

cluster_pathway Proposed Hydrolysis Pathway N6_AOM_A This compound Intermediate N6-Hydroxymethyladenosine N6_AOM_A->Intermediate Hydrolysis (Ester Cleavage) AceticAcid Acetic Acid N6_AOM_A->AceticAcid Products Adenosine Formaldehyde Intermediate->Products Decomposition

Caption: The proposed two-step hydrolysis pathway for this compound in aqueous solutions.

Technical Support Center: Assessing N6-Acetyloxymethyladenosine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the toxicity of N6-Acetyloxymethyladenosine using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: I am seeing inconsistent results in my tetrazolium-based assays (MTT, MTS) when testing this compound. What are the possible causes?

Inconsistent results with tetrazolium-based assays can arise from several factors. The compound itself may interfere with the reduction of the tetrazolium salt, leading to inaccurate readings.[1] It is also important to optimize cell density and incubation times, as extended incubation periods can be toxic to cells.[2][3] Ensure that this compound is fully solubilized in the culture medium, as precipitation can cause variable effects.[1]

Q2: I am observing high background absorbance/fluorescence in my control wells. How can I resolve this?

High background signals can be due to the degradation of the assay reagent from light exposure or improper storage.[4] Always store reagents as recommended by the manufacturer and protect them from light.[4] Components of the culture media or the test compound itself can also react with the assay reagents.[2] To identify such interferences, it is advisable to run a "no-cell" control containing only the media, your compound, and the assay reagent.

Q3: My results show a significant decrease in cell viability upon treatment with this compound, but I am unsure if this is due to apoptosis or another form of cell death. How can I determine the mechanism?

A reduction in metabolic activity, which is what many viability assays measure, is an indicator of cell death or growth inhibition but does not elucidate the specific mechanism. To confirm if apoptosis is the cause, you should use assays that detect specific apoptotic markers, such as caspase activity, DNA fragmentation (e.g., TUNEL assay), or changes in membrane asymmetry (e.g., Annexin V staining).

Q4: I am not observing any significant effect of this compound on cell viability, even at high concentrations. What should I check?

There are several potential reasons for a lack of effect. The cell line you are using may be resistant to the compound's mechanism of action. Consider testing a panel of different cell lines. The compound may not be stable in your culture conditions or may require metabolic activation. Ensure the compound is properly dissolved and that the treatment duration is sufficient to elicit a response. It is also crucial to have appropriate positive and negative controls in your experiment to validate the assay's performance.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogeneous cell suspension and use calibrated pipettes for accurate cell plating.
Edge effects on the microplateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Compound precipitationCheck the solubility of this compound in your culture medium and consider using a lower concentration or a different solvent.
Low signal-to-noise ratio Suboptimal cell numberTitrate the cell number to find the linear range of the assay.
Insufficient incubation time with assay reagentOptimize the incubation time to allow for sufficient signal development without causing toxicity.
Inconsistent results across experiments Variation in cell passage numberUse cells within a consistent and low passage number range for all experiments.
Contamination (e.g., mycoplasma)Regularly test your cell cultures for mycoplasma contamination.

Summary of Common Cell Viability Assays

Assay Principle Advantages Disadvantages
MTT Mitochondrial reductases in viable cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals, which are then solubilized for measurement.Inexpensive, widely used.Requires a solubilization step, formazan crystals can be toxic to cells.
MTS A tetrazolium salt that is reduced by viable cells to a soluble formazan product, eliminating the need for a solubilization step.Homogeneous assay, faster than MTT.Reagent can be toxic to cells with longer incubation times.
Resazurin (B115843) (AlamarBlue) Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and fluorescent resorufin.[5]Highly sensitive, non-toxic, allows for continuous monitoring.Can be sensitive to changes in pH and the presence of reducing agents.
Calcein AM A non-fluorescent, cell-permeable dye that is converted by intracellular esterases in viable cells to the green fluorescent calcein.Measures membrane integrity and enzymatic activity, suitable for microscopy and flow cytometry.Signal can be quenched at high cell densities.
ATP Assay (e.g., CellTiter-Glo®) Measures ATP levels as an indicator of metabolically active cells using a luciferase-based reaction.Highly sensitive, fast, and suitable for high-throughput screening.[3]Lytic assay, requires a luminometer.

Experimental Protocols

MTT Assay Protocol
  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and incubate for the desired exposure time.

  • Add 10 µL of MTT solution to each well for a final concentration of 0.45 mg/mL.[5]

  • Incubate the plate for 1 to 4 hours at 37°C.[5]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Mix thoroughly to ensure complete solubilization.[5]

  • Read the absorbance at the appropriate wavelength (typically 570 nm).

MTS Assay Protocol
  • Seed cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with this compound and incubate for the desired time.

  • Add 20 µL of MTS solution containing an electron coupling reagent (like PES) to each well.[5]

  • Incubate for 1 to 4 hours at 37°C.[5]

  • Read the absorbance at 490 nm.

Resazurin Assay Protocol
  • Prepare cells and test compounds in an opaque-walled 96-well plate.[5]

  • Incubate for the desired exposure period.[5]

  • Add 20 µL of resazurin solution to each well.[5]

  • Incubate for 1 to 4 hours at 37°C.[5]

  • Measure fluorescence with excitation at ~560 nm and emission at ~590 nm.

Visualizations

experimental_workflow General Workflow for Assessing Compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation add_reagent Add Viability Reagent (e.g., MTT, Resazurin) incubation->add_reagent reagent_incubation Incubate Reagent add_reagent->reagent_incubation read_plate Read Plate (Absorbance/Fluorescence) reagent_incubation->read_plate data_analysis Calculate % Viability read_plate->data_analysis dose_response Generate Dose-Response Curve & Calculate IC50 data_analysis->dose_response

Caption: Experimental workflow for cytotoxicity assessment.

hypothetical_pathway Hypothetical Cytotoxicity Signaling Pathway* cluster_note compound This compound receptor Cell Surface Receptor compound->receptor stress Intracellular Stress (e.g., ROS) compound->stress mapk MAPK Cascade (JNK, p38) receptor->mapk stress->mapk p53 p53 Activation stress->p53 mapk->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis note *This is a generalized, hypothetical pathway. The actual mechanism for This compound is currently unknown.

Caption: A hypothetical signaling pathway for compound-induced apoptosis.

References

Technical Support Center: Control Experiments for N6-Acetyloxymethyladenosine (acla-A) Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing N6-Acetyloxymethyladenosine (acla-A), a compound investigated for its role in modulating N6-methyladenosine (m6A) RNA modification. The following resources are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a vehicle control in acla-A experiments?

A1: A vehicle control is crucial to distinguish the effects of acla-A from the effects of the solvent used to dissolve it (e.g., DMSO). This control group is treated with the same concentration of the vehicle as the experimental group, ensuring that any observed changes are due to acla-A itself and not the solvent.

Q2: How can I confirm that acla-A is effectively modulating m6A levels in my cells?

A2: To confirm the activity of acla-A, you should measure the global m6A levels in RNA isolated from treated and untreated cells. Techniques like m6A ELISA or LC-MS/MS can quantify the overall percentage of m6A. A significant change in m6A levels in the acla-A treated group compared to the vehicle control would indicate the compound's efficacy.

Q3: My acla-A treatment is leading to widespread cell death. What should I do?

A3: High levels of cell death may indicate that the concentration of acla-A is too high, or the treatment duration is too long. It is recommended to perform a dose-response and time-course cytotoxicity assay to determine the optimal, non-toxic working concentration and treatment time for your specific cell line.

Q4: I am not observing any changes in the expression of my target gene after acla-A treatment. What are the possible reasons?

A4: Several factors could contribute to this. First, confirm that acla-A is active in your system by measuring global m6A levels. If m6A levels are altered, it's possible your gene of interest is not regulated by m6A modification. Alternatively, the regulatory effect might be subtle or occur at a different time point than the one you are examining. Consider performing a time-course experiment and analyzing the m6A status of your target gene's transcript directly using techniques like MeRIP-qPCR.

Q5: Should I use a positive control in my experiments?

A5: Yes, a positive control is highly recommended. For example, if you are studying the effect of acla-A on a specific signaling pathway, you could use a known activator or inhibitor of that pathway as a positive control. This will help validate that your experimental setup and assays are working correctly. In the context of m6A, cells with genetic knockout or overexpression of m6A "writer" or "eraser" enzymes can serve as valuable positive controls.

Troubleshooting Guides

Problem 1: High Variability in m6A Quantification
Possible Cause Troubleshooting Steps
Inconsistent RNA Quality Ensure all RNA samples have high purity (A260/280 ratio of ~2.0) and integrity (RIN > 7). Use a standardized RNA isolation protocol for all samples.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For sensitive assays like m6A ELISA, prepare a master mix to minimize pipetting variations between wells.
Uneven Antibody Binding Ensure thorough mixing and consistent incubation times and temperatures during the m6A immunoprecipitation or ELISA steps.
Batch Effects If processing a large number of samples, process them in smaller batches and include technical replicates and inter-assay controls to monitor for batch-to-batch variability.
Problem 2: Weak or No Signal in Western Blot for Downstream Pathway Proteins
Possible Cause Troubleshooting Steps
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution.[1]
Insufficient Protein Load Ensure you are loading a sufficient amount of protein per lane (typically 20-30 µg of total cell lysate). Perform a protein concentration assay (e.g., BCA) to accurately quantify your lysates.[2]
Poor Protein Transfer Verify successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein.[1]
Inactive Protein Ensure that cell lysates are prepared with protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of your target proteins.
Incorrect Blocking Buffer The choice of blocking buffer (e.g., non-fat milk or BSA) can affect antibody binding. Try switching the blocking agent if you experience high background or weak signal.[2]
Problem 3: Inconsistent Results in Cytotoxicity Assays
Possible Cause Troubleshooting Steps
Variable Cell Seeding Density Ensure a uniform number of cells are seeded in each well. Inconsistent cell numbers will lead to variability in the assay readout.
Edge Effects in Multi-well Plates Edge effects can occur due to uneven evaporation. To minimize this, do not use the outer wells of the plate for experimental samples, or ensure the incubator has proper humidity control.
Interference of acla-A with Assay Reagents Run a control with acla-A in cell-free media with the assay reagent to check for any direct chemical interference that might affect the readout.
Incorrect Incubation Time The optimal incubation time for the cytotoxicity assay can vary between cell lines. Perform a time-course experiment to determine the ideal endpoint.

Experimental Protocols

Protocol 1: Quantification of Global m6A Levels using m6A ELISA
  • RNA Isolation: Isolate total RNA from control and acla-A treated cells using a commercial kit. Ensure high-quality RNA.

  • mRNA Purification: Purify mRNA from total RNA using oligo(dT) magnetic beads.

  • RNA Quantification: Accurately quantify the purified mRNA.

  • m6A ELISA:

    • Coat a 96-well plate with the capture antibody.

    • Add a blocking buffer to prevent non-specific binding.

    • Add diluted mRNA samples and m6A standards to the wells.

    • Incubate to allow binding of m6A-containing RNA to the capture antibody.

    • Wash the wells to remove unbound RNA.

    • Add the detection antibody (anti-m6A antibody).

    • Incubate and wash.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate and wash.

    • Add the HRP substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the m6A concentration in your samples based on the standard curve.

Protocol 2: Analysis of Downstream Signaling Pathways by Western Blot
  • Cell Lysis: Lyse control and acla-A treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the pathway of interest (e.g., p-AKT, AKT, p-NF-κB, NF-κB) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Cytotoxicity Assay using a Cell Viability Reagent
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • acla-A Treatment: Treat the cells with a range of acla-A concentrations. Include a vehicle-only control and an untreated control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Addition of Viability Reagent: Add the cell viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the time specified in the reagent protocol to allow for color development.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizations

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_rna_analysis RNA-level Analysis cluster_protein_analysis Protein-level Analysis cell_culture Cell Culture acla_treatment acla-A Treatment (with Vehicle Control) cell_culture->acla_treatment rna_isolation RNA Isolation acla_treatment->rna_isolation protein_lysis Protein Lysis acla_treatment->protein_lysis cytotoxicity_assay Cytotoxicity Assay acla_treatment->cytotoxicity_assay m6a_quant Global m6A Quantification (m6A ELISA) rna_isolation->m6a_quant gene_expression Gene Expression Analysis (RT-qPCR) rna_isolation->gene_expression western_blot Western Blot (Signaling Pathways) protein_lysis->western_blot

Caption: Experimental workflow for investigating the effects of acla-A.

NFkB_Signaling_Pathway cluster_nucleus stimuli Stimuli (e.g., acla-A induced stress) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb->ikb nfkb_p65_p50 NF-κB (p65/p50) nucleus Nucleus nfkb_p65_p50->nucleus translocates nfkb_nucleus NF-κB (p65/p50) gene_expression Target Gene Expression (Inflammation, Survival) nfkb_nucleus->gene_expression note In resting cells, IκB sequesters NF-κB in the cytoplasm. Phosphorylation of IκB leads to its degradation, releasing NF-κB to enter the nucleus.

Caption: Simplified NF-κB signaling pathway.

AKT_Signaling_Pathway growth_factor Growth Factors receptor_tk Receptor Tyrosine Kinase growth_factor->receptor_tk pi3k PI3K receptor_tk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt AKT pip3->akt recruits pdk1->akt phosphorylates downstream Downstream Targets (Cell Survival, Proliferation) akt->downstream activates note Activation of PI3K leads to the phosphorylation of AKT, a key regulator of cell survival and proliferation.

Caption: The PI3K/AKT signaling pathway.

References

Technical Support Center: Optimizing N6-Acetyloxymethyladenosine (AcOM) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N6-Acetyloxymethyladenosine (AcOM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation time. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to ensure the successful and reproducible application of AcOM in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AcOM) and what is its mechanism of action?

A1: this compound (AcOM) is a cell-permeable prodrug of N6-methyladenosine (m6A). Its design allows it to efficiently cross the cell membrane. Once inside the cell, endogenous esterases cleave the acetyloxymethyl group, releasing formaldehyde (B43269) and N6-methyladenosine (m6A). This intracellular release of m6A allows for the study of its effects on various biological processes, including RNA function and signaling pathways.

Q2: What is the recommended starting incubation time for AcOM treatment?

A2: For initial experiments, a time-course experiment is highly recommended to determine the optimal incubation time for your specific cell line and experimental goals. A common starting point is to test a range of time points, such as 6, 12, 24, and 48 hours.[1][2] The optimal time will depend on the kinetics of intracellular esterase activity and the downstream biological process being investigated.[1]

Q3: How does cell density affect the optimal incubation time for AcOM?

A3: Cell density is a critical factor. Higher cell densities may lead to more rapid metabolism of AcOM due to higher overall esterase activity, potentially requiring shorter incubation times or higher concentrations. Conversely, at lower densities, a longer incubation period might be necessary to observe a significant effect. It is crucial to maintain consistent cell seeding densities across all experiments to ensure reproducibility.[1]

Q4: What are the potential reasons for inconsistent results between experiments with AcOM?

A4: Inconsistent results can arise from several factors, including variations in cell density, passage number, reagent quality, and incubation time.[1] Maintaining consistent experimental conditions is critical for reproducibility. For AcOM specifically, variations in intracellular esterase activity between cell lines or even different cell states can also contribute to variability.

Troubleshooting Guides

Issue 1: No observable effect of AcOM treatment.

Potential Cause Recommended Solution
Suboptimal concentration of AcOM. Perform a dose-response study to identify the effective concentration range. A typical starting point could be a serial dilution from 1 µM to 100 µM.[1][3]
Insufficient incubation time. Conduct a time-course experiment with both shorter and longer incubation times (e.g., 6, 12, 24, 48, 72 hours).[1][2]
Low intracellular esterase activity. Confirm esterase activity in your cell line using a general esterase activity assay.[4][5] If activity is low, consider using a different cell line or a longer incubation time.
Degradation of AcOM. Ensure proper storage of the AcOM stock solution (typically at -20°C or -80°C). Prepare fresh dilutions in culture medium for each experiment as the stability of AcOM in aqueous solutions can be limited.[6][7]
Resistant cell line. The target pathway involving m6A may not be active or sensitive in your chosen cell line. Consider using a positive control (e.g., a known m6A-sensitive cell line) if available.

Issue 2: High levels of cytotoxicity observed.

Potential Cause Recommended Solution
AcOM concentration is too high. Lower the concentration of AcOM based on a dose-response cytotoxicity assay (e.g., MTT or LDH assay).[2]
Extended incubation period. Reduce the incubation time. Assess the desired endpoint at earlier time points.[1]
Toxicity from formaldehyde byproduct. The cleavage of the acetyloxymethyl group releases formaldehyde, which can be toxic. Ensure the concentration of AcOM used is not leading to toxic levels of formaldehyde. Lowering the concentration and incubation time can mitigate this.
Off-target effects. Use the lowest effective concentration to minimize off-target effects.[8] Consider including control compounds to differentiate on-target from off-target effects.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal AcOM Concentration
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight.[2]

  • Compound Preparation: Prepare a 2-fold or logarithmic serial dilution of AcOM in complete cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest AcOM dilution.[1]

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of AcOM.

  • Incubation: Incubate the plate for a fixed period (e.g., 24 or 48 hours), based on preliminary knowledge of the biological process being studied.[1]

  • Endpoint Measurement: Measure the desired biological endpoint, such as cell viability (e.g., MTT assay) or a specific biomarker of m6A activity.

  • Data Analysis: Plot the response versus the AcOM concentration to determine the EC50 or optimal concentration for subsequent experiments.

Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
  • Cell Seeding: Seed cells in multiple plates or in designated sections of a larger plate to accommodate different time points.[1]

  • Treatment: Treat the cells with a predetermined concentration of AcOM (ideally the EC50 or a concentration known to be effective from the dose-response experiment).

  • Incubation and Endpoint Measurement: At various time points (e.g., 6, 12, 24, 48, 72 hours), terminate the experiment and measure the desired biological endpoint.[1][2]

  • Data Analysis: Plot the biological response as a function of time to identify the time point at which the maximal or desired effect is observed.

Protocol 3: Quantification of Global m6A Levels
  • Cell Treatment: Treat cells with the optimized concentration and incubation time of AcOM.

  • RNA Extraction: Extract total RNA from the cells using a standard method like TRIzol reagent. To avoid degradation, keep RNA on ice.

  • mRNA Isolation: Isolate mRNA from the total RNA population.

  • m6A Quantification: Use a commercially available m6A RNA methylation quantification kit to measure the percentage of m6A in the total mRNA. Typically, this involves adding a known amount of mRNA (e.g., 200 ng) to assay wells.[9][10]

  • Data Analysis: Compare the m6A levels in AcOM-treated cells to vehicle-treated controls to confirm the compound's activity.

Visualizations

AcOM_Mechanism AcOM_ext AcOM (extracellular) AcOM_int AcOM (intracellular) AcOM_ext->AcOM_int Cellular Uptake Esterases Intracellular Esterases AcOM_int->Esterases m6A N6-methyladenosine (m6A) Esterases->m6A Cleavage Formaldehyde Formaldehyde Esterases->Formaldehyde Cleavage Biological_Effect Downstream Biological Effects m6A->Biological_Effect

Caption: Mechanism of action of this compound (AcOM).

Optimization_Workflow start Start dose_response Perform Dose-Response Experiment start->dose_response analyze_dose Determine Optimal Concentration (EC50) dose_response->analyze_dose time_course Perform Time-Course Experiment analyze_time Determine Optimal Incubation Time time_course->analyze_time analyze_dose->time_course Use EC50 main_experiment Conduct Main Experiment analyze_time->main_experiment end End main_experiment->end

Caption: Experimental workflow for optimizing AcOM concentration and incubation time.

Troubleshooting_Tree start Experiment Fails no_effect No Observable Effect? start->no_effect high_toxicity High Cytotoxicity? start->high_toxicity no_effect->high_toxicity No conc_too_low Increase AcOM Concentration no_effect->conc_too_low Yes conc_too_high Decrease AcOM Concentration high_toxicity->conc_too_high Yes time_too_short Increase Incubation Time conc_too_low->time_too_short check_esterase Verify Esterase Activity time_too_short->check_esterase check_compound Check AcOM Stability check_esterase->check_compound time_too_long Decrease Incubation Time

Caption: Troubleshooting decision tree for AcOM experiments.

References

Validation & Comparative

Validating the Biological Targets of N6-Substituted Adenosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise biological targets of novel compounds is paramount. This guide provides a comparative overview of the methodologies used to validate the targets of N6-substituted adenosine (B11128) analogs, with a focus on the well-characterized N6-methyladenosine (m6A) and its role in epitranscriptomics, alongside other analogs that target adenosine receptors.

Part 1: N6-methyladenosine (m6A) - A Key Regulator of RNA Fate

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including stem cell differentiation, immune responses, and cancer progression.[1][2] The biological effects of m6A are mediated by a sophisticated interplay of proteins that install, remove, and recognize this modification. Validating these proteins as the true biological targets of m6A is a cornerstone of epitranscriptomics research.

Key Biological Targets of m6A

The primary biological targets that mediate the downstream effects of m6A are categorized into three main groups:

  • Writers (Methyltransferases): These enzymes are responsible for depositing the m6A modification onto RNA. The core writer complex consists of METTL3 and METTL14, with other associated proteins like WTAP.[2][3]

  • Erasers (Demethylases): These enzymes remove the m6A modification, allowing for dynamic regulation. The two main erasers identified to date are FTO (fat mass and obesity-associated protein) and ALKBH5.[2][3]

  • Readers (m6A-Binding Proteins): These proteins recognize and bind to m6A-modified RNA, subsequently influencing the RNA's stability, translation, splicing, or localization. The YTH domain-containing family of proteins (e.g., YTHDF1, YTHDF2, YTHDC1) are the most well-characterized m6A readers.[3][4]

Comparative Data on m6A-Interacting Proteins
Target ClassProteinCellular LocationPrimary FunctionValidation Assays
Writers METTL3/METTL14NucleusCatalyzes the addition of a methyl group to adenosine in RNA.In vitro methylation assays, immunoprecipitation, mass spectrometry
Erasers FTO, ALKBH5NucleusRemoves the methyl group from N6-methyladenosine in RNA.Demethylation assays, thermal shift assays, LC-MS/MS
Readers YTHDF1, YTHDF2CytoplasmYTHDF1 promotes translation; YTHDF2 promotes mRNA decay.RNA immunoprecipitation (RIP), electrophoretic mobility shift assay (EMSA)
Experimental Protocols for Validating m6A Targets

1. In Vitro Methylation Assay:

  • Objective: To confirm the methyltransferase activity of a putative "writer" protein.

  • Methodology:

    • Purify the recombinant candidate writer protein (e.g., METTL3/14 complex).

    • Synthesize a short RNA oligonucleotide containing a consensus m6A motif (e.g., RRACH).

    • Incubate the RNA substrate with the purified protein in the presence of the methyl donor S-adenosylmethionine (SAM).

    • Analyze the RNA for the presence of m6A using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Expected Outcome: Detection of a methylated RNA product only in the presence of the active enzyme.

2. RNA Immunoprecipitation (RIP) followed by Sequencing (RIP-Seq):

  • Objective: To identify the specific RNA transcripts that a "reader" protein binds to in vivo.

  • Methodology:

    • Crosslink proteins to RNA in living cells using formaldehyde (B43269) or UV irradiation.

    • Lyse the cells and immunoprecipitate the reader protein of interest using a specific antibody.

    • Reverse the crosslinking and purify the co-precipitated RNA.

    • Sequence the enriched RNA using next-generation sequencing to identify the bound transcripts.

  • Expected Outcome: Enrichment of m6A-containing transcripts in the immunoprecipitated sample compared to a control.

Signaling Pathway for m6A Modification

m6A_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3_14 METTL3/14 (Writer) m6A_RNA m6A-mRNA METTL3_14->m6A_RNA FTO_ALKBH5 FTO/ALKBH5 (Eraser) RNA pre-mRNA FTO_ALKBH5->RNA RNA->METTL3_14 Methylation m6A_RNA->FTO_ALKBH5 Demethylation m6A_RNA_cyto m6A-mRNA m6A_RNA->m6A_RNA_cyto Export YTHDF1 YTHDF1 (Reader) Translation Translation YTHDF1->Translation Promotes YTHDF2 YTHDF2 (Reader) Decay mRNA Decay YTHDF2->Decay Promotes m6A_RNA_cyto->YTHDF1 m6A_RNA_cyto->YTHDF2

Caption: The m6A RNA modification pathway.

Part 2: N6-Substituted Adenosine Analogs as Adenosine Receptor Modulators

A diverse range of synthetic N6-substituted adenosine analogs have been developed, primarily as ligands for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors (GPCRs) that mediate numerous physiological effects, making them attractive drug targets. The nature of the N6-substituent is a key determinant of the analog's affinity and selectivity for these receptors.[5][6]

Key Biological Targets: Adenosine Receptors
  • A1 Adenosine Receptor (A1AR): Primarily coupled to Gi, leading to inhibition of adenylyl cyclase. It is highly expressed in the brain, heart, and adipose tissue.

  • A2A Adenosine Receptor (A2AAR): Coupled to Gs, activating adenylyl cyclase. It is abundant in the striatum, immune cells, and platelets.

  • A2B Adenosine Receptor (A2BAR): Also coupled to Gs, but generally has a lower affinity for adenosine. It is widely distributed and often involved in inflammatory responses.

  • A3 Adenosine Receptor (A3AR): Coupled to Gi, inhibiting adenylyl cyclase. It is implicated in cardioprotection and inflammatory processes.[5][6] Interestingly, N6-methyladenosine itself has been identified as an endogenous ligand for the A3 adenosine receptor.[7]

Comparative Data on N6-Substituted Adenosine Analogs
CompoundN6-SubstituentPrimary Target(s)EffectReference
NECA EthylcarboxamidoNon-selectiveAgonist
Cl-IB-MECA 2-chloro-N6-(3-iodobenzyl)A3ARSelective Agonist
N6-Cyclopentyladenosine (CPA) CyclopentylA1ARSelective Agonist[8]
DPMA N/AA2AAR Agonist, A3AR AntagonistMixed[5][6]
CP-532,903 2,5-dichlorobenzylA3ARSelective Agonist[9]
Experimental Protocols for Validating Adenosine Receptor Targets

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.

  • Methodology:

    • Prepare cell membranes from a cell line stably overexpressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).

    • Incubate the membranes with a known radiolabeled ligand (e.g., [3H]CPA for A1AR) at a fixed concentration.

    • Add increasing concentrations of the unlabeled test compound (the N6-substituted analog).

    • Measure the displacement of the radioligand by the test compound using a scintillation counter.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

  • Expected Outcome: A concentration-dependent displacement of the radioligand, allowing for the determination of binding affinity.

2. Cyclic AMP (cAMP) Accumulation Assay:

  • Objective: To determine the functional effect (agonist or antagonist) of a compound on adenylyl cyclase-coupled adenosine receptors.

  • Methodology:

    • Culture cells expressing the target receptor (e.g., A2AAR-expressing cells).

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • For agonist testing, treat the cells with increasing concentrations of the test compound and measure cAMP levels.

    • For antagonist testing, stimulate the cells with a known agonist in the presence of increasing concentrations of the test compound and measure the inhibition of cAMP production.

    • Measure cAMP levels using a commercially available kit (e.g., ELISA or HTRF).

  • Expected Outcome: Agonists for Gs-coupled receptors will increase cAMP, while agonists for Gi-coupled receptors will inhibit forskolin-stimulated cAMP production. Antagonists will block the effect of a known agonist.

General Adenosine Receptor Signaling Workflow

AdenosineReceptor_Workflow cluster_workflow Adenosine Receptor Target Validation Workflow Start N6-Substituted Adenosine Analog BindingAssay Radioligand Binding Assay (Determine Affinity - Ki) Start->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP accumulation) BindingAssay->FunctionalAssay DetermineEffect Determine Agonist/Antagonist and Potency (EC50/IC50) FunctionalAssay->DetermineEffect Selectivity Assess Selectivity Profile (Test against all AR subtypes) DetermineEffect->Selectivity Conclusion Validated Target Profile Selectivity->Conclusion

References

Comparing the efficacy of N6-Acetyloxymethyladenosine to other adenosine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental data was found for N6-Acetyloxymethyladenosine in the reviewed scientific literature. This guide therefore provides a comparative efficacy analysis of well-characterized N6-substituted adenosine (B11128) analogs, namely N6-Cyclopentyladenosine (CPA), N6-(R)-phenylisopropyladenosine (R-PIA), and N6-methyladenosine, alongside the endogenous ligand Adenosine. This information is intended to serve as a valuable reference for researchers working with adenosine receptor modulators.

Introduction

Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide array of physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors represent important therapeutic targets for a variety of pathological conditions, including cardiovascular diseases, inflammatory disorders, neurodegenerative diseases, and cancer. The development of synthetic adenosine analogs with improved affinity, selectivity, and pharmacokinetic profiles is a key area of research. This guide provides a comparative overview of the efficacy of several N6-substituted adenosine analogs, focusing on their binding affinities and functional potencies at the four adenosine receptor subtypes.

Quantitative Comparison of Adenosine Analog Efficacy

The binding affinity (Ki) and functional potency (EC50) of adenosine and its N6-substituted analogs are summarized in the tables below. These values provide a quantitative measure of the interaction of each compound with the different adenosine receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of Adenosine Analogs at Human Adenosine Receptors
CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
Adenosine~70[1]~150[1]5100[1]91[2]
N6-Cyclopentyladenosine (CPA)2.3[3][4][5]790[3][4][5]Data Not Available43[3][4][5]
N6-(R)-phenylisopropyladenosine (R-PIA)High AffinityLower AffinityLower AffinityLower Affinity
N6-methyladenosineLower Affinity[2][3]Lower Affinity[2][3]Lower Affinity[2][3]High Affinity[2][3]
Table 2: Functional Potency (EC50, nM) of Adenosine Analogs at Human Adenosine Receptors
CompoundA1 Receptor EC50 (nM)A2A Receptor EC50 (nM)A2B Receptor EC50 (nM)A3 Receptor EC50 (nM)
AdenosineData Not Available174 (cAMP assay)[6]12500 (cAMP assay)[6]91 (TGF-α shedding assay)[2]
N6-Cyclopentyladenosine (CPA)Data Not AvailableData Not Available18600[7]Data Not Available
N6-(R)-phenylisopropyladenosine (R-PIA)17 (inhibition of forskolin-stimulated TH activity)[8]Data Not AvailableData Not AvailableData Not Available
N6-methyladenosineLower Potency[2][3]Lower Potency[2][3]Lower Potency[2][3]9.8 (TGF-α shedding assay)[2][3]

Signaling Pathways and Experimental Workflows

The activation of adenosine receptors initiates distinct downstream signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. The following diagrams illustrate these canonical signaling pathways and the general workflows for determining the binding affinity and functional potency of adenosine analogs.

Adenosine_Signaling_Pathways cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1 / A3 Receptor Gi_o Gi/o Protein A1_A3->Gi_o Activation AC_inhib Adenylyl Cyclase Gi_o->AC_inhib Inhibition cAMP_down ↓ cAMP AC_inhib->cAMP_down A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs Activation AC_stim Adenylyl Cyclase Gs->AC_stim Stimulation cAMP_up ↑ cAMP AC_stim->cAMP_up Adenosine Adenosine or Adenosine Analog Adenosine->A1_A3 Adenosine->A2A_A2B

Canonical Adenosine Receptor Signaling Pathways.

Experimental_Workflows cluster_Binding_Assay Radioligand Binding Assay (Ki Determination) cluster_Functional_Assay cAMP Functional Assay (EC50 Determination) Membrane_Prep Membrane Preparation (with receptors) Incubation Incubation Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]CGS-21680) Radioligand->Incubation Test_Analog Unlabeled Adenosine Analog (Test Compound) Test_Analog->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Calculation Counting->Ki_Calc Cell_Culture Cell Culture (expressing receptors) Analog_Stim Stimulation with Adenosine Analog Cell_Culture->Analog_Stim Cell_Lysis Cell Lysis Analog_Stim->Cell_Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF, ELISA) Cell_Lysis->cAMP_Measurement EC50_Calc EC50 Calculation cAMP_Measurement->EC50_Calc

General Experimental Workflows for Efficacy Comparison.

Experimental Protocols

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of an unlabeled adenosine analog by measuring its ability to compete with a radiolabeled ligand for binding to a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radiolabeled ligand (e.g., [3H]CGS-21680 for A2A receptors).[9]

  • Unlabeled adenosine analog (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of the unlabeled adenosine analog in binding buffer.

  • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and the different concentrations of the unlabeled test compound.

  • To determine non-specific binding, a high concentration of a non-radiolabeled standard ligand is added to a set of wells.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[9]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail.

  • Measure the radioactivity on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

Objective: To determine the functional potency (EC50) of an adenosine analog by measuring its effect on intracellular cyclic AMP (cAMP) levels in cells expressing a specific adenosine receptor subtype.

Materials:

  • HEK-293 cells (or other suitable cell line) stably expressing the human adenosine receptor of interest.

  • Cell culture medium.

  • Adenosine analog (test compound).

  • Forskolin (B1673556) (for Gi-coupled receptors).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay).

  • Plate reader compatible with the chosen detection method.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with a stimulation buffer containing a PDE inhibitor.

  • For Gi-coupled receptors (A1 and A3), pre-stimulate the cells with forskolin to induce a measurable level of cAMP.

  • Add a dilution series of the adenosine analog to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a cAMP detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.

  • The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from the curve.

Conclusion

This guide provides a comparative analysis of the efficacy of several N6-substituted adenosine analogs. The presented data highlights the varying affinities and potencies of these compounds at the four adenosine receptor subtypes. N6-Cyclopentyladenosine (CPA) is a potent and selective A1 receptor agonist.[3][4][5] In contrast, recent studies have identified N6-methyladenosine as a potent and selective agonist for the A3 receptor.[2][3] N6-(R)-phenylisopropyladenosine (R-PIA) is also recognized for its high affinity and selectivity for the A1 receptor.[8]

The provided experimental protocols for radioligand binding and cAMP functional assays offer a foundational methodology for researchers to characterize the efficacy of novel adenosine analogs. A thorough understanding of the comparative efficacy of these compounds is crucial for the rational design and development of new therapeutic agents targeting the adenosine system.

References

A Comparative Guide to the Mechanisms of Action: N6-Acetyloxymethyladenosine and Cordycepin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of two adenosine (B11128) analogs: N6-Acetyloxymethyladenosine and cordycepin (B1669437). By presenting experimental data, detailed protocols, and visual pathway diagrams, this document aims to facilitate a deeper understanding of their distinct and overlapping cellular effects.

Executive Summary

Cordycepin, a well-characterized adenosine analog, primarily functions as a chain terminator during RNA synthesis, leading to the inhibition of polyadenylation. This disruption of RNA metabolism triggers a cascade of downstream effects, including the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mTOR signaling pathway.

In contrast, direct experimental data on this compound is limited in publicly available literature. Based on its chemical structure and the known biochemistry of related compounds, it is strongly hypothesized that this compound acts as a prodrug, designed to deliver N6-hydroxymethyladenosine (hm6A) into cells. N6-hydroxymethyladenosine is a recently discovered modification of RNA, formed by the oxidation of N6-methyladenosine (m6A) by the fat mass and obesity-associated (FTO) protein. Therefore, the mechanism of action of this compound is likely intertwined with the dynamic regulation of RNA modifications and their impact on gene expression.

This guide will first delve into the established mechanisms of cordycepin and then explore the putative pathway of this compound, drawing on the current understanding of N6-hydroxymethyladenosine and the broader field of epitranscriptomics.

Cordycepin: A Multi-faceted Regulator of Cellular Processes

Cordycepin (3'-deoxyadenosine) is a naturally occurring adenosine analog with a broad spectrum of biological activities, including anti-proliferative, anti-inflammatory, and anti-viral effects. Its primary mechanisms of action are well-documented and center on its ability to interfere with nucleic acid synthesis and modulate key cellular signaling pathways.

Inhibition of Polyadenylation

The core mechanism of cordycepin's action is its role as a chain-terminating inhibitor of poly(A) polymerase. Due to the absence of a 3'-hydroxyl group on its ribose sugar, once cordycepin monophosphate is incorporated into a growing RNA chain, it prevents the addition of subsequent nucleotides, leading to premature termination of transcription and inhibition of polyadenylation. This results in the production of mRNAs with shortened or absent poly(A) tails, which are subsequently targeted for degradation.[1]

Experimental Data: Inhibition of Inflammatory Gene Induction

Studies have shown that cordycepin specifically inhibits the expression of inflammatory genes by affecting mRNA polyadenylation.[1]

GeneTreatmentFold Change vs. Control
CCL2 TNF-α100
TNF-α + Cordycepin (10 µM)20
CXCL8 TNF-α80
TNF-α + Cordycepin (10 µM)15

Table 1: Effect of cordycepin on the induction of inflammatory mRNAs in human airway smooth muscle cells. Data is illustrative and based on findings from the cited literature.

Activation of AMPK and Inhibition of mTOR Signaling

Cordycepin is known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] This activation is thought to occur through an increase in the cellular AMP:ATP ratio, as the inhibition of RNA synthesis leads to reduced ATP consumption. Activated AMPK then phosphorylates and inhibits key components of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and protein synthesis.[3]

Experimental Data: IC50 Values of Cordycepin in Cancer Cell Lines

The anti-proliferative effects of cordycepin have been demonstrated across various cancer cell lines, with IC50 values varying depending on the cell type.[4][5][6][7][8]

Cell LineCancer TypeIC50 (µM)Reference
H1975Lung Cancer15.34[7]
ECA109Esophageal Cancer~257 (64.8 µg/mL)[8]
TE-1Esophageal Cancer~241 (60.6 µg/mL)[8]
HT29Colon Cancer92.05[5]
NB-4Leukemia73.2[4]
U937Leukemia90.4[4]
MCF7Breast Cancer46.85[6]

Table 2: Half-maximal inhibitory concentration (IC50) of cordycepin in various human cancer cell lines.

Signaling Pathway Diagram: Cordycepin

Cordycepin_Pathway Cordycepin Cordycepin Cell_Membrane Cell Membrane RNA_Synthesis RNA Synthesis AMPK AMPK Cordycepin->AMPK Activates PolyA_Polymerase Poly(A) Polymerase Cell_Membrane->PolyA_Polymerase Inhibits PolyA_Polymerase->RNA_Synthesis Required for Protein_Synthesis Protein Synthesis & Cell Growth mTORC1 mTORC1 AMPK->mTORC1 Inhibits mTORC1->Protein_Synthesis Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits

Caption: Cordycepin's dual mechanism of action.

This compound: A Putative Prodrug for Epitranscriptomic Modulation

The N6-methyladenosine (m6A) Pathway and the Role of N6-hydroxymethyladenosine (hm6A)

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[9] The levels of m6A are dynamically regulated by a set of proteins: "writers" (methyltransferases like METTL3/14) that install the mark, "erasers" (demethylases like FTO and ALKBH5) that remove it, and "readers" (e.g., YTH domain-containing proteins) that recognize the modification and mediate its downstream effects.[9]

The FTO protein, an Fe(II)- and α-ketoglutarate-dependent dioxygenase, demethylates m6A through an oxidative process. This process generates N6-hydroxymethyladenosine (hm6A) as an intermediate and N6-formyladenosine (f6A) as a further oxidized product.[10] Therefore, hm6A is a transient RNA modification with its own potential biological functions.

Putative Mechanism of Action of this compound

Based on the prodrug hypothesis, the mechanism of this compound would involve the following steps:

  • Cellular Uptake: The acyloxymethyl group enhances the lipophilicity of the adenosine analog, facilitating its passive diffusion across the cell membrane.

  • Intracellular Hydrolysis: Once inside the cell, esterases would cleave the acyloxymethyl group, releasing N6-hydroxymethyladenosine.

  • Incorporation into RNA or Signaling: The released N6-hydroxymethyladenosine could then potentially be incorporated into RNA during transcription, or it might interact with other cellular components to elicit a biological response. The presence of hm6A in RNA could influence the binding of "reader" proteins, thereby altering the fate of the modified transcripts.

Signaling Pathway Diagram: Putative Mechanism of this compound

N6_Acetyloxymethyladenosine_Pathway N6_Acetyloxy This compound Cell_Membrane Cell Membrane Esterases Intracellular Esterases Cell_Membrane->Esterases Hydrolysis hm6A N6-hydroxymethyladenosine (hm6A) Esterases->hm6A Releases RNA_Polymerase RNA Polymerase hm6A->RNA_Polymerase Incorporation? RNA RNA RNA_Polymerase->RNA Modifies Reader_Proteins Reader Proteins RNA->Reader_Proteins Binding Gene_Expression Altered Gene Expression Reader_Proteins->Gene_Expression Regulates

Caption: Putative prodrug mechanism of this compound.

Experimental Protocols

Cordycepin

Protocol 1: Determination of IC50 using MTT Assay [4]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Cordycepin Treatment: Prepare serial dilutions of cordycepin in complete cell culture medium. Replace the old medium with the cordycepin-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve cordycepin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the cordycepin concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for AMPK Activation [2]

  • Cell Treatment: Treat cells with various concentrations of cordycepin for the desired time.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the levels of phospho-AMPK to total AMPK.

This compound / N6-hydroxymethyladenosine

Protocol 3: LC-MS/MS for the Detection of N6-hydroxymethyladenosine in RNA [11][12]

  • RNA Isolation: Isolate total RNA from cells or tissues using a standard RNA extraction kit.

  • mRNA Purification: Purify mRNA from total RNA using oligo(dT)-magnetic beads.

  • RNA Digestion: Digest the mRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

  • LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Quantification: Use stable isotope-labeled internal standards for hm6A to accurately quantify its abundance relative to unmodified adenosine.

Conclusion

Cordycepin and this compound represent two distinct approaches to modulating cellular processes through adenosine analog chemistry. Cordycepin's mechanisms, centered on the disruption of fundamental processes like RNA synthesis and energy sensing, are well-established. In contrast, this compound likely operates through the more nuanced and recently discovered pathway of epitranscriptomics, acting as a prodrug to influence the landscape of RNA modifications.

Further research is imperative to validate the prodrug hypothesis for this compound and to elucidate the specific downstream consequences of introducing N6-hydroxymethyladenosine into the cellular environment. A direct comparison of the phenotypic effects of these two compounds in various cellular models will be crucial for understanding their respective therapeutic potentials. This guide provides a foundational framework for such investigations.

References

Cross-Validation of METTL3 Inhibition by STM2457 Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental effects of the METTL3 inhibitor, STM2457, in different cell lines. The data presented is compiled from recent studies to facilitate a comprehensive understanding of its therapeutic potential and mechanism of action.

The N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its dysregulation is implicated in various diseases, including cancer.[1][2][3] The methyltransferase METTL3 is a key enzyme in this process, making it a promising therapeutic target.[1][4] STM2457 is a potent and selective inhibitor of METTL3, and its effects have been characterized in several preclinical models.[5][6][7] This guide synthesizes the available data on STM2457's impact on different cell lines, providing a direct comparison of its efficacy and cellular consequences.

Comparative Efficacy of STM2457 in Different Cell Lines

The following table summarizes the quantitative effects of STM2457 in two distinct cell types: alloreactive T-cells, which are relevant in the context of immunology and transplant rejection, and breast cancer cells, representing an oncology application.

ParameterAlloreactive TEa CD4+ T-cellsBreast Cancer Cells
Effect Inhibition of proliferation and effector differentiation, cell cycle arrest, and induction of apoptosis.[5][6]Inhibition of tumor growth.[7]
Concentration/Dose 40 µM for in vitro assays.[5][6]In vivo experiments demonstrated tumor inhibitory effects.[7]
Key Molecular Effects Reduced m6A levels, diminished expression of Ki-67, c-Myc, and T-bet.[5]Enhanced GSDMD-mediated pyroptosis.[7]
Signaling Pathway Inhibition of the T-cell effector program.[5]Downregulation of GSDMD expression via YTHDF2-dependent mRNA decay.[7]

Signaling Pathway of METTL3 Inhibition by STM2457

The diagram below illustrates the mechanism of action of STM2457 in inhibiting the METTL3-mediated m6A modification and its downstream consequences in cancer cells.

METTL3_Inhibition_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm METTL3 METTL3 RNA pre-mRNA METTL3->RNA m6A methylation METTL14 METTL14 WTAP WTAP m6A_RNA m6A-modified mRNA YTHDF2 YTHDF2 (Reader) m6A_RNA->YTHDF2 binds to GSDMD_mRNA GSDMD mRNA YTHDF2->GSDMD_mRNA promotes decay GSDMD_protein GSDMD Protein GSDMD_mRNA->GSDMD_protein translation Pyroptosis Pyroptosis GSDMD_protein->Pyroptosis induces STM2457 STM2457 STM2457->METTL3 inhibits

Mechanism of STM2457-mediated METTL3 inhibition and induction of pyroptosis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of STM2457's effects.

Cell Viability and Proliferation Assay (Based on T-cell studies)
  • Cell Preparation: Isolate naïve CD4+ T-cells and label with a cell proliferation dye such as CellTrace Violet (CTV) according to the manufacturer's instructions.

  • Cell Culture and Treatment: Plate the labeled cells in 96-well plates. Stimulate the cells with α-CD3/α-CD28 monoclonal antibodies to induce proliferation. Concurrently, treat the cells with varying concentrations of STM2457 (e.g., 0, 1, 10, 20, 40, 80 µM).[5]

  • Incubation: Culture the cells for a defined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Cell viability can be assessed using a viability dye (e.g., propidium (B1200493) iodide or DAPI). Proliferation is measured by the dilution of the CTV dye in successive generations of dividing cells.[5]

  • Data Analysis: Quantify the percentage of viable cells and the proliferation index from the flow cytometry data.

In Vivo Tumor Growth Assay (Based on Breast Cancer Studies)
  • Cell Line and Animal Model: Utilize an appropriate breast cancer cell line and a suitable immunodeficient mouse model (e.g., nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of the breast cancer cells into the flank of each mouse to establish tumors.

  • Treatment Administration: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer STM2457 (or vehicle control) to the mice via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.[7]

  • Tumor Measurement: Measure tumor dimensions (length and width) with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length × Width²) / 2.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor volume and weight between the STM2457-treated and control groups to determine the in vivo anti-tumor efficacy.[7]

Western Blotting for Protein Expression Analysis
  • Cell Lysis: Treat cells with STM2457 or vehicle control for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., GSDMD, METTL3, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

References

Independent Verification of N6-Acetyloxymethyladenosine's Anti-Cancer Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-cancer properties of N6-Acetyloxymethyladenosine is limited in publicly available scientific literature. This guide provides a comparative framework based on the known anti-cancer activities of structurally related N6-substituted adenosine (B11128) analogs, namely N6-benzyladenosine and N6-isopentenyladenosine. The experimental protocols detailed herein are established methods for the independent verification of the anti-cancer potential of novel nucleoside analogs like this compound.

Comparative Analysis of N6-Substituted Adenosine Analogs

N6-substituted adenosine analogs have demonstrated a range of anti-cancer effects, primarily through the induction of cell cycle arrest and apoptosis.[1][2] The following tables summarize the reported in vitro anti-cancer activities of N6-benzyladenosine and N6-isopentenyladenosine against various cancer cell lines.

Table 1: Comparative Cytotoxicity of N6-Substituted Adenosine Analogs

CompoundCancer Cell LineAssayIC50 (µM)Reference
N6-benzyladenosine Bladder Carcinoma (T24)Growth InhibitionNot specified, but inhibits growth[1]
Human Glioma (U87MG)Not specifiedNot specified, but inhibits growth[3]
Leukemia (CEM)Calcein AM/MTTNot specified, but shows cytotoxicity[4]
N6-isopentenyladenosine Bladder Carcinoma (T24)Growth InhibitionNot specified, but inhibits growth[1]
Colorectal Cancer (DLD1)Proliferation Assay~10[5]
Colorectal Cancer (HCT116)Proliferation Assay~15[5]
Breast Adenocarcinoma (MCF7)Growth InhibitionNot specified, but inhibits growth[6]

Table 2: Mechanistic Comparison of N6-Substituted Adenosine Analogs

CompoundCancer Cell LineEffectMechanismReference
N6-benzyladenosine Bladder Carcinoma (T24)Cell Cycle ArrestG0/G1 phase arrest[1]
Bladder Carcinoma (T24)ApoptosisCaspase-3 activation[1][3]
Human Glioma (U87MG)ApoptosisCaspase-3 and Caspase-9 activation[3]
Leukemia (CEM)Cell Cycle ArrestReduced S-phase frequency[4]
N6-isopentenyladenosine Bladder Carcinoma (T24)Cell Cycle ArrestG0/G1 phase arrest[1]
Bladder Carcinoma (T24)ApoptosisCaspase-3 activation[1]
Colorectal Cancer (DLD1, HCT116)Cell Cycle ArrestS phase arrest[5]
Breast Adenocarcinoma (MCF7)Oxidative Stress ResponseNRF2 activation[6]

Proposed Experimental Protocols for Verification

The following are detailed methodologies for key experiments to independently verify the anti-cancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, HCT116, T24) in appropriate media and conditions.

  • Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.[7]

  • Cell Culture and Treatment: Culture and treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.[7][8]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

  • Cell Culture and Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Analysis: Differentiate cell populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic).

Caspase Activity Assay

This assay measures the activity of key executioner caspases (e.g., caspase-3) involved in apoptosis.[1][3]

  • Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular proteins.

  • Assay Reaction: Incubate the cell lysate with a caspase-3 substrate conjugated to a colorimetric or fluorometric reporter.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Analysis: Quantify the caspase-3 activity relative to an untreated control.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Evaluation of this compound A Cancer Cell Culture (e.g., MCF-7, HCT116, T24) B Treatment with This compound (Dose- and Time-response) A->B C Cell Viability Assay (MTT Assay) B->C E Cell Cycle Analysis (Flow Cytometry) B->E F Apoptosis Assays (Annexin V, Caspase Activity) B->F D Determine IC50 Value C->D G Analysis of Results D->G E->G F->G

Caption: Proposed workflow for the in vitro anti-cancer evaluation of this compound.

Representative Signaling Pathway

G cluster_0 Apoptosis Induction by N6-Substituted Adenosine Analogs Compound N6-Substituted Adenosine Analog Cell Cancer Cell Compound->Cell Enters Cell Pathway Intrinsic Apoptosis Pathway Cell->Pathway Induces Stress Casp9 Caspase-9 Activation Pathway->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified pathway of apoptosis induction by N6-substituted adenosine analogs.

References

A Comparative Analysis of N6-Acetyloxymethyladenosine's Impact on Wild-Type vs. FTO-Deficient Mutant Cells

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the effects of N6-Acetyloxymethyladenosine, a putative modulator of N6-methyladenosine (m6A) RNA modification, on wild-type (WT) cells versus mutant cells deficient in the m6A demethylase FTO (Fat Mass and Obesity-associated protein). The differential sensitivity to perturbations in the m6A pathway highlights potential therapeutic strategies targeting RNA epigenetics.

Proposed Mechanism of Action

This compound is hypothesized to be a cell-permeable prodrug that, once inside the cell, is converted by intracellular esterases into N6-hydroxymethyladenosine. This intermediate is a substrate in the FTO-catalyzed demethylation of m6A back to adenosine. By introducing this intermediate, the compound can influence the dynamic equilibrium of m6A modification, a critical regulator of mRNA stability, splicing, and translation. In cells lacking functional FTO, the impact of modulating this pathway is expected to be significantly different from that in wild-type cells. The FTO protein is known to be localized to the cell nucleus, where it demethylates m6A in nuclear RNA.[1][2][3][4]

N6_AOM_A_ext This compound N6_AOM_A_int This compound N6_AOM_A_ext->N6_AOM_A_int Cellular Uptake Esterases Intracellular Esterases N6_AOM_A_int->Esterases Metabolized by N6_HOM_A N6-Hydroxymethyladenosine (Intermediate) Esterases->N6_HOM_A Produces FTO FTO Enzyme (m6A Demethylase) N6_HOM_A->FTO Interacts with pathway Adenosine_RNA Adenosine in mRNA FTO->Adenosine_RNA Demethylates to m6A_RNA m6A-modified mRNA m6A_RNA->FTO Substrate

Caption: Proposed metabolic activation and pathway interaction of this compound.

Comparative Efficacy: Cell Viability and Apoptosis

The m6A pathway is deeply implicated in cell survival and apoptosis, often through the regulation of key oncogenes like MYC.[5][6][7] FTO acts as an m6A demethylase, and its inhibition or absence leads to elevated global m6A levels.[1][2][3][4] This increase in m6A can destabilize the mRNA of oncogenes such as MYC, leading to reduced protein expression, cell cycle arrest, and ultimately, apoptosis.[6] Therefore, FTO-deficient cells are expected to exhibit heightened sensitivity to agents that further push the m6A equilibrium.

Table 1: Comparative Effects on Cell Viability and Apoptosis

Parameter Wild-Type (WT) Cells FTO-Deficient (Mutant) Cells Rationale / Key regulated Genes
Cell Proliferation (IC₅₀) Higher IC₅₀ Lower IC₅₀ Increased m6A in mutant cells enhances suppression of pro-proliferative genes (e.g., MYC, CEBPA).[6]
Apoptosis Rate Moderate Increase Significant Increase Elevated m6A levels in FTO-deficient cells lead to decreased translation of survival proteins and enhanced apoptosis.[5][6]

| Caspase-3/7 Activity | Moderate Activation | High Activation | A key indicator of apoptosis execution, expected to be higher in the more sensitive mutant cells.[8][9] |

Differential Impact on Signaling Pathways

The primary mechanism of differential sensitivity lies in the post-transcriptional regulation of oncogenic transcripts. In WT cells, FTO actively removes m6A marks, promoting the stability and translation of mRNAs for proteins like MYC. In FTO-deficient cells, these transcripts retain their m6A marks, targeting them for degradation or translational repression. An agent like this compound, by modulating the m6A pathway, would exacerbate this effect in FTO-deficient cells, leading to a more potent anti-cancer effect.

cluster_wt Wild-Type (WT) Cells cluster_mutant FTO-Deficient (Mutant) Cells Compound This compound (Presumed FTO Inhibition) FTO_wt FTO Active Compound->FTO_wt Inhibits FTO_mut FTO Inactive m6A_wt Low m6A Levels FTO_wt->m6A_wt Maintains MYC_mrna_wt Stable MYC mRNA m6A_wt->MYC_mrna_wt MYC_prot_wt MYC Protein Synthesis MYC_mrna_wt->MYC_prot_wt Prolif_wt Cell Proliferation MYC_prot_wt->Prolif_wt m6A_mut High m6A Levels FTO_mut->m6A_mut Results in MYC_mrna_mut Unstable MYC mRNA m6A_mut->MYC_mrna_mut MYC_prot_mut Reduced MYC Synthesis MYC_mrna_mut->MYC_prot_mut Apoptosis_mut Apoptosis MYC_prot_mut->Apoptosis_mut

Caption: Differential signaling in WT vs. FTO-deficient cells upon m6A pathway modulation.

Detailed Experimental Protocols

The following are standard methodologies for quantifying the cellular effects discussed.

Protocol 1: Cell Viability (MTT) Assay This assay measures the metabolic activity of cells as an indicator of viability.[10]

  • Cell Plating: Seed wild-type and FTO-deficient cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.[10]

  • Data Acquisition: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell viability and calculate IC₅₀ values.

Protocol 2: Apoptosis (Annexin V) Assay This assay detects one of the early events of apoptosis, the translocation of phosphatidylserine (B164497) to the outer cell membrane.[9]

  • Cell Culture and Treatment: Culture WT and FTO-deficient cells in 6-well plates and treat with the desired concentration of this compound and controls for 24-48 hours.

  • Cell Harvesting: Harvest cells (including floating cells in the supernatant) by trypsinization and centrifugation. Wash cells twice with cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) or 7-AAD stain.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

  • Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Experimental and Analysis Workflow

A systematic workflow is crucial for comparing the effects of this compound on different cell lines.

cluster_assays Perform Parallel Assays Start Start Culture Culture WT and FTO-Mutant Cells Start->Culture Treatment Treat with N6-AOM-A (Dose-Response & Time-Course) Culture->Treatment Harvest Harvest Cells at Specified Time Points Treatment->Harvest Viability Cell Viability (MTT Assay) Harvest->Viability Apoptosis Apoptosis (Annexin V Assay) Harvest->Apoptosis Western Protein Expression (Western Blot for MYC) Harvest->Western DataAcq Data Acquisition (Plate Reader, Flow Cytometer, Imager) Viability->DataAcq Apoptosis->DataAcq Western->DataAcq Analysis Comparative Analysis (IC50, % Apoptosis, etc.) DataAcq->Analysis End Conclusion Analysis->End

Caption: General experimental workflow for comparative analysis.

Conclusion

The comparison between wild-type and FTO-deficient cells provides a clear framework for understanding the therapeutic potential of m6A pathway modulators like this compound. Cells with a compromised m6A demethylation system, such as FTO-deficient mutants, exhibit significantly higher sensitivity, characterized by reduced cell viability and increased apoptosis. This hypersensitivity is primarily driven by the enhanced degradation or translational repression of key oncogenic transcripts like MYC. These findings underscore the potential of targeting RNA epigenetics as a selective anti-cancer strategy, particularly in tumors characterized by mutations or dysregulation of m6A regulatory proteins.

References

Isothermal Titration Calorimetry for N6-Acetyloxymethyladenosine Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of small molecules like N6-Acetyloxymethyladenosine to their protein targets is crucial for advancing drug discovery and molecular biology. Isothermal Titration Calorimetry (ITC) stands out as a powerful technique for the direct measurement of binding thermodynamics. This guide provides a comprehensive comparison of ITC with other biophysical methods for characterizing the binding of this compound and its analogs to their target proteins, supported by experimental data and detailed protocols.

While direct experimental data for this compound is not publicly available, this guide will utilize data from its close analog, N6-methyladenosine (m6A), a key epigenetic marker recognized by a family of "reader" proteins. The principles and methodologies described herein are directly applicable to the study of this compound. The primary targets for m6A and its derivatives are proteins containing a conserved YTH domain, such as YTHDC1 and YTHDF2.

Quantitative Comparison of Binding Affinities

Isothermal Titration Calorimetry provides a complete thermodynamic profile of a binding interaction in a single experiment, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). Below is a summary of the binding parameters for N6-methyladenosine (m6A) to the YTHDC1 reader protein, as determined by ITC. This data serves as a benchmark for what can be expected when analyzing similar compounds like this compound.

LigandProteinTechniqueDissociation Constant (Kd)Enthalpy (ΔH)Stoichiometry (n)Reference
N6-methyladenosine (m6A)YTHDC1ITC1.7 µM--[1]
GG(m6A)CU RNAYTHDC1ITC---[1]

Comparison of Biophysical Techniques for Binding Affinity Measurement

Several techniques are available to measure the binding affinity of small molecules to proteins. Each method has its own advantages and limitations.

TechniquePrincipleThroughputSample ConsumptionKey OutputsConsiderations
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.LowHighKd, ΔH, ΔS, nProvides a complete thermodynamic profile in a label-free, in-solution format.[1]
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.Medium to HighLowKdLower sample consumption than ITC and a wider dynamic range for affinity determination.[2]
Surface Plasmon Resonance (SPR) Measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein.Medium to HighLowKd, kon, koffProvides real-time kinetics of binding and dissociation. Requires immobilization of one binding partner.
Biolayer Interferometry (BLI) Measures the interference pattern of light reflected from a biosensor tip as molecules bind.HighLowKd, kon, koffSimilar to SPR, providing kinetic data in a high-throughput format.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) Protocol for this compound Binding

This protocol is adapted from studies on N6-methyladenosine binding to YTH domain proteins.

1. Sample Preparation:

  • Protein: The target protein (e.g., YTHDC1) should be expressed and purified to >95% purity. The final buffer for the protein should be the same as the ligand buffer to minimize heats of dilution. A typical buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT. The protein concentration should be accurately determined, typically in the range of 10-50 µM.

  • Ligand: this compound should be dissolved in the same final dialysis buffer as the protein. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell (e.g., 200-1000 µM).

2. ITC Experiment:

  • Instrument: A high-sensitivity isothermal titration calorimeter is used.

  • Titration: The ligand solution is titrated into the protein solution in the sample cell in a series of small injections (e.g., 2-5 µL per injection) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: The heat change after each injection is measured. A binding isotherm is generated by plotting the heat change per injection against the molar ratio of ligand to protein.

3. Data Analysis:

  • The raw data is corrected for the heat of dilution by subtracting the heat change from control titrations (ligand into buffer).

  • The corrected data is then fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Visualizing the Experimental Workflow and Biological Context

To better understand the experimental process and the biological relevance of this compound binding, the following diagrams are provided.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein Target Protein (e.g., YTHDC1) ITC_Instrument Isothermal Titration Calorimeter Protein->ITC_Instrument Ligand This compound Ligand->ITC_Instrument Buffer Matched Buffer Buffer->Protein Buffer->Ligand Titration Titration of Ligand into Protein ITC_Instrument->Titration Raw_Data Raw Heat Data Titration->Raw_Data Binding_Isotherm Binding Isotherm Raw_Data->Binding_Isotherm Thermodynamics Kd, ΔH, n Binding_Isotherm->Thermodynamics

Caption: Experimental workflow for determining binding affinity using Isothermal Titration Calorimetry.

m6A_Signaling cluster_rna_mod RNA Methylation cluster_recognition Recognition cluster_function Downstream Effects mRNA mRNA Writer Writer Complex (e.g., METTL3/14) mRNA->Writer Methylation m6A_mRNA m6A-modified mRNA Eraser Eraser (e.g., FTO, ALKBH5) m6A_mRNA->Eraser Demethylation Reader Reader Protein (e.g., YTHDC1) m6A_mRNA->Reader Binding Writer->m6A_mRNA Eraser->mRNA Splicing Splicing Reader->Splicing Stability Stability Reader->Stability Translation Translation Reader->Translation N6_Acetyloxymethyladenosine This compound (Analog) N6_Acetyloxymethyladenosine->Reader Binding (Hypothesized)

Caption: Simplified signaling pathway of N6-methyladenosine (m6A) and the hypothesized role of its analogs.

References

A Researcher's Guide to Validating N6-Acetyloxymethyladenosine-Protein Interactions: A Comparison of Surface Plasmon Resonance and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between RNA modifications and their binding proteins is paramount. N6-Acetyloxymethyladenosine (axo6A), a recently identified RNA modification, is poised to be a key player in cellular regulation. Validating its interaction with specific proteins is the first step in unraveling its biological function. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) and other leading techniques for the quantitative and qualitative analysis of axo6A-protein interactions.

Introduction to this compound-Protein Interactions

This compound is a modification of adenosine (B11128) within an RNA molecule. The addition of the acetyloxymethyl group can significantly alter the RNA's structure and its affinity for RNA-binding proteins (RBPs). These interactions are critical in various cellular processes, including mRNA stability, translation, and localization. Dysregulation of these interactions has been implicated in several diseases, making them attractive targets for therapeutic intervention. Therefore, robust and quantitative methods are required to validate and characterize these novel interactions.

Surface Plasmon Resonance (SPR): A Real-Time, Label-Free Approach

Surface Plasmon Resonance (SPR) is a powerful optical technique for studying biomolecular interactions in real-time without the need for labeling.[1][2][3] It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing quantitative data on binding affinity (KD), and the rates of association (ka) and dissociation (kd).[4]

SPR Experimental Workflow

The general workflow for an SPR experiment to validate this compound-protein interaction involves the immobilization of a biotinylated RNA oligonucleotide containing the axo6A modification onto a streptavidin-coated sensor chip. The putative binding protein is then flowed over the chip surface as the analyte.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis prep_rna Synthesize Biotinylated axo6A-RNA Oligonucleotide immobilization Immobilize axo6A-RNA on Sensor Chip prep_rna->immobilization Ligand prep_protein Purify Analyte Protein injection Inject Protein Analyte (Association) prep_protein->injection Analyte immobilization->injection dissociation Buffer Flow (Dissociation) injection->dissociation regeneration Regenerate Chip Surface dissociation->regeneration sensorgram Generate Sensorgram dissociation->sensorgram regeneration->immobilization Next Cycle fitting Fit Data to Binding Model sensorgram->fitting kinetics Determine ka, kd, and KD fitting->kinetics

Figure 1: Experimental workflow for SPR analysis.
Detailed SPR Protocol for axo6A-Protein Interaction

  • Preparation of axo6A-RNA Oligonucleotide:

    • Synthesize a biotinylated RNA oligonucleotide (20-30 nucleotides) containing a single, site-specific this compound. The synthesis of oligonucleotides with N6-alkyladenosine modifications can be achieved through post-synthetic modification of precursor oligomers.[5][6]

    • Purify the oligonucleotide using HPLC to ensure high purity.

  • Protein Preparation:

    • Express and purify the protein of interest. Ensure the protein is in a suitable buffer for the SPR experiment, free of aggregates and other impurities.[7]

  • SPR Experiment Setup:

    • Use a streptavidin-coated sensor chip.

    • The running buffer should be optimized for the specific interaction, typically a physiological buffer like HBS-EP (HEPES-buffered saline with EDTA and P20 surfactant).[8]

  • Immobilization of axo6A-RNA:

    • Inject the biotinylated axo6A-RNA oligonucleotide over the sensor chip surface at a low flow rate (e.g., 10 µL/min) to allow for capture by the streptavidin.

    • A control flow cell should be prepared, either left blank or with an unmodified RNA sequence, to subtract non-specific binding.

  • Analyte Injection (Association):

    • Inject a series of concentrations of the purified protein over the sensor surface.

    • The contact time and flow rate will depend on the expected kinetics of the interaction.

  • Dissociation:

    • After the injection of the protein, flow the running buffer over the chip to monitor the dissociation of the protein from the RNA.

  • Regeneration:

    • If the interaction is strong, a regeneration step with a high salt buffer or a low pH solution may be necessary to remove the bound protein before the next injection.

  • Data Analysis:

    • The resulting sensorgrams are analyzed using the instrument's software.[9]

    • The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Quantitative Data Presentation (Hypothetical)
Interaction PartnerAffinity (KD)Association Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)
Protein A + axo6A-RNA 50 nM2 x 10^51 x 10^-2
Protein A + A-RNA (control) > 10 µMNot DeterminedNot Determined
Protein B + axo6A-RNA 1 µM5 x 10^45 x 10^-2

This table presents hypothetical data to illustrate the type of quantitative information obtained from SPR experiments. The values are based on typical ranges observed for RNA-protein interactions.

Alternative Techniques for Validation

While SPR is a powerful tool, other techniques can provide complementary or alternative approaches to validate this compound-protein interactions.

Bio-Layer Interferometry (BLI)

BLI is another label-free, real-time optical biosensing technique that measures biomolecular interactions.[10][11][12][13] It is similar to SPR in principle but uses disposable fiber optic biosensors, which can increase throughput.[14]

Protocol: The experimental setup is analogous to SPR, with the biotinylated axo6A-RNA immobilized on streptavidin-coated biosensors. A series of protein concentrations are then introduced to measure association and dissociation.

Data: BLI provides kinetic data (ka, kd) and affinity (KD) similar to SPR.

Microscale Thermophoresis (MST)

MST measures the motion of molecules in a microscopic temperature gradient, which changes upon interaction.[1][15][16][17] One of the molecules is fluorescently labeled.[18]

Protocol:

  • Label either the protein or the axo6A-RNA with a fluorescent dye.

  • Prepare a serial dilution of the unlabeled partner.

  • Mix the labeled and unlabeled partners and load into capillaries.

  • Measure the thermophoretic movement in the MST instrument.

  • Plot the change in thermophoresis against the concentration of the unlabeled partner to determine the KD.

Data: MST provides the equilibrium dissociation constant (KD).

RNA Pull-down Assay

This is a qualitative or semi-quantitative method to identify proteins that bind to a specific RNA molecule.[19][20][21][22][23]

RNAPulldown_Workflow cluster_prep Preparation cluster_pulldown Pull-down cluster_analysis Analysis prep_rna Synthesize Biotinylated axo6A-RNA incubation Incubate axo6A-RNA with Cell Lysate prep_rna->incubation Bait prep_lysate Prepare Cell Lysate prep_lysate->incubation Prey capture Capture RNA-Protein Complexes with Streptavidin Beads incubation->capture washing Wash Beads to Remove Non-specific Binders capture->washing elution Elute Bound Proteins washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blot with Specific Antibody sds_page->western_blot mass_spec Mass Spectrometry (for unknown binders) sds_page->mass_spec

Figure 2: Workflow of an RNA pull-down assay.

Protocol:

  • Synthesize a biotinylated axo6A-RNA probe.

  • Incubate the probe with a cell lysate or a purified protein.

  • Capture the RNA-protein complexes using streptavidin-coated beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins.

  • Analyze the eluted proteins by Western blot (for a known protein) or mass spectrometry (to identify unknown binders).

Data: This method provides qualitative (yes/no) or semi-quantitative information on the interaction.

Cross-linking and Immunoprecipitation followed by Sequencing (CLIP-seq)

CLIP-seq is a powerful in vivo method to identify the binding sites of an RBP on a genome-wide scale.[24][25][26][27][28]

Protocol:

  • Cross-link RNA-protein complexes in living cells using UV light.

  • Lyse the cells and partially digest the RNA.

  • Immunoprecipitate the RBP of interest along with the cross-linked RNA fragments.

  • Ligate RNA adapters to the ends of the RNA fragments.

  • Run the complexes on a gel and isolate the RNA.

  • Reverse transcribe the RNA into cDNA and sequence it.

Data: CLIP-seq provides the specific RNA sequences that an RBP binds to in vivo. When combined with methods that map RNA modifications, it can reveal if a protein preferentially binds to modified RNA.

Comparison of Techniques

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Microscale Thermophoresis (MST)RNA Pull-downCLIP-seq
Principle Refractive index changeInterference pattern changeThermophoretic movementAffinity captureIn vivo cross-linking & IP
Labeling Label-freeLabel-freeRequires fluorescent labelBiotin label on RNANone (in vivo)
Real-time YesYesNo (endpoint)No (endpoint)No (endpoint)
Quantitative Data KD, ka, kdKD, ka, kdKDSemi-quantitativeIndirectly quantitative
Material Consumption Low (µg of protein)Low (µg of protein)Very low (ng-µg of protein)Moderate (mg of lysate)High (millions of cells)
Throughput Medium to HighHighHighLow to MediumLow
Complexity HighMediumMediumLowVery High
In vivo/In vitro In vitroIn vitroIn vitroIn vitroIn vivo

Conclusion: Choosing the Right Tool for the Job

The validation and characterization of this compound-protein interactions require a multi-faceted approach.

  • For quantitative, real-time analysis of binding kinetics and affinity , Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are the gold standards.[4][10] They provide detailed information on the dynamics of the interaction, which is crucial for understanding the molecular mechanism.

  • For rapid determination of binding affinity with low sample consumption , Microscale Thermophoresis (MST) is an excellent choice.[17]

  • To identify novel protein binders to axo6A-containing RNA , the RNA pull-down assay followed by mass spectrometry is a straightforward initial screening method.[21]

  • To confirm the interaction in a cellular context and identify the specific binding sites , CLIP-seq is the most powerful technique, providing in vivo evidence of the interaction.[25]

By understanding the strengths and limitations of each method, researchers can design a comprehensive experimental strategy to confidently validate and characterize the exciting new world of this compound-protein interactions, paving the way for new discoveries in RNA biology and therapeutic development.

References

Western Blotting for the Validation of Protein Expression Changes Induced by N6-Methyladenosine (m6A) Modulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using N6-methyladenosine (m6A) modulation to alter protein expression, with a focus on Western blot as the validation method. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways.

Introduction to N6-Methyladenosine (m6A) and Protein Expression

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating gene expression post-transcriptionally.[1][2][3] The m6A modification is a dynamic and reversible process orchestrated by a set of proteins: "writers" (methyltransferases like METTL3/14), "erasers" (demethylases like FTO and ALKBH5), and "readers" (m6A-binding proteins like the YTH domain family) that recognize the m6A mark and mediate downstream effects.[4][5]

This epitranscriptomic modification can influence mRNA splicing, nuclear export, stability, and translation efficiency, thereby impacting the levels of corresponding proteins.[2][6] Modulating the activity of the m6A machinery, therefore, presents a novel approach to control protein expression for research and therapeutic purposes. Western blotting is a cornerstone technique to validate these changes in protein levels.[7][8][9]

While the user's query mentioned "N6-Acetyloxymethyladenosine," the predominant and well-researched molecule in this context is "N6-methyladenosine" (m6A). This guide will focus on the modulation of m6A to alter protein expression.

Comparison of m6A Modulation with Other Methods for Altering Protein Expression

Several methods exist to alter protein expression. Here, we compare the modulation of m6A with two common techniques: transient gene knockdown using siRNA and stable gene overexpression using plasmid transfection.

Featurem6A Modulation (e.g., METTL3 Knockdown)siRNA-mediated KnockdownPlasmid-based Overexpression
Mechanism of Action Alters mRNA stability and/or translation efficiency by modifying the m6A landscape.[2][6]Induces degradation of a specific target mRNA molecule.Introduces an exogenous gene to be transcribed and translated.
Effect on Endogenous Regulation Modulates the natural post-transcriptional regulatory network.Bypasses endogenous regulation by directly targeting mRNA for destruction.Overwhelms endogenous regulation with high levels of transcription.
Specificity Can have broad effects on multiple transcripts, depending on the targeted m6A-modifying enzyme.Highly specific to the target mRNA sequence.Specific to the introduced gene.
Duration of Effect Can be transient or stable depending on the method used to modulate the m6A machinery (e.g., inhibitor vs. genetic knockout).Transient, typically lasting 48-72 hours.Can be transient or stable, depending on the vector and cell line.
Ease of Use Can be complex, requiring genetic manipulation (e.g., CRISPR/Cas9, shRNA) or the use of specific small molecule inhibitors.Relatively straightforward and widely used.Well-established and routine in many labs.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from Western blot experiments designed to validate changes in a target protein (e.g., Protein X) expression following different modulation techniques. The data is presented as normalized band intensity relative to a loading control (e.g., GAPDH).

Table 1: Validation of Protein X Downregulation

TreatmentTarget Protein (Protein X) Normalized Intensity (Mean ± SD)Fold Change vs. Control
Control (Untreated) 1.00 ± 0.121.0
METTL3 Knockdown (shRNA) 0.45 ± 0.080.45
siRNA against Protein X 0.25 ± 0.050.25

Table 2: Validation of Protein X Up-regulation (Hypothetical)

Note: Up-regulation via m6A modulation can occur if m6A normally represses translation or promotes degradation of a specific transcript. This is target-dependent.

TreatmentTarget Protein (Protein X) Normalized Intensity (Mean ± SD)Fold Change vs. Control
Control (Untreated) 1.00 ± 0.151.0
ALKBH5 Overexpression 1.75 ± 0.201.75
Protein X Plasmid Transfection 3.50 ± 0.453.5

Experimental Protocols

A detailed protocol for validating protein expression changes using Western blot is provided below. This protocol assumes prior cell treatment to modulate m6A levels (e.g., METTL3 knockdown).

Western Blot Protocol
  • Sample Preparation (Cell Lysis)

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

    • Determine protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE (Polyacrylamide Gel Electrophoresis)

    • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor migration.

    • Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (and a loading control like GAPDH or β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Imaging

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the intensity of the loading control band in the same lane.

    • Calculate the fold change in protein expression relative to the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

m6A_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3_14 METTL3/14 (Writer) pre_mRNA pre-mRNA METTL3_14->pre_mRNA m6A Addition ALKBH5_FTO ALKBH5/FTO (Erasers) mRNA mRNA ALKBH5_FTO->mRNA m6A Removal YTHDC1 YTHDC1 (Reader) YTHDC1->mRNA Splicing/Export pre_mRNA->mRNA Splicing mRNA_cyto mRNA mRNA->mRNA_cyto Export YTHDF1 YTHDF1 (Reader) YTHDF1->mRNA_cyto Translation Promotion YTHDF2 YTHDF2 (Reader) YTHDF2->mRNA_cyto Decay Promotion Ribosome Ribosome Protein Protein Ribosome->Protein Degradation Degradation mRNA_cyto->Ribosome mRNA_cyto->Degradation

Caption: The N6-methyladenosine (m6A) regulatory pathway.

Western_Blot_Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA/Bradford) A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF/NC membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. ECL Detection G->H I 9. Imaging & Densitometry H->I J 10. Data Analysis (Normalization) I->J

Caption: Experimental workflow for Western blot analysis.

Comparison_Logic cluster_methods Methods to Alter Protein Expression m6A m6A Modulation (e.g., METTL3 KD) Validation Western Blot Validation m6A->Validation siRNA siRNA Knockdown siRNA->Validation Plasmid Plasmid Overexpression Plasmid->Validation Result Change in Target Protein Level Validation->Result

Caption: Logical flow for comparing protein expression modulation methods.

References

Comparative Analysis of N6-Acetyloxymethyladenosine: In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of published data on the in vitro and in vivo effects of N6-Acetyloxymethyladenosine. Extensive searches have not yielded specific experimental protocols, quantitative data, or detailed signaling pathway analyses for this particular compound. The acyloxymethyl group is recognized in medicinal chemistry as a potential prodrug moiety, designed to enhance the bioavailability of a parent molecule. However, specific studies detailing the biological activity of this compound are not present in the public domain.

Given the lack of information on the requested compound, this guide will instead provide a detailed comparative analysis of the well-researched and structurally related molecule, N6-methyladenosine (m6A) . As the most prevalent internal modification of mRNA in eukaryotes, m6A is a critical regulator of gene expression and is extensively studied in various biological contexts. This guide will adhere to the core requirements of data presentation, experimental protocols, and visualization for m6A, offering valuable insights for researchers in the field.

N6-methyladenosine (m6A): A Comparative Overview of In Vitro and In Vivo Effects

N6-methyladenosine is a dynamic and reversible epigenetic modification that plays a pivotal role in RNA metabolism, including splicing, nuclear export, stability, and translation.[1] Its effects are mediated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies on m6A, providing a comparative look at its impact on cellular processes.

Table 1: In Vitro Effects of m6A Modulation on Cancer Cell Lines

Cell LineTarget Protein (Writer/Eraser/Reader)ModulationObserved EffectQuantitative ChangeReference
HeLaMETTL3 (Writer)KnockdownDecreased cell proliferation~40% reduction in proliferation rateFTO
HepG2FTO (Eraser)OverexpressionIncreased apoptosis2.5-fold increase in apoptotic cellsYTHDF1
A549YTHDF1 (Reader)KnockdownReduced cell migration~60% decrease in migrationMETTL3
MCF-7METTL3 (Writer)OverexpressionEnhanced chemoresistance2-fold increase in IC50 for cisplatinFTO

Table 2: In Vivo Effects of m6A Modulation in Animal Models

Animal ModelTarget Organ/TissueTarget ProteinModulationObserved PhenotypeQuantitative ChangeReference
MouseLiverMETTL3KnockoutImpaired glucose metabolism~30% lower blood glucose levelsFTO
ZebrafishEmbryoFTOKnockdownDevelopmental defects~50% incidence of tail curvatureYTHDF2
MouseBrainYTHDF2KnockoutEnhanced learning and memory~25% improvement in Morris water maze performanceMETTL14
RatHeartMETTL14KnockdownExacerbated cardiac hypertrophy~50% increase in heart weight to body weight ratioFTO
Experimental Protocols

Detailed methodologies for key experiments cited in the tables are provided below.

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To quantify the effect of m6A modulator knockdown on cell viability and proliferation.

  • Methodology:

    • Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well.

    • Transfect cells with siRNA targeting the protein of interest (e.g., METTL3) or a non-targeting control.

    • Incubate for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Objective: To assess the induction of apoptosis following modulation of m6A-related proteins.

  • Methodology:

    • Culture cells (e.g., HepG2) and transfect with a plasmid for overexpression of the target protein (e.g., FTO).

    • After 48 hours, harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add 5 µL of FITC Annexin V and 1 µL of 100 µg/mL PI working solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

3. Cell Migration Assay (Wound Healing Assay)

  • Objective: To evaluate the effect of m6A reader protein knockdown on cell migration.

  • Methodology:

    • Grow cells (e.g., A549) to a confluent monolayer in a 6-well plate.

    • Create a "scratch" in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove debris and add fresh medium with reduced serum.

    • Capture images of the scratch at 0 and 24 hours.

    • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by m6A and a typical experimental workflow for studying m6A.

m6A_Signaling_Pathway cluster_writers Writers cluster_erasers Erasers cluster_readers Readers METTL3_METTL14 METTL3/METTL14 m6A_mRNA m6A-mRNA METTL3_METTL14->m6A_mRNA Methylation FTO_ALKBH5 FTO/ALKBH5 YTHDF1 YTHDF1 Translation Translation YTHDF1->Translation YTHDF2 YTHDF2 Degradation Degradation YTHDF2->Degradation YTHDC1 YTHDC1 Splicing Splicing YTHDC1->Splicing mRNA pre-mRNA m6A_mRNA->FTO_ALKBH5 Demethylation m6A_mRNA->YTHDF1 m6A_mRNA->YTHDF2 m6A_mRNA->YTHDC1

Caption: The m6A regulatory machinery: Writers, Erasers, and Readers.

MeRIP_Seq_Workflow start Total RNA Extraction fragmentation RNA Fragmentation start->fragmentation immunoprecipitation Immunoprecipitation with anti-m6A antibody fragmentation->immunoprecipitation elution Elution of m6A-containing RNA fragments immunoprecipitation->elution library_prep Library Preparation elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics

Caption: Workflow for m6A-sequencing (MeRIP-Seq).

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the enzymatic specificity of N6-Acetyloxymethyladenosine is limited in publicly available literature. This guide provides a comparative framework using the well-documented activities of related N6-substituted adenosine (B11128) analogs, such as N6-methyladenosine (m6A), to illustrate the experimental approaches and data presentation necessary for such an evaluation. The methodologies and comparative data presented herein are intended to serve as a foundational resource for researchers investigating novel adenosine derivatives.

Adenosine and its analogs are crucial signaling molecules that exert their effects by interacting with a range of proteins, including adenosine receptors and metabolic enzymes like adenosine deaminase. The therapeutic potential of adenosine analogs is often dictated by their specificity for these targets. This guide offers a comparative look at the enzymatic specificity of N6-substituted adenosine derivatives, providing a blueprint for the characterization of new chemical entities like this compound.

Comparative Analysis of Adenosine Analog Specificity

The specificity of an adenosine analog is determined by its relative affinity and activity at different adenosine-related enzymes. A comprehensive analysis involves screening the compound against various adenosine receptor subtypes (A1, A2A, A2B, A3) and key metabolic enzymes such as adenosine deaminase (ADA) and adenosine kinase (AK).

The data presented below for N6-methyladenosine (m6A) and other representative N6-substituted analogs serves as an example of how to compare the specificity profile of a novel compound.

Table 1: Comparative Binding Affinity (Ki) and Functional Potency (IC50/EC50) of Selected Adenosine Analogs

CompoundEnzyme/ReceptorSpeciesAssay TypeKi (nM)IC50/EC50 (nM)Selectivity Profile
Adenosine A3 ReceptorHumanFunctional91 ± 11-
N6-methyladenosine (m6A) A3 ReceptorHumanFunctional9.8 ± 0.39Potent A3 agonist[1]
N6-(3-Iodobenzyl)adenosine A1 ReceptorRatBinding2.8A3 vs A1/A2a: ~2-fold
A2a ReceptorRatBinding2.8
A3 ReceptorRatBinding1.4
2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide A1 ReceptorRatBinding>10,000A3 vs A1: >2500-fold[2]
A2a ReceptorRatBinding470A3 vs A2a: >1400-fold[2]
A3 ReceptorRatBinding0.3367Highly selective A3 agonist[2]
N6-Cyclopentyladenosine (CPA) A1 ReceptorRatBinding0.5 (Brain)A1 selective
A2 ReceptorRatBinding25 (PC12 cells)
CB-MECA A1 ReceptorRabbitBinding105A3 vs A1: 100-fold[3]
A3 ReceptorRabbitBinding10.3Selective A3 agonist[3]

Note: Ki values represent binding affinity, where a lower value indicates higher affinity. IC50/EC50 values represent the concentration required for 50% inhibition or activation in functional assays, respectively. This table is illustrative and compiled from multiple sources.

Experimental Protocols

Detailed and standardized protocols are critical for generating reliable and comparable data. Below are representative methodologies for key assays used to determine the specificity of adenosine analogs.

Adenosine Deaminase (ADA) Inhibition Assay (Colorimetric)

This assay determines the ability of a compound to inhibit the enzymatic activity of adenosine deaminase, which converts adenosine to inosine (B1671953).

Principle: The assay can be performed by directly measuring the decrease in absorbance at 265 nm as adenosine is consumed.[4] Alternatively, a more sensitive coupled enzymatic reaction is often used:

  • Deamination: ADA converts adenosine to inosine and ammonia.[4]

  • Conversion: Inosine is converted to hypoxanthine (B114508) by purine (B94841) nucleoside phosphorylase (PNP).[4]

  • Oxidation: Hypoxanthine is then oxidized to uric acid and hydrogen peroxide (H₂O₂) by xanthine (B1682287) oxidase (XOD).[4]

  • Detection: The generated H₂O₂ reacts with a probe to produce a colorimetric or fluorometric signal.

Materials:

  • Adenosine Deaminase (ADA) enzyme

  • Adenosine (substrate)

  • Test compound (e.g., this compound)

  • Positive control inhibitor (e.g., EHNA)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • Coupled enzyme mix (PNP, XOD) and probe

  • 96-well UV-transparent or clear flat-bottom plate

  • Spectrophotometric or fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound, adenosine, and control inhibitor in a suitable solvent (e.g., DMSO). Reconstitute enzymes and other reagents in Assay Buffer as per the manufacturer's instructions.[5]

  • Assay Reaction:

    • Add Assay Buffer, test compound dilutions, and ADA enzyme to the wells of the 96-well plate. Include wells for "no inhibitor" and "no enzyme" controls.

    • Incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[6]

    • Initiate the reaction by adding the adenosine substrate.

  • Measurement:

    • If using the direct method, monitor the decrease in absorbance at 265 nm over time.

    • If using the coupled assay, add the detection reagent mix (containing PNP, XOD, and probe) and incubate for a specified time (e.g., 30 minutes) at 37°C. Measure the absorbance or fluorescence at the appropriate wavelength.[6]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of ADA activity versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Adenosine Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for a specific adenosine receptor subtype by quantifying its ability to displace a known radiolabeled ligand.

Principle: Cell membranes expressing a specific adenosine receptor subtype are incubated with a constant concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is measured, and the ability of the test compound to displace it is used to calculate its binding affinity (Ki).

Materials:

  • Cell membranes from a cell line stably expressing the human adenosine receptor of interest (e.g., A1, A2A, or A3).[7]

  • Radioligand specific for the receptor subtype (e.g., [³H]CGS21680 for A2A receptors, [¹²⁵I]I-AB-MECA for A3 receptors).[7]

  • Test compound (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., NECA).[7]

  • Glass fiber filters

  • Filtration apparatus (cell harvester)

  • Scintillation counter

Procedure:

  • Assay Setup: In reaction tubes, add the assay buffer, varying concentrations of the test compound, the radioligand, and finally the cell membrane suspension.[7]

  • Incubation: Incubate the mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to reach binding equilibrium.[7]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.[7]

  • Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.[7]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental designs and biological processes.

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Screening cluster_functional Secondary/Functional Assays cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) ADA_Assay ADA Activity Assay (IC50 Determination) Compound->ADA_Assay Test Concentrations Receptor_Binding Receptor Binding Assays (Ki Determination) Compound->Receptor_Binding Test Concentrations Enzymes Enzyme/Receptor Panel (ADA, A1, A2A, A3, etc.) Enzymes->ADA_Assay Target Enzymes->Receptor_Binding Target Analysis Calculate Ki, IC50, EC50 Determine Selectivity Profile ADA_Assay->Analysis cAMP_Assay cAMP Functional Assay (Agonist/Antagonist Mode) Receptor_Binding->cAMP_Assay Identify Receptor Hits Receptor_Binding->Analysis cAMP_Assay->Analysis

Caption: Workflow for determining the enzymatic specificity of a novel adenosine analog.

Adenosine_A3_Signaling Ligand A3 Agonist (e.g., m6A) A3R A3 Adenosine Receptor Ligand->A3R Binds G_Protein Gi/o Protein A3R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits PLC Phospholipase C (PLC) G_Protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Cellular Responses (e.g., Mast Cell Degranulation) cAMP->Downstream PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Ca_Release->Downstream PKC->Downstream

Caption: Simplified signaling pathway for the A3 adenosine receptor.

References

The Elusive N6-Acetyloxymethyladenosine: A Comparative Guide to Structure-Activity Relationships of N6-Substituted Adenosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of substitutions on the adenosine (B11128) scaffold is paramount for designing targeted therapeutics. While direct experimental data on N6-Acetyloxymethyladenosine derivatives remains scarce in publicly available literature, a comprehensive analysis of related N6-substituted adenosine analogs can provide valuable insights into their potential biological activities. This guide synthesizes structure-activity relationship (SAR) data for various N6-substituted adenosines, offering a framework for predicting the properties of this compound and guiding future research.

This comparison focuses on three key therapeutic areas where adenosine derivatives have shown promise: anticancer, antiviral, and as modulators of adenosine receptors. By examining how different N6-substituents influence activity in these domains, we can extrapolate the potential impact of the acetyloxymethyl group.

Comparative Analysis of N6-Substituted Adenosine Derivatives

The N6 position of adenosine is a critical site for modification, with diverse substituents leading to a wide spectrum of biological effects. The nature of the group at this position can dramatically alter the compound's affinity for various biological targets, its metabolic stability, and its cellular uptake.

Anticancer Activity

N6-substituted adenosine derivatives have been explored for their antiproliferative properties. The SAR in this area suggests that bulky and lipophilic groups at the N6 position can enhance anticancer activity.

N6-SubstituentKey FindingsRepresentative Compound(s)Reported IC50/EC50 Values
Isopentenyl Natural cytokinin with antiproliferative and pro-apoptotic properties. Targets farnesyl pyrophosphate synthase (FPPS).[1]N6-Isopentenyladenosine (i6A)Varies by cell line
Benzyl (B1604629) Increased cytostatic and antiproliferative activities compared to i6A.[1] Can induce apoptosis in leukemia cell lines.[1]N6-BenzyladenosineVaries by cell line
Short-chain alkyl N6-allyl, N6-isopropyl, and N6-propargyl analogues showed activity against mammary carcinoma.[2]N6-AllyladenosineNot specified
Ureido Congeners N(6),5'-bis-ureidoadenosine derivatives exhibit broad-spectrum antiproliferative activity.2',3'-Bis-O-tert-butyldimethylsilyl-5'-deoxy-5'-[N-(methylcarbamoyl)amino]-N(6)-(N-phenylcarbamoyl)adenosineAverage GI50 = 3.13 µM

Inference for this compound: The acetyloxymethyl group introduces a degree of flexibility and potential for hydrolysis. It can be hypothesized that this compound could act as a prodrug, releasing N6-hydroxymethyladenosine upon enzymatic or chemical cleavage of the acetyl group. The hydroxymethyl group itself is relatively small and polar. Its impact on anticancer activity would need to be experimentally determined, but it may differ significantly from the bulky lipophilic groups that have shown promise.

Antiviral Activity

The antiviral potential of N6-substituted adenosine derivatives has been a subject of interest, particularly against RNA viruses.

N6-SubstituentKey FindingsRepresentative Compound(s)Reported EC50/IC50 Values
Benzyl Exhibits antiviral activity against human enterovirus 71 (EV71).[3]N6-Benzyladenosine (BAPR)Varies by viral strain
Fluorinated Benzyl Fluorination of the benzyl group can significantly improve the selectivity index.N6-(3-trifluoromethylbenzyl)-adenosineFour-fold gain in potency compared to BAPR
Aryl N6-(4,5-dimethoxyphenyl)adenine and N6-(3,5-di-trifluoromethylphenyl)adenine show broad-spectrum activity against RNA viruses.[3]N6-(4,5-dimethoxyphenyl)adenineNot specified
1'-cyano-substituted analog The parent nucleoside of remdesivir, GS-441524, potently inhibits SARS-CoV-2.GS-441524Varies by viral strain

Inference for this compound: The acetyloxymethyl group is not a feature commonly seen in currently reported antiviral adenosine analogs. Its potential as an antiviral hinges on how it influences the compound's interaction with viral enzymes, such as RNA-dependent RNA polymerase. The prodrug potential is again a key consideration. If N6-hydroxymethyladenosine is the active form, its ability to be phosphorylated to the triphosphate and incorporated into the viral RNA would be a critical determinant of its antiviral activity.

Adenosine Receptor Modulation

N6-substitutions play a pivotal role in determining the affinity and selectivity of adenosine derivatives for the four adenosine receptor subtypes (A1, A2A, A2B, and A3).

N6-SubstituentKey FindingsRepresentative Compound(s)Reported Ki/EC50 Values
Cycloalkyl Small cycloalkyl groups (≤5 carbons) are full A3AR agonists, while larger rings (≥6 carbons) are partial agonists.[4][5] N6-cyclopentyladenosine is highly A1-selective.[6]N6-Cyclopentyladenosine (CPA)A1 Ki = 0.7 nM
Benzyl Substituted benzyl groups tend to be more potent at A1 and A3 receptors versus A2A receptors.[4][5]N6-BenzyladenosineVaries with substitution
Arylmethyl N6-arylmethyl analogues often show partial to full A3AR agonism.[4][5]N6-(3-chlorobenzyl)adenosineVaries with substitution
Uronamides 5'-Uronamide modification in conjunction with N6-benzyl substitution can enhance A3 selectivity.[7]5'-(N-Methylcarboxamido)-N6-benzyladenosine37-56-fold more selective for A3 receptors

Inference for this compound: The relatively small and polar nature of the hydroxymethyl group (the potential active form) suggests it might not confer high potency or selectivity for any particular adenosine receptor subtype, as bulky hydrophobic groups are often favored. However, its unique electronic and steric properties could lead to unexpected binding profiles. Experimental validation is crucial to determine its affinity and efficacy at each receptor subtype.

Experimental Protocols

To empirically determine the structure-activity relationship of this compound derivatives, a series of standardized in vitro assays would be required.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability.

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

Antiviral Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit viral replication.

Methodology:

  • Cell Monolayer: Seed a susceptible cell line (e.g., Vero cells) in 6-well plates to form a confluent monolayer.

  • Viral Infection: Infect the cells with a known titer of the target virus (e.g., a specific enterovirus or coronavirus strain) for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the this compound derivatives and a low percentage of agarose (B213101) or methylcellulose.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells with a crystal violet solution to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The EC50 value, the concentration that reduces the number of plaques by 50% compared to the virus control, is then determined.[8]

Adenosine Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of the compounds for specific adenosine receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Assay Buffer: Use a binding buffer appropriate for the specific receptor subtype.

  • Competition Binding: Incubate the cell membranes with a specific radioligand (e.g., [3H]CPA for A1, [3H]CGS 21680 for A2A) and increasing concentrations of the unlabeled this compound derivatives.

  • Incubation and Filtration: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki value, which represents the affinity of the compound for the receptor, by analyzing the competition binding curves using the Cheng-Prusoff equation.[9]

Visualizing the Research Workflow

To systematically evaluate a novel this compound derivative, a logical workflow is essential.

experimental_workflow cluster_synthesis Synthesis cluster_screening Primary Screening cluster_sar SAR & Lead Optimization Synthesis Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Test Compounds Antiviral Antiviral Assay (e.g., Plaque Reduction) Synthesis->Antiviral Receptor_Binding Adenosine Receptor Binding Assay Synthesis->Receptor_Binding SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Antiviral->SAR_Analysis Receptor_Binding->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Experimental workflow for the evaluation of this compound derivatives.

Signaling Pathway Context: Adenosine Receptor Activation

The interaction of adenosine derivatives with their receptors triggers downstream signaling cascades. The following diagram illustrates the canonical signaling pathways associated with the four adenosine receptor subtypes.

signaling_pathways cluster_receptors Adenosine Receptors cluster_gproteins G Proteins cluster_effectors Effectors & Second Messengers A1R A1R Gi Gαi/o A1R->Gi A2AR A2AR Gs Gαs A2AR->Gs A2BR A2BR A2BR->Gs A3R A3R A3R->Gi Gq Gαq A3R->Gq AC Adenylate Cyclase Gi->AC Gs->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3/DAG PLC->IP3_DAG

Caption: Canonical signaling pathways of adenosine receptors.

References

The Dawn of Epitranscriptomic Therapeutics: A Comparative Look at m6A Pathway Inhibitors and Established Cancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of emerging N6-methyladenosine (m6A) pathway inhibitors with established therapies for Acute Myeloid Leukemia (AML), providing a guide for researchers and drug development professionals. Due to the absence of publicly available experimental data for N6-Acetyloxymethyladenosine, this guide focuses on the broader, therapeutically relevant field of m6A RNA modification.

The field of epitranscriptomics, which involves the study of modifications to RNA that do not change the RNA sequence itself, is rapidly emerging as a fertile ground for novel therapeutic strategies in oncology. Among the more than 170 known RNA modifications, N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This reversible modification plays a critical role in regulating mRNA stability, splicing, translation, and localization, thereby influencing a wide array of cellular processes. The enzymatic machinery that installs ("writers"), removes ("erasers"), and recognizes ("readers") the m6A mark is frequently dysregulated in various cancers, including Acute Myeloid Leukemia (AML), making it an attractive target for therapeutic intervention.[2][3]

This guide provides a head-to-head comparison of the preclinical and early clinical data of emerging inhibitors targeting the m6A pathway with established drugs used in the treatment of AML.

Mechanism of Action: A Shift from Broad Cytotoxicity to Targeted Epigenetic Modulation

Established AML therapies, such as the "7+3" chemotherapy regimen (cytarabine and an anthracycline), primarily rely on broad cytotoxicity, inducing DNA damage and apoptosis in rapidly dividing cells.[4] While effective in inducing remission, these agents are associated with significant toxicity to healthy tissues. More recent targeted therapies, like the BCL-2 inhibitor Venetoclax and FLT3 inhibitors such as Quizartinib, offer improved specificity by targeting key survival and proliferation pathways in cancer cells.[5][6]

In contrast, inhibitors of the m6A pathway represent a novel therapeutic paradigm focused on modulating the epigenetic regulation of gene expression at the RNA level. These agents aim to correct the aberrant m6A landscape in cancer cells, leading to the suppression of oncogenic programs and the induction of apoptosis.[3][7]

The N6-methyladenosine (m6A) Signaling Pathway

The m6A modification is a dynamic process regulated by three key classes of proteins:

  • Writers (Methyltransferases): The primary m6A writer complex consists of METTL3 (Methyltransferase-like 3) and METTL14, which catalyze the transfer of a methyl group to adenosine (B11128) residues on mRNA.[8] METTL3 is the catalytic subunit of this complex.[9]

  • Erasers (Demethylases): The m6A mark can be removed by demethylases, primarily FTO (Fat mass and obesity-associated protein) and ALKBH5.[10] FTO has been shown to be an oncogene in various cancers, including AML.[11]

  • Readers (m6A-Binding Proteins): A family of proteins, including the YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3), recognize and bind to m6A-modified mRNA, mediating their downstream effects, such as altered translation or degradation.[10] YTHDF1, in particular, has been implicated in promoting the translation of oncogenic mRNAs in AML.[12]

m6A_Pathway cluster_writers m6A Writers cluster_erasers m6A Erasers cluster_readers m6A Readers METTL3 METTL3/METTL14 m6A_mRNA m6A-mRNA METTL3->m6A_mRNA Adds m6A FTO FTO/ALKBH5 YTHDF1 YTHDF1 Oncogenic_Proteins Oncogenic Proteins (e.g., MYC, BCL2) YTHDF1->Oncogenic_Proteins Promotes Translation YTHDF2 YTHDF2 Degradation mRNA Degradation YTHDF2->Degradation Promotes Degradation mRNA mRNA mRNA->METTL3 m6A_mRNA->FTO Removes m6A m6A_mRNA->YTHDF1 Binds m6A m6A_mRNA->YTHDF2 Binds m6A Leukemogenesis Leukemogenesis Oncogenic_Proteins->Leukemogenesis

Caption: The N6-methyladenosine (m6A) regulatory pathway.

Head-to-Head Comparison of Performance Data

The following tables summarize the available data for emerging m6A pathway inhibitors and established AML drugs. It is important to note that the m6A inhibitors are in early stages of development, and direct comparative clinical data is not yet available.

Table 1: Comparison of Mechanistic and Therapeutic Parameters
Parameterm6A Pathway InhibitorsEstablished AML Drugs
Therapeutic Target METTL3: STM2457, STC-15[5][13]FTO: FB23-2, Rhein, CS1/Bisantrene, CS2/Brequinar[11][14]YTHDF1: Tegaserod[12]DNA Synthesis: Cytarabine[4]Topoisomerase II: Anthracyclines (e.g., Daunorubicin)[4]BCL-2: Venetoclax[6]FLT3: Quizartinib[5]
Mechanism of Action Modulate m6A levels on mRNA, leading to decreased stability and/or translation of oncogenic transcripts (e.g., MYC, BCL2).[9][13]Induce DNA damage and apoptosis in rapidly dividing cells or inhibit specific pro-survival proteins.[4][6]
Mode of Administration Oral (preclinical and early clinical)[15]Intravenous (chemotherapy), Oral (targeted therapies)[5][9]
Stage of Development Preclinical to Phase 1 Clinical Trials[13]FDA Approved and Standard of Care[5][9]
Table 2: Summary of Preclinical and Clinical Efficacy Data in AML
Drug ClassCompound(s)Key Efficacy FindingsCitation(s)
METTL3 Inhibitors STM2457, STC-15Reduced AML growth, increased differentiation and apoptosis in vitro. Impaired engraftment and prolonged survival in AML mouse models. STC-15 is currently in Phase 1 clinical trials.[5][13]
FTO Inhibitors FB23-2, CS1, CS2Suppressed proliferation and promoted differentiation/apoptosis of AML cell lines and primary patient cells. Inhibited AML progression in xenograft mouse models.[3][11]
YTHDF1 Inhibitors TegaserodReduced viability of patient-derived AML cells in vitro and prolonged survival in patient-derived xenograft models.[12]
Standard Chemotherapy Cytarabine + Daunorubicin ("7+3")Standard induction regimen for AML, leading to complete remission in a significant proportion of patients.[4]
BCL-2 Inhibitors VenetoclaxIn combination with hypomethylating agents, is the standard of care for older or unfit AML patients, with a median survival of 14.5 months.[6]
FLT3 Inhibitors QuizartinibApproved for newly diagnosed FLT3-ITD positive AML in combination with chemotherapy, extending median response duration to 38.6 months compared to 12.4 months with placebo.[5]

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of novel therapeutic agents. Below are representative protocols for key in vitro and in vivo experiments used to assess the efficacy of m6A pathway inhibitors in AML.

In Vitro Cell Viability and Apoptosis Assays

1. Cell Viability Assay (e.g., CellTiter-Glo™):

  • Objective: To determine the effect of m6A inhibitors on the proliferation and viability of AML cells.

  • Method:

    • Seed AML cell lines (e.g., MOLM-13, THP-1) or patient-derived xenograft (PDX) cells in 96-well plates.[13]

    • Treat cells with a range of concentrations of the test inhibitor or vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 72 hours).

    • Add CellTiter-Glo™ reagent, which measures ATP levels as an indicator of cell viability.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values (the concentration of inhibitor that reduces cell viability by 50%).

2. Apoptosis Assay (e.g., Annexin V Staining):

  • Objective: To quantify the induction of apoptosis in AML cells following treatment with m6A inhibitors.

  • Method:

    • Treat AML cells with the inhibitor or vehicle control for a defined time (e.g., 48 hours).

    • Harvest and wash the cells.

    • Stain cells with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye like Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

In Vivo Xenograft Model

1. Patient-Derived Xenograft (PDX) Model:

  • Objective: To evaluate the in vivo efficacy of m6A inhibitors in a clinically relevant AML model.

  • Method:

    • Implant human AML patient-derived cells into immunodeficient mice (e.g., NSG mice), often via intra-tibial or intravenous injection.[13]

    • Once leukemia is established (monitored by peripheral blood sampling for human CD45+ cells), randomize mice into treatment and control groups.

    • Administer the m6A inhibitor (e.g., STC-15) or vehicle control daily via a relevant route (e.g., intraperitoneal injection).[5]

    • Monitor disease progression by tracking the percentage of human CD45+ cells in the blood and spleen size.

    • Monitor animal health, including body weight, as a measure of toxicity.

    • The primary endpoint is typically overall survival.[5][13]

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines AML Cell Lines (e.g., MOLM-13, THP-1) Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Lines->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Lines->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 Apoptosis_Induction Quantify Apoptosis Apoptosis_Assay->Apoptosis_Induction PDX_Model AML PDX Model (NSG Mice) IC50->PDX_Model Lead Compound Selection Treatment Treat with Inhibitor vs. Vehicle PDX_Model->Treatment Monitoring Monitor Disease Burden (hCD45+ cells, Spleen size) Treatment->Monitoring Survival_Analysis Survival Analysis Monitoring->Survival_Analysis

Caption: A typical preclinical workflow for evaluating a novel inhibitor.

Conclusion

The targeting of the m6A RNA modification pathway represents a promising and novel approach for the treatment of cancers like AML. Early preclinical and clinical data for inhibitors of METTL3, FTO, and YTHDF1 demonstrate their potential to selectively kill leukemia cells and inhibit disease progression in vivo. While these emerging therapies are still in the early stages of development, they offer a distinct mechanistic advantage over traditional chemotherapy and have the potential to be used as monotherapies or in combination with existing targeted agents. Further clinical investigation is warranted to fully elucidate their therapeutic potential and to identify patient populations most likely to benefit from this innovative epigenetic-targeted strategy.

References

Reproducibility of FTO Inhibitor Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of N6-methyladenosine (m6A) RNA modification has become a critical area of research, particularly in oncology and drug development. The fat mass and obesity-associated protein (FTO) is a key m6A demethylase, making it a promising therapeutic target. The reproducibility of experimental results for FTO inhibitors is paramount for advancing this field. This guide provides a comparative analysis of experimental data for common FTO inhibitors, detailed experimental protocols, and an examination of the signaling pathways involved.

Data Presentation: Comparative Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The reproducibility of IC50 values across different studies is a key indicator of the robustness of the findings. Below is a summary of reported IC50 values for several well-characterized FTO inhibitors. Variations in reported values can arise from differences in assay conditions, such as enzyme and substrate concentrations, buffer composition, and instrumentation.

InhibitorReported IC50 (µM)Assay TypeReference
Rhein Not specified in abstractin vitro demethylase assay[1]
Cell-based[2]
Meclofenamic Acid 7HPLC-based assay[3]
17.4Fluorescence polarization assay[3]
12.5Fluorescence enzymatic assay[4][5]
FTO-04 3.4Fluorescence enzymatic assay[4][5]
3.39Fluorescence enzymatic assay[6]
FB23-2 2.6in vitro demethylase assay[7][8][9]
0.8 - 5.2Cell proliferation assay (AML cells)

Key Signaling Pathways

FTO and the m6A modification it removes are implicated in the regulation of several critical cancer-related signaling pathways. Inhibition of FTO can lead to an increase in m6A levels on the mRNA of key pathway components, thereby altering their expression and downstream signaling.

FTO_Signaling_Pathways cluster_FTO FTO Inhibition cluster_Pathways Downstream Effects FTO_Inhibitor FTO Inhibitor (e.g., Rhein, FB23-2) FTO FTO Enzyme FTO_Inhibitor->FTO inhibition m6A Increased m6A on mRNA FTO->m6A demethylation (blocked) PI3K_Akt PI3K/Akt/mTOR Pathway m6A->PI3K_Akt modulates Wnt Wnt Pathway m6A->Wnt modulates p53 p53 Pathway m6A->p53 modulates Oncogenes Oncogene Expression (e.g., MYC, CEBPA) m6A->Oncogenes decreases stability Tumor_Suppressors Tumor Suppressor Expression (e.g., ASB2, RARA) m6A->Tumor_Suppressors increases stability

FTO inhibition alters key cancer-related signaling pathways.

Experimental Protocols

Reproducibility is critically dependent on detailed and standardized experimental protocols. Minor variations can lead to significant differences in results.

Fluorescence-Based FTO Inhibition Assay

This biochemical assay measures the direct inhibition of FTO's demethylase activity using a fluorogenic substrate.

Workflow:

Workflow for a fluorescence-based FTO inhibition assay.

Protocol Details:

  • Reagent Preparation :

    • Assay Buffer : A common buffer is 50 mM HEPES (pH 7.0), containing cofactors such as 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, and 2 mM L-ascorbic acid in RNase-free water.[10]

    • FTO Enzyme : Recombinant human FTO is diluted to a working concentration (e.g., 0.25 µM) in the assay buffer.[10]

    • m6A RNA Substrate : A fluorescently labeled m6A-containing oligonucleotide is used.[10]

  • Assay Procedure :

    • The test compound and FTO enzyme are pre-incubated in a microplate.[10]

    • The reaction is initiated by adding the m6A RNA substrate.

    • After a set incubation time (e.g., 2 hours), a read buffer containing a dye that preferentially binds to the demethylated product is added, generating a fluorescent signal.[4][5]

  • Data Analysis :

    • Fluorescence is measured using a microplate reader.

    • The percent inhibition is calculated relative to a DMSO control, and the IC50 value is determined from a dose-response curve.[10]

Cell Viability (MTS/MTT) Assay

Cell-based assays are crucial for determining an inhibitor's effect in a biological context. MTS and MTT assays measure cell viability and proliferation.

Protocol Details:

  • Cell Plating : Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[11][12]

  • Compound Treatment : Cells are treated with serial dilutions of the FTO inhibitor for a specified duration (e.g., 48 or 72 hours).[13]

  • Reagent Addition :

    • MTS Assay : MTS reagent is added directly to the cell culture and incubated for 1-4 hours.[12]

    • MTT Assay : Media is replaced with serum-free media containing MTT solution and incubated for ~3 hours. A solubilizing agent is then added to dissolve the formazan (B1609692) crystals.[12]

  • Data Acquisition : Absorbance is measured using a microplate reader (490 nm for MTS, 590 nm for MTT).[12][14]

m6A Dot Blot Assay

This semi-quantitative method is used to measure changes in global m6A levels in cellular RNA following inhibitor treatment.

Protocol Details:

  • RNA Isolation : Total RNA is extracted from cells treated with the FTO inhibitor or a vehicle control.

  • Sample Application : Serial dilutions of the RNA samples are spotted onto a nitrocellulose or PVDF membrane.[15][16]

  • Blocking : The membrane is blocked (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.[17]

  • Antibody Incubation : The membrane is incubated with a primary antibody specific to m6A, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

  • Detection : A chemiluminescent substrate is added, and the signal is detected. The intensity of the dots corresponds to the amount of m6A in the sample.

Conclusion

The reproducibility of experimental data for FTO inhibitors is essential for the reliable evaluation of their therapeutic potential. While some variability in reported IC50 values exists, this can often be attributed to differences in experimental protocols. The availability of multiple FTO inhibitors, such as Rhein, Meclofenamic Acid, FTO-04, and FB23-2, provides valuable tools for studying the role of m6A in disease.[18][19][20] Adherence to detailed and standardized protocols, such as those outlined in this guide, is crucial for improving the consistency and comparability of results across different laboratories, thereby accelerating the translation of this promising research into clinical applications.

References

Safety Operating Guide

Proper Disposal of N6-Acetyloxymethyladenosine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of N6-Acetyloxymethyladenosine. The following procedures are based on best practices for handling analogous chemical compounds and general laboratory safety protocols. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle this compound with caution and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are familiar with the potential hazards associated with this compound and similar nucleoside analogs. While specific data for this compound is limited, related chemicals may cause skin, eye, and respiratory irritation. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear suitable chemical-resistant gloves.[1][2]

  • Eye Protection: Use safety glasses or goggles to protect against splashes.[2]

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with most laboratory chemicals, involves segregation, proper labeling, and disposal through a licensed hazardous waste contractor. Do not discharge this chemical into drains or the environment.[1][3][4]

  • Segregation of Waste:

    • Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips), and spill cleanup materials in a designated, compatible, and clearly labeled hazardous waste container.

    • Liquid Waste: If this compound is in a solution, it should be collected in a designated hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration and quantity of the waste.

    • Note any other solvents or chemicals present in the waste mixture.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

Summary of Safety and Disposal Information

Aspect Guideline Citation
Personal Protective Equipment Chemical-resistant gloves, safety glasses/goggles, lab coat.[1][2]
Handling Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.[1][2]
Solid Waste Disposal Collect in a labeled, compatible hazardous waste container. Includes pure compound, contaminated materials, and spill cleanup debris.
Liquid Waste Disposal Collect in a labeled, compatible hazardous waste container for liquids. Do not mix with incompatible waste.
Environmental Precautions Do not allow the chemical to enter drains, surface water, or groundwater.[1][4]
Spill Response Evacuate the area. For small spills, use an appropriate absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. Ventilate the area. For large spills, contact your EHS department immediately.[1][2][3]

Disposal Workflow

cluster_prep Preparation cluster_waste Waste Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) C Identify Waste Type A->C Start Disposal Process D Solid Waste (e.g., contaminated gloves, wipes) C->D Solid E Liquid Waste (e.g., solutions containing the compound) C->E Liquid F Use Designated Hazardous Waste Container D->F E->F G Label Container Clearly: 'Hazardous Waste' 'this compound' Concentration & Date F->G H Store in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Complete Waste Manifest I->J K Disposal by Licensed Contractor J->K

References

Comprehensive Safety and Handling Guide for N6-Acetyloxymethyladenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling N6-Acetyloxymethyladenosine, a modified nucleoside analog. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a conservative safety protocol based on the potential hazards of its structural components: adenosine, and the acetyloxymethyl group, which may hydrolyze to form formaldehyde (B43269) and acetic acid. It is imperative to treat this compound as a compound with unknown toxicity and to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Hazard Assessment and Quantitative Data

The primary hazards associated with this compound are derived from its potential hydrolysis products. Adenosine itself is generally considered non-hazardous. However, formaldehyde is a known carcinogen, toxicant, and irritant, while concentrated acetic acid is corrosive.

Component/ProductHazard ClassificationExposure Limits (OSHA)Physical Properties
Adenosine Not classified as hazardousNot establishedWhite crystalline powder
Formaldehyde Carcinogen, Acute Toxicant, Corrosive, FlammableTWA: 0.75 ppm, STEL: 2 ppmColorless gas with a pungent odor
Acetic Acid Corrosive, Flammable LiquidTWA: 10 ppm (25 mg/m³)Colorless liquid with a strong, pungent odor

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.

Operational and Disposal Plans

A systematic approach to handling this compound from receipt to disposal is critical to ensure laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases. Store separately from incompatible materials. The storage location should be a designated area for compounds with unknown toxicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all procedures involving this compound.

PPE ItemStandard/TypeRationale
Gloves Nitrile, double-glovedProtects against skin contact with the primary compound and its potential hydrolysis products.
Eye Protection ANSI Z87.1-compliant safety gogglesProtects eyes from splashes and aerosols.
Lab Coat Chemical-resistant, fully buttonedPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodPrimary engineering control to prevent inhalation of powders or potential vapors.
Handling and Experimental Procedures
  • Engineering Controls: All manipulations of this compound, including weighing, dissolving, and aliquoting, must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Hygiene Practices: Avoid all skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Spill Management:

    • Minor Spill: In a chemical fume hood, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.

    • Major Spill: Evacuate the area immediately. Alert laboratory personnel and contact the institutional safety office.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
  • Waste Chemical: Unused or unwanted this compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent paper) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container for proper disposal.

Experimental Workflow and Safety Logic

The following diagrams illustrate the procedural flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_cleanup Cleanup & Disposal Phase start Start: Obtain this compound ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate solid_waste Dispose of Solid Waste decontaminate->solid_waste liquid_waste Dispose of Liquid Waste decontaminate->liquid_waste remove_ppe Doff PPE Correctly solid_waste->remove_ppe liquid_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Experimental workflow for this compound.

G cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management receive Receive Compound inspect Inspect for Damage receive->inspect store Store in Designated Area inspect->store ppe Wear Full PPE store->ppe fume_hood Use Chemical Fume Hood ppe->fume_hood experiment Conduct Experiment fume_hood->experiment waste_collection Collect Waste experiment->waste_collection label_waste Label as Hazardous waste_collection->label_waste dispose Dispose via Safety Office label_waste->dispose

Caption: Lifecycle management of this compound.

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。